molecular formula C8H9ClO2 B3426949 4-Chloro-2-methoxybenzyl alcohol CAS No. 55685-75-1

4-Chloro-2-methoxybenzyl alcohol

Cat. No.: B3426949
CAS No.: 55685-75-1
M. Wt: 172.61 g/mol
InChI Key: AXXPZAITCCIOIA-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxybenzyl alcohol is also referred to as (4-chloro-2-methoxyphenyl)methanol (IUPAC name).>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chloro-2-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXPZAITCCIOIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55685-75-1
Record name 4 Chloro-2-methoxybenzyl alcohol
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Foundational & Exploratory

Technical Deep Dive: (4-Chloro-2-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

(4-Chloro-2-methoxyphenyl)methanol (CAS: 55685-75-1 ) is a critical benzyl alcohol intermediate used extensively in the synthesis of bioactive small molecules, particularly within the quinazoline and benzothiazole classes of pharmacophores.[1][2]

In medicinal chemistry, this scaffold serves as a "privileged structure." The 4-chloro substituent provides metabolic stability (blocking para-oxidation) and lipophilicity, while the 2-methoxy group offers a hydrogen bond acceptor site and steric bulk that forces orthogonal conformation in biaryl systems. This specific substitution pattern is frequently exploited to tune the potency of kinase inhibitors and GPCR ligands.

Core Chemical Identifiers
PropertyData
CAS Registry Number 55685-75-1
IUPAC Name (4-Chloro-2-methoxyphenyl)methanol
Molecular Formula C₈H₉ClO₂
Molecular Weight 172.61 g/mol
SMILES COC1=C(CO)C=CC(Cl)=C1
InChI Key AXXPZAITCCIOIA-UHFFFAOYSA-N
Appearance Pale cream crystalline solid
Melting Point 44–52 °C

Structural Analysis & Electronic Properties

The reactivity of (4-Chloro-2-methoxyphenyl)methanol is dictated by the push-pull electronic effects of its substituents on the benzene ring.

  • Electronic Environment: The 2-methoxy group (-OCH₃) is a strong electron-donating group (EDG) by resonance, which increases electron density at the ortho and para positions relative to itself. However, the 4-chloro group (-Cl) is an electron-withdrawing group (EWG) by induction.

  • Benzylic Reactivity: The hydroxymethyl group (-CH₂OH) is activated. The ortho-methoxy group can provide anchimeric assistance (neighboring group participation) in solvolysis reactions, stabilizing carbocation intermediates, although the inductive withdrawal from the chlorine atom slightly destabilizes the benzylic cation compared to a simple methoxybenzyl system.

  • Conformational Lock: In drug design, the ortho-methoxy group often creates an intramolecular hydrogen bond or steric clash that locks the rotation of the benzylic bond, reducing the entropic penalty upon binding to a protein target.

Synthesis Methodologies

High-purity synthesis is typically achieved via the reduction of the corresponding oxidized precursors: 4-chloro-2-methoxybenzoic acid or 4-chloro-2-methoxybenzaldehyde .

Protocol A: Reduction of 4-Chloro-2-methoxybenzoic Acid

This is the most robust method for bulk preparation, utilizing Borane-THF or Lithium Aluminum Hydride (LiAlH₄).

Reagents: 4-Chloro-2-methoxybenzoic acid, BH₃·THF (1.0 M), Anhydrous THF. Mechanism: Nucleophilic attack of the hydride on the carbonyl carbon.

  • Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen atmosphere.

  • Dissolution: Dissolve 4-chloro-2-methoxybenzoic acid (1.0 eq) in anhydrous THF (0.5 M concentration). Cool to 0°C.

  • Addition: Dropwise add BH₃·THF complex (1.5 eq) over 30 minutes. Caution: Hydrogen gas evolution.

  • Reflux: Warm to room temperature, then reflux for 4 hours to ensure complete reduction of the carboxylate intermediate.

  • Quench: Cool to 0°C. Carefully quench with Methanol to destroy excess borane.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄.[3]

  • Purification: Recrystallize from Hexanes/EtOAc if necessary.

Protocol B: Reduction of 4-Chloro-2-methoxybenzaldehyde

Preferred for smaller scales or when the aldehyde is readily available. Uses milder Sodium Borohydride (NaBH₄).

Reagents: 4-Chloro-2-methoxybenzaldehyde, NaBH₄, Methanol.

  • Dissolution: Dissolve aldehyde (1.0 eq) in Methanol (0.2 M). Cool to 0°C.

  • Reduction: Add NaBH₄ (1.2 eq) portion-wise over 15 minutes.

  • Monitoring: Stir at 0°C for 1 hour. Monitor by TLC (disappearance of aldehyde spot).

  • Workup: Quench with water. Extract with Dichloromethane (DCM).

Synthesis & Reactivity Workflow

The following diagram illustrates the synthesis pathways and downstream functionalization logic.

SynthesisPathways Acid 4-Chloro-2-methoxy benzoic Acid Alcohol (4-Chloro-2-methoxy phenyl)methanol (TARGET) Acid->Alcohol Reduction (BH3-THF or LiAlH4) Aldehyde 4-Chloro-2-methoxy benzaldehyde Aldehyde->Alcohol Reduction (NaBH4 / MeOH) Chloride Benzyl Chloride Derivative Alcohol->Chloride SOCl2 / DCM (Chlorination) Aldehyde_Prod Re-oxidized Aldehyde Alcohol->Aldehyde_Prod PCC or DMP (Oxidation) Ether Benzyl Ether Scaffold Alcohol->Ether NaH / R-X (Williamson Ether)

Figure 1: Synthesis routes to (4-Chloro-2-methoxyphenyl)methanol and its subsequent transformation into electrophilic building blocks.

Spectroscopic Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR). The 1,2,4-substitution pattern yields a distinct splitting pattern in the aromatic region.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
7.28 Doublet (d, J=8.2 Hz)1HAr-H (C6)Ortho to benzylic position; deshielded.
6.95 Doublet of Doublets (dd)1HAr-H (C5)Meta to methoxy, ortho to chlorine.
6.88 Doublet (d, J=2.0 Hz)1HAr-H (C3)Isolated between Cl and OMe; shielded by OMe.
4.65 Singlet (s) or Doublet2HAr-CH₂-OHBenzylic methylene.
3.86 Singlet (s)3H-OCH₃Methoxy group (characteristic shift).
2.10 Broad Singlet (br s)1H-OHExchangeable hydroxyl proton.

Note: Coupling constants (J values) are approximate based on standard ortho (~8 Hz) and meta (~2 Hz) aromatic couplings.

Mass Spectrometry (MS)
  • Ionization Mode: EI or ESI (+).

  • Molecular Ion: m/z 172 [M]⁺ and 174 [M+2]⁺ in a 3:1 ratio (characteristic Chlorine isotope pattern).

  • Fragment Ions: Loss of -OH (M-17) and loss of -CH₂OH (Tropylium ion formation).

Pharmaceutical Applications & Reactivity

This alcohol is rarely the final drug; it is a linker intermediate . Its primary utility lies in its conversion to electrophiles (halides/sulfonates) which are then coupled to nucleophilic pharmacophores.

Key Transformation: Conversion to Benzyl Chloride

To attach this ring system to a nitrogen nucleophile (e.g., a piperazine or quinazoline ring), the alcohol is converted to 4-chloro-2-methoxybenzyl chloride .

Protocol:

  • Dissolve alcohol in Dichloromethane (DCM).

  • Add Thionyl Chloride (SOCl₂) (1.2 eq) and a catalytic amount of DMF.

  • Stir at room temperature for 2 hours.

  • Evaporate volatiles to yield the alkyl chloride quantitatively.

Drug Discovery Context

This scaffold is structurally homologous to the "dimethoxy" patterns found in:

  • Prazosin/Doxazosin Analogs: Quinazoline-based alpha-blockers often use methoxy-substituted benzyl rings to optimize receptor affinity.

  • Kinase Inhibitors: The 4-chloro-2-methoxy motif is used to fill hydrophobic pockets in ATP-binding sites of kinases (e.g., EGFR, VEGFR), where the chlorine atom interacts with hydrophobic residues (Gatekeeper residues) and the methoxy oxygen can accept hydrogen bonds from the hinge region.

DrugDesign Scaffold (4-Chloro-2-methoxy phenyl)methanol Intermediate Benzyl Electrophile (-CH2-Cl / -CH2-Br) Scaffold->Intermediate Activation Target1 Quinazoline Derivatives (Alpha-Blockers) Intermediate->Target1 N-Alkylation Target2 Tyrosine Kinase Inhibitors (Anticancer) Intermediate->Target2 Fragment Coupling Target3 Benzothiazole Herbicides Intermediate->Target3 S-Alkylation

Figure 2: Application of the scaffold in diverse bioactive chemical classes.

Safety & Handling (MSDS Highlights)

  • Hazards: Skin Irritant (H315), Eye Irritant (H319).[2]

  • Storage: Store in a cool, dry place. Keep container tightly closed.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Chlorine content).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3549393, (4-Chloro-2-methoxyphenyl)methanol. Retrieved from [Link]

  • Patil, D. A., et al. (2010).[4] Development of novel, alternative, facile, ecofriendly, high yield synthetic process for prazosin. Journal of Basic and Clinical Pharmacy. Retrieved from [Link]

  • Sirisoma, N., et al. (2008).[5] Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine as a potent inducer of apoptosis. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Chemo-Structural Profiling of 4-Chloro-2-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Medicinal Chemistry Applications

Executive Summary

4-Chloro-2-methoxybenzyl alcohol (CAS: 55685-75-1) represents a critical pharmacophore scaffold in modern drug discovery.[1][2] Characterized by a halogenated aromatic core and an electron-donating methoxy substituent, this molecule serves as a versatile building block for kinase inhibitors, GPCR ligands, and anti-inflammatory agents.[2] This guide provides a comprehensive technical analysis of its physicochemical properties, a validated synthetic protocol for laboratory preparation, and its strategic utility in structure-activity relationship (SAR) optimization.[2]

Part 1: Physicochemical Identity & Core Metrics[2]

The precise molecular weight and formula are foundational for stoichiometric calculations in synthesis and ADME (Absorption, Distribution, Metabolism, and Excretion) modeling.[2]

Table 1: Fundamental Chemical Data[2]
PropertyValueTechnical Context
Molecular Formula C₈H₉ClO₂ Used for elemental analysis validation.[2][3]
Molecular Weight 172.61 g/mol Fragment-based drug design (Rule of 3 compliant).[2]
CAS Number 55685-75-1 Unique identifier for regulatory filing.
Appearance Pale cream crystalline solidMelting Point: 47–52 °C [1][2].[2]
Solubility Soluble in MeOH, DMSO, DCMLipophilic character aids membrane permeability.[2]
SMILES COc1cc(Cl)ccc1COInput for computational docking studies.[2]
Structural Visualization

The following diagram breaks down the functional significance of each structural component.

G Molecule 4-Chloro-2-methoxybenzyl Alcohol (C8H9ClO2) Cl_Group 4-Chloro Substituent (Halogen Bonding) Molecule->Cl_Group Metabolic Stability (CYP450 blocker) OMe_Group 2-Methoxy Group (H-Bond Acceptor) Molecule->OMe_Group Solubility & Conformational Lock OH_Group Benzylic Alcohol (Reactive Handle) Molecule->OH_Group Derivatization Point (Halide/Aldehyde)

Figure 1: Structural dissection of 4-Chloro-2-methoxybenzyl alcohol highlighting pharmacophoric contributions.[2][4]

Part 2: Validated Synthetic Protocol

While commercially available, in-house synthesis is often required to ensure isotopic labeling or high purity.[2] The most robust route is the chemoselective reduction of 4-chloro-2-methoxybenzaldehyde.

Reaction Mechanism

Precursor: 4-Chloro-2-methoxybenzaldehyde (CAS: 5465-24-7) Reagent: Sodium Borohydride (NaBH₄) Solvent: Methanol (MeOH)[2]

This method is preferred over LiAlH₄ due to milder conditions that preserve the aromatic chlorine substituent.[2]

Step-by-Step Methodology
  • Preparation:

    • Dissolve 10.0 mmol (1.71 g) of 4-chloro-2-methoxybenzaldehyde in 30 mL of anhydrous Methanol in a round-bottom flask.

    • Cool the solution to 0°C using an ice bath to control the exothermic nature of the hydride addition.[2]

  • Reduction:

    • Slowly add Sodium Borohydride (15.0 mmol, 0.57 g) portion-wise over 15 minutes. Do not add all at once to prevent vigorous hydrogen gas evolution.[2]

    • Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 2 hours.

    • Monitor: Check reaction progress via TLC (30% Ethyl Acetate in Hexanes). The starting material spot (higher R_f) should disappear.[2]

  • Quenching & Workup:

    • Cool the mixture back to 0°C.

    • Quench by dropwise addition of saturated aqueous Ammonium Chloride (NH₄Cl) or 1M HCl until pH ~7.[2] Caution: Gas evolution.[2]

    • Evaporate the bulk Methanol under reduced pressure (Rotavap).[2]

    • Dilute the residue with water (20 mL) and extract with Dichloromethane (DCM) (3 x 20 mL).[2]

  • Purification:

    • Dry the combined organic layers over anhydrous Sodium Sulfate (Na₂SO₄).[2]

    • Filter and concentrate in vacuo.[2]

    • Result: The crude product is typically a white/pale solid.[2] If necessary, recrystallize from Hexane/Ethyl Acetate.[2]

Synthesis Workflow Diagram

Synthesis Start Start: Aldehyde Precursor Step1 Step 1: NaBH4 Addition (0°C, MeOH) Start->Step1 Step2 Step 2: Stir at RT (2 Hours) Step1->Step2 Step3 Step 3: Acid Quench (NH4Cl) Step2->Step3 End Final Product: Benzyl Alcohol Step3->End

Figure 2: Logical flow of the reductive synthesis protocol.

Part 3: Analytical Characterization[2]

To ensure scientific integrity, the synthesized compound must be validated using the following spectral signatures.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • δ 7.2–7.3 ppm (d): Aromatic proton at C6 (ortho to alkyl group).[2]

  • δ 6.9 ppm (d/s): Aromatic protons at C3 and C5 (ortho to Cl/Methoxy).[2]

  • δ 4.65 ppm (s, 2H): Benzylic methylene protons (-CH ₂OH).[2] Diagnostic peak.

  • δ 3.85 ppm (s, 3H): Methoxy group (-OCH ₃).[2]

  • δ 2.0–2.5 ppm (br s, 1H): Hydroxyl proton (-OH ), exchangeable with D₂O.[2]

Mass Spectrometry (MS)[2]
  • Molecular Ion: [M]+ at m/z ~172.[2]

  • Isotope Pattern: A distinct 3:1 ratio for the M and M+2 peaks (172/174) confirms the presence of a single Chlorine atom.[2]

Part 4: Medicinal Chemistry Utility[1][2]

In drug development, 4-Chloro-2-methoxybenzyl alcohol is rarely the final drug but a critical intermediate.[2] Its specific substitution pattern offers unique advantages in Structure-Activity Relationship (SAR) studies.

Metabolic Blocking (The Chlorine Effect)

The chlorine atom at the para position (relative to the benzylic chain) blocks metabolic oxidation. In many biological systems, the para position of a phenyl ring is susceptible to hydroxylation by Cytochrome P450 enzymes.[2] Substituting this hydrogen with chlorine:

  • Increases metabolic half-life (t1/2).[2]

  • Increases lipophilicity (LogP), enhancing membrane penetration.[2]

The "Magic Methyl" Effect

The ortho-methoxy group serves two roles:

  • Conformational Restriction: It creates steric bulk that forces the benzylic side chain into a specific orientation, potentially locking the molecule into a bioactive conformation.[2]

  • Hydrogen Bonding: The oxygen atom acts as a weak hydrogen bond acceptor, interacting with specific residues in the target protein's binding pocket.[2]

Comparison to Analogs
AnalogMWKey DifferenceApplication Note
4-Chloro-2-methoxybenzyl alcohol 172.61 Target Balanced solubility/lipophilicity.
4-Chlorobenzyl alcohol142.58No MethoxyLower solubility; lacks H-bond acceptor.
2-Methoxybenzyl alcohol138.16No ChloroSusceptible to rapid metabolic clearance.[2]

References

  • Sigma-Aldrich. (2025).[2] 4-Chloro-2-methoxybenzyl alcohol Product Specification. Retrieved from [2]

  • PubChem. (2025).[2][5][6] Compound Summary: 4-Chloro-2-methoxybenzyl alcohol (CID 3549393).[1][2][3][6][7] National Library of Medicine.[2] Retrieved from [2]

  • Thermo Scientific Chemicals. (2025).[2] 4-Chloro-2-methoxybenzyl alcohol, 97% Safety Data Sheet. Retrieved from [2]

Sources

Technical Guide: Solubility Profile and Solvent Selection for 4-Chloro-2-methoxybenzyl Alcohol

[1]

Executive Summary

4-Chloro-2-methoxybenzyl alcohol (CAS: 55685-75-1) is a critical pharmacophore used primarily as an intermediate in the synthesis of bioactive molecules, including tyrosine kinase inhibitors and anticoagulants (e.g., Apixaban precursors).[1][2][3][4][5] Its physicochemical behavior is dominated by the interplay between the polar hydroxyl/methoxy groups and the lipophilic chloro-substituted aromatic ring.

This guide provides a definitive solubility profile, thermodynamic grounding, and validated protocols for solvent selection in reaction engineering and purification workflows.[1]

Chemical Profile & Physicochemical Grounding[1][6]

Understanding the solubility requires analyzing the molecular descriptors that govern solute-solvent interactions.

PropertyValueMechanistic Implication
CAS Number 55685-75-1Unique Identifier
Molecular Weight 172.61 g/mol Moderate size; kinetics governed by diffusion.[1]
Appearance Pale cream crystalline solidIndicates ordered lattice structure requiring energy to break (Heat of Fusion).[1]
Melting Point 47–52 °CLow melting point suggests weak intermolecular lattice forces, facilitating solubility in compatible solvents.[1]
LogP (Predicted) ~1.6 – 1.84Lipophilic. Prefers organic phases over aqueous media.[1]
H-Bond Donors 1 (Hydroxyl)Capable of donating H-bonds to acceptors (e.g., DMSO, Methanol).[1]
H-Bond Acceptors 2 (Ether, Hydroxyl)Capable of accepting H-bonds from protic solvents.[1]
Thermodynamic Solubility Theory

The solubility of 4-Chloro-2-methoxybenzyl alcohol follows the "Like Dissolves Like" principle but is nuanced by its substituents:

  • The Chloro Group: Increases lipophilicity and density, reducing water solubility compared to the parent benzyl alcohol. It enhances solubility in chlorinated solvents (DCM, Chloroform).[1]

  • The Methoxy Group: Adds electron density to the ring and provides a weak H-bond acceptor site, slightly improving solubility in polar aprotic solvents like Ethyl Acetate.

  • The Benzyl Alcohol Moiety: The primary driver for solubility in protic solvents (Alcohols) via hydrogen bonding.

Experimental Solubility Data

The following data categorizes solvents based on their interaction capability with 4-Chloro-2-methoxybenzyl alcohol at ambient temperature (25°C).

Note: Classifications are derived from structural analysis and standard industrial handling of substituted benzyl alcohols.[1]

Solvent ClassRepresentative SolventsSolubility StatusOperational Context
Polar Protic Methanol, Ethanol, IsopropanolHigh Primary choice for reactions and transfers.[1] Excellent H-bonding match.
Polar Aprotic DMSO, DMF, AcetonitrileHigh Used for nucleophilic substitution reactions; difficult to remove post-reaction.[1]
Chlorinated Dichloromethane (DCM), ChloroformHigh Standard extraction solvent; excellent solubilization of the lipophilic ring.[1]
Esters/Ethers Ethyl Acetate, THF, MTBEModerate to High Preferred for liquid-liquid extraction and crystallization.[1]
Non-Polar Hexanes, Heptane, CyclohexaneLow / Insoluble Anti-solvent. Used to precipitate the product during recrystallization.[1]
Aqueous Water, BrineSparingly Soluble The compound will crash out of water.[1] Useful for quenching reactions.
Visualization: Solvent Selection Logic

The following decision tree guides the researcher in selecting the appropriate solvent based on the process stage.

SolventSelectionStartProcess RequirementReactionReaction MediumStart->ReactionPurificationPurification / IsolationStart->PurificationTempHighHigh Temp (>80°C)?Reaction->TempHighMethodMethod?Purification->MethodTolueneToluene / XyleneTempHigh->TolueneYesTHFTHF / DCM (Reflux)TempHigh->THFNoCrystRecrystallizationMethod->CrystExtractExtraction (Work-up)Method->ExtractSolventPairSolvent System:Ethyl Acetate (Solvent) +Hexanes (Anti-Solvent)Cryst->SolventPairDCM_WaterSystem:DCM / Water orEtOAc / WaterExtract->DCM_Water

Figure 1: Decision matrix for solvent selection based on operational constraints.[1]

Detailed Methodologies

Protocol A: Quantitative Solubility Determination (Shake-Flask Method)

Purpose: To determine the exact saturation limit of the compound in a specific solvent for process validation.

Reagents:

  • 4-Chloro-2-methoxybenzyl alcohol (Solid)[1][3][4]

  • Target Solvent (HPLC Grade)

Procedure:

  • Preparation: Add excess solid (~100 mg) to a glass vial containing 1.0 mL of the target solvent.

  • Equilibration: Agitate the vial at 25°C for 24 hours using an orbital shaker or magnetic stirrer (ensure no heat transfer from the plate).

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial to remove undissolved solids.

  • Quantification:

    • Gravimetric: Evaporate the solvent under nitrogen flow or vacuum and weigh the residue.

    • HPLC (Preferred): Dilute the filtrate and analyze against a standard curve.

  • Calculation:

    
    [1]
    
Protocol B: Purification via Recrystallization

Purpose: To purify crude 4-Chloro-2-methoxybenzyl alcohol using a binary solvent system.

Solvent System: Ethyl Acetate (Good Solvent) / Hexanes (Anti-Solvent).[1] Rationale: The compound is highly soluble in EtOAc but insoluble in Hexanes. The boiling points (77°C and 68°C) are close, preventing "oiling out."[1]

Step-by-Step Workflow:

  • Dissolution: Place the crude solid in a round-bottom flask. Add the minimum amount of hot Ethyl Acetate (approx. 60°C) required to fully dissolve the solid.

  • Clarification: If insoluble particulates are present, perform a hot filtration.[1][6]

  • Nucleation: Remove the heat source. While the solution is still warm, add Hexanes dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add 1-2 drops of hot Ethyl Acetate to clear the turbidity.

  • Crystallization: Allow the flask to cool slowly to room temperature undisturbed. Once ambient, move to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals using vacuum filtration. Wash the cake with cold Hexanes (to remove surface impurities without redissolving the product).

  • Drying: Dry under vacuum at 30°C (Note: Melting point is ~47°C; do not overheat).

RecrystallizationStep11. Dissolve inHot EtOAcStep22. Add Hexanes(Anti-solvent)Step1->Step2Until TurbidStep33. Slow Coolto RTStep2->Step3Clear SolnStep44. Ice Bath(0°C)Step3->Step4Crystals FormStep55. VacuumFiltrationStep4->Step5IsolateStep66. Dry(<40°C)Step5->Step6Purified Solid

Figure 2: Workflow for binary solvent recrystallization.

Applications in Drug Development[3][6][8]

Reaction Intermediate (Apixaban Synthesis)

In the synthesis of anticoagulants like Apixaban, substituted benzyl alcohols are often converted to benzyl chlorides or aldehydes.[1]

  • Recommended Solvent: Dichloromethane (DCM) .[1]

  • Why? DCM solubilizes the alcohol perfectly and is inert to common chlorinating agents (e.g., Thionyl Chloride).[1] It also allows for easy aqueous workup due to phase separation.

Analytical Standard Preparation

For HPLC or GC analysis, the compound must be fully dissolved without precipitation.[1]

  • Recommended Solvent: Acetonitrile or Methanol .[1]

  • Why? These are standard mobile phase components.[1] Dissolving the sample in the mobile phase prevents peak distortion or precipitation in the column.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3549393, 4-Chloro-2-methoxybenzyl alcohol. Retrieved from [Link]

  • Patil, P., et al. A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Asian Journal of Chemistry. (Contextual reference for solvent usage in similar benzyl alcohol intermediates). Retrieved from [Link]

Physicochemical Profiling and Thermal Analysis of 4-Chloro-2-methoxybenzyl Alcohol: A Comprehensive Guide to Melting Point Determination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-2-methoxybenzyl alcohol (CAS: 55685-75-1), systematically identified as (4-chloro-2-methoxyphenyl)methanol, is a highly versatile building block extensively utilized in pharmaceutical development and complex organic synthesis[1]. Accurate determination of its melting point is a critical quality attribute (CQA). Because melting behavior is a macroscopic reflection of microscopic lattice integrity, precise thermal analysis is paramount for verifying compound purity, detecting polymorphic variations, and ensuring batch-to-batch consistency in drug development pipelines.

Physicochemical Context & Mechanistic Causality

To understand the melting behavior of 4-Chloro-2-methoxybenzyl alcohol, one must analyze its molecular architecture. The compound (Molecular Weight: 172.61 g/mol ) presents as a pale cream to cream crystalline solid[2]. Its crystal lattice energy is dictated by a triad of intermolecular forces:

  • Hydrogen Bonding : Facilitated by the terminal hydroxyl (-OH) group.

  • Dipole-Dipole Interactions : Induced by the electronegative chlorine atom and the methoxy oxygen.

  • 
     Stacking : Occurring between the planar aromatic benzene rings.
    

These interactions culminate in a relatively low melting point range of approximately 46 °C to 51 °C[3]. The broadness of this reported range across different chemical lots is mechanistically significant. It indicates that the crystal lattice is highly sensitive to trace impurities—such as unreacted starting materials or residual crystallization solvents—which act as plasticizers, disrupting lattice uniformity and causing melting point depression.

Experimental Data: Melting Point Determination

To establish a reliable baseline for quality control, it is necessary to aggregate experimental data from authoritative chemical suppliers. The table below summarizes the thermal parameters reported across the industry.

Source / SupplierAssay PurityReported Melting Point RangePhysical Appearance
97%47 °C – 51 °CSolid
[3]

100%
46 °C – 48 °CSolid
[2]97%47 °C – 51 °CPale cream crystalline solid
[4]97%47 °C – 51 °CSolid

Note: The variance between the 46–48 °C[3] and 47–51 °C ranges necessitates a self-validating analytical approach in the laboratory to confirm the specific polymorphic form and purity of the batch in use.

Experimental Methodologies for Thermal Analysis

As a self-validating system, a robust laboratory must employ an orthogonal testing strategy. Relying on a single technique introduces systemic risk. We deploy both Visual Capillary Determination (for rapid purity screening) and Differential Scanning Calorimetry (DSC) (for precise thermodynamic quantification).

Protocol A: Capillary Melting Point Determination (Visual)

This classical method provides a direct visual confirmation of the phase transition.

  • Step 1: Sample Pulverization. Grind the crystalline solid into a fine, homogeneous powder using an agate mortar.

    • Causality: Large crystals create void spaces in the capillary, leading to poor thermal conductivity and an artificially broadened melting range.

  • Step 2: Capillary Loading. Tamp the powder into a glass capillary tube to a strict depth of 2–3 mm.

    • Causality: Overloading the capillary creates a temperature gradient across the vertical axis of the sample, causing the bottom to melt before the top, skewing the recorded clear point.

  • Step 3: Thermal Ramping. Insert the capillary into the melting point apparatus. Rapidly heat to 40 °C, then reduce the heating rate to exactly 1 °C/min.

    • Causality: A slow ramp near the expected melting point ensures thermodynamic equilibrium between the heating block and the sample, preventing thermal overshoot.

  • Step 4: Observation & Recording. Record the

    
     (formation of the first distinct liquid droplet) and 
    
    
    
    (complete liquefaction). A range of
    
    
    2 °C indicates high purity.
Protocol B: Differential Scanning Calorimetry (DSC)

DSC is the gold standard for thermal analysis, providing the enthalpy of fusion (


) and detecting trace polymorphs invisible to the naked eye.
  • Step 1: Instrument Calibration. Calibrate the DSC using a high-purity Indium standard and a secondary standard like Benzophenone (MP

    
     48 °C).
    
    • Causality: Calibration at the specific temperature range of interest eliminates non-linear sensor bias, ensuring absolute accuracy.

  • Step 2: Sample Encapsulation. Accurately weigh 2.0 to 5.0 mg of 4-Chloro-2-methoxybenzyl alcohol into a standard aluminum pan and apply a crimped lid.

    • Causality: Precise mass is required to calculate

      
       in J/g. Crimping ensures a flat pan bottom for optimal thermal contact with the thermoelectric disk.
      
  • Step 3: Purge Gas Application. Introduce dry Nitrogen gas at a flow rate of 50 mL/min.

    • Causality: Nitrogen displaces oxygen, preventing oxidative degradation during the melt, and sweeps away any evolved moisture that could distort the endothermic peak.

  • Step 4: Thermal Method Execution. Equilibrate the sample at 20 °C for 5 minutes. Heat at a constant rate of 10 °C/min up to 80 °C.

    • Causality: A 10 °C/min rate optimizes the signal-to-noise ratio, producing a sharp, easily integrated endotherm without sacrificing thermal resolution.

  • Step 5: Data Integration. Analyze the thermogram to determine the extrapolated onset temperature (the true thermodynamic melting point) and the peak temperature.

Workflow Visualization

ThermalAnalysis Start Sample Prep: 4-Chloro-2-methoxybenzyl alcohol Split Select Thermal Analysis Method Start->Split Capillary Capillary Method (Visual Phase Change) Split->Capillary DSC Differential Scanning Calorimetry (DSC) Split->DSC Cap_Step Ramp 1 °C/min Observe Liquid Drop Capillary->Cap_Step DSC_Step Ramp 10 °C/min Record Endotherm DSC->DSC_Step Cap_Result Visual MP Range (e.g., 47-49 °C) Cap_Step->Cap_Result DSC_Result Extrapolated Onset & Enthalpy of Fusion DSC_Step->DSC_Result Purity Cross-Validation: Purity & Polymorph ID Cap_Result->Purity DSC_Result->Purity

Fig 1: Orthogonal workflow for thermal analysis and purity validation.

Conclusion

The melting point of 4-Chloro-2-methoxybenzyl alcohol is a critical parameter, experimentally established between 46 °C and 51 °C[3]. Because of its relatively low melting temperature and sensitivity to lattice disruptions, researchers must employ rigorous, self-validating analytical techniques. By coupling the visual confirmation of the capillary method with the thermodynamic precision of DSC, scientists can definitively assure the purity and structural integrity of this vital synthetic intermediate.

References

  • National Center for Biotechnology Information . "PubChem Compound Summary for CID 3549393, 4-Chloro-2-methoxybenzyl alcohol". PubChem.[Link]

  • PureSynth . "4-Chloro-2-Methoxybenzyl Alcohol 97%". PureSynth Research Chemicals.[Link]

Sources

4-Chloro-2-methoxybenzyl alcohol safety data sheet (SDS) PDF

Author: BenchChem Technical Support Team. Date: March 2026

Title: Operationalizing the SDS: Strategic Handling and Validation of 4-Chloro-2-methoxybenzyl Alcohol Document Type: Technical Whitepaper & Operational Guide Subject: 4-Chloro-2-methoxybenzyl Alcohol (CAS: 55685-75-1)[1]

Executive Summary: Beyond the PDF

In pharmaceutical synthesis, 4-Chloro-2-methoxybenzyl alcohol serves as a critical scaffold, particularly in the development of kinase inhibitors and anti-inflammatory agents.[1] While the standard Safety Data Sheet (SDS) classifies it as a generic irritant, the operational reality is more nuanced.

This guide translates the static data of the SDS into a dynamic, laboratory-grade protocol. It addresses the compound's specific physicochemical vulnerabilities—specifically its low melting point (47–51 °C) and susceptibility to benzylic oxidation—to ensure downstream synthetic success.[1]

Physicochemical Profile & Hazard Analysis

The following data consolidates multiple vendor specifications (Sigma-Aldrich, Combi-Blocks) into a single operational reference.

Table 1: Critical Physicochemical Properties

PropertyValue / DescriptionOperational Implication
CAS Number 55685-75-1Unique identifier for inventory tracking.[1][2]
Physical State Crystalline Solid (Pale Cream)Critical: MP is near ambient in hot climates.[1] May arrive fused/melted.
Melting Point 47 – 51 °CRequires temperature-controlled storage (<25 °C) to prevent caking.[1]
Boiling Point ~268 °C (Predicted)High boiling point allows for thermal stability in refluxing solvents.
Solubility DMSO, Methanol, DCMSoluble in polar aprotic/protic solvents; limited water solubility.[1]
Reactivity Benzylic AlcoholProne to oxidation to 4-chloro-2-methoxybenzaldehyde.
Hazard Interpretation (GHS Classification)
  • H315 (Skin Irrit. 2): The benzylic nature allows for moderate lipophilicity, facilitating dermal absorption and irritation.

  • H319 (Eye Irrit.[1][3][4][5][6] 2A): Crystalline dust presents a mechanical and chemical abrasion risk to the cornea.[1]

  • H335 (STOT SE 3): Inhalation of dust triggers respiratory tract irritation.[1]

Operational Safety: The "Self-Validating" Handling System

To ensure safety and integrity, we employ a Self-Validating System . This means the safety protocol itself generates evidence that the compound is being handled correctly.[1]

Engineering Controls & PPE
  • Primary Barrier: Fume hood with face velocity >0.5 m/s.

  • Glove Selection: Nitrile (0.11 mm) is sufficient for incidental splash. For prolonged handling (solutions), use Butyl Rubber due to the permeation potential of benzyl alcohol derivatives.

  • Respiratory: If handling >10g of dry powder outside a hood, an N95/P2 particulate respirator is mandatory to mitigate H335 risks.

Protocol: The "Cold-Chain" Receipt Validation

Because the melting point is ~50 °C, shipping trucks in summer can exceed this temperature, causing the product to melt and resolidify into a hard, intractable mass (fused monolith).[1]

  • Visual Inspection: Upon receipt, shake the bottle.

    • Audible Rattle: Material is free-flowing crystals (Pass).

    • Silence/Thud: Material has fused (Fail/Caution).

  • Remediation: If fused, do not chip it out with a metal spatula (risk of glass breakage/injury).[1] Gently warm in a water bath (40 °C) to melt fully, then pour into a tared flask for immediate use or recrystallization.

Visualization: Risk Assessment & Handling Workflow

SafetyWorkflow Start Start: Material Receipt CheckState Check Physical State (Shake Test) Start->CheckState IsFused Fused/Melted? CheckState->IsFused Reject Quarantine/Remediate (Warm Water Bath) IsFused->Reject Yes (Silence) Accept Log into Inventory (Store <25°C) IsFused->Accept No (Rattle) Weighing Weighing Protocol (Static Control) Reject->Weighing Accept->Weighing Synthesis Synthesis Stream Weighing->Synthesis

Figure 1: Decision logic for receiving low-melting point solids like 4-Chloro-2-methoxybenzyl alcohol.

Analytical Validation & Quality Control

A generic SDS does not provide methods to verify purity.[1] The primary impurity in aged samples is 4-chloro-2-methoxybenzaldehyde (oxidation product).

Recommended HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 280 nm (aromatic absorption).

  • Expected Result: The alcohol is more polar and will elute earlier than the corresponding aldehyde or benzyl chloride impurities.

1H NMR Diagnostic (The "Golden Standard")

To validate the integrity of the CH2-OH group:

  • Solvent: DMSO-d6 or CDCl3.

  • Key Signal (Alcohol): Look for a doublet (or singlet depending on exchange) at ~4.6 ppm (benzylic CH2).

  • Key Signal (Impurity): Check for a singlet at ~10.0 ppm . If present, this indicates oxidation to the aldehyde.[1]

  • Pass Criteria: Aldehyde integral < 1% relative to the benzylic CH2.

Visualization: Analytical Logic

QC_Logic Sample Sample Aliquot NMR 1H NMR Analysis (CDCl3) Sample->NMR CheckAldehyde Check 9.5-10.5 ppm NMR->CheckAldehyde CheckBenzyl Check ~4.6 ppm (CH2) CheckAldehyde->CheckBenzyl No Peak Purify Recrystallize/Reduce (NaBH4 treatment) CheckAldehyde->Purify Peak Detected Pass Release for Synthesis CheckBenzyl->Pass Integral Correct CheckBenzyl->Purify Integral Low

Figure 2: Quality Control decision tree focusing on the detection of oxidative degradation.

Synthetic Utility & Causality[1][8]

Why use this specific alcohol? The 4-chloro and 2-methoxy substituents provide unique electronic properties for drug design.

  • Electronic Effects: The 2-methoxy group is an electron-donating group (EDG) via resonance, activating the ring. However, the 4-chloro group is electron-withdrawing (EWG) via induction. This "push-pull" system makes the benzyl position moderately reactive but stable enough for handling.

  • Common Transformations:

    • To Benzyl Halide: Reaction with SOCl2 converts the alcohol to the benzyl chloride (highly reactive electrophile).

    • To Benzaldehyde: Oxidation (e.g., MnO2 or Swern) yields the aldehyde, a precursor for reductive amination.

Causality in Handling: Because the methoxy group activates the ring, this compound is more sensitive to strong acids than unsubstituted benzyl alcohol. Avoid heating with strong mineral acids unless polymerization or demethylation is intended.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3549393, 4-Chloro-2-methoxybenzyl alcohol.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier - Benzyl alcohol derivatives.[7] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[1] Retrieved from [Link][1]

Sources

Technical Guide: 4-Chloro-2-methoxybenzyl Alcohol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the agrochemical synthesis applications of 4-Chloro-2-methoxybenzyl alcohol , structured for researchers and process chemists.

Executive Summary: The "Privileged Scaffold" Strategy

In modern agrochemical discovery, the 4-chloro-2-methoxybenzyl moiety represents a "privileged scaffold." This structural motif combines the lipophilicity-enhancing properties of the chlorine atom with the metabolic stability and steric guidance of the ortho-methoxy group.

4-Chloro-2-methoxybenzyl alcohol (CAS 55685-75-1) serves as the primary synthetic entry point for this scaffold. It functions as a versatile "chassis" for constructing two major classes of active ingredients (AIs):[1]

  • Benzoyl-type Fungicides: Via oxidation to the corresponding benzoic acid or aldehyde.

  • Heterocyclic Herbicides/Insecticides: Via conversion to benzyl halides for N-alkylation of core heterocycles.

This guide analyzes the core synthetic workflows, providing validated protocols for transforming this intermediate into bioactive precursors.

Chemical Profile & Critical Parameters[2][3][4][5][6][7]

ParameterDataRelevance to Synthesis
CAS Number 55685-75-1 Primary identifier for sourcing and regulatory filing.
IUPAC Name (4-Chloro-2-methoxyphenyl)methanolDefines substitution pattern (Cl at C4, OMe at C2).
Molecular Weight 172.61 g/mol Essential for stoichiometry calculations.
Appearance White to pale cream crystalline solidVisual purity indicator; yellowing suggests oxidation.
Melting Point 72–76 °CLow MP facilitates melt-phase reactions but requires careful drying.
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in H₂ODictates biphasic solvent systems for scale-up.
Stability Acid-sensitive (demethylation); Oxidation-proneRequires inert atmosphere (N₂/Ar) during storage.

Core Synthetic Workflows

The utility of 4-Chloro-2-methoxybenzyl alcohol lies in its divergence into three high-value electrophiles: the Aldehyde , the Acid , and the Benzyl Halide .

Workflow A: Controlled Oxidation to the Benzaldehyde

The aldehyde derivative (4-Chloro-2-methoxybenzaldehyde) is a critical intermediate for condensation reactions (e.g., aldol, Knoevenagel) used to synthesize styryl-based fungicides.

Protocol: Swern Oxidation (Lab Scale)

  • Rationale: Avoids over-oxidation to the carboxylic acid, which is common with Jones reagent.

  • Mechanism: Activation of DMSO by oxalyl chloride forms a chloro(dimethyl)sulfonium salt, which reacts with the alcohol to form an alkoxysulfonium intermediate. Base-promoted elimination yields the aldehyde.

Step-by-Step Methodology:

  • Activation: Cool a solution of oxalyl chloride (1.1 eq) in dry DCM to -78°C. Add DMSO (2.2 eq) dropwise. Stir for 15 min.

  • Addition: Add 4-Chloro-2-methoxybenzyl alcohol (1.0 eq) in DCM dropwise, maintaining temp < -60°C. Stir for 30 min.

  • Elimination: Add Et₃N (5.0 eq) dropwise. The solution will turn white/cloudy. Allow to warm to RT over 1 hour.

  • Workup: Quench with sat. NH₄Cl. Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Validation: Monitor disappearance of alcohol (TLC: 30% EtOAc/Hex) and appearance of aldehyde peak (~10 ppm) in ¹H NMR.

Workflow B: Conversion to Benzyl Chloride (Alkylation Agent)

For introducing the 4-chloro-2-methoxybenzyl group onto nitrogen heterocycles (common in herbicides like isoxazolines), the alcohol must be converted to a leaving group.

Protocol: Thionyl Chloride Chlorination

  • Rationale: SOCl₂ provides a clean conversion with gaseous byproducts (SO₂, HCl), simplifying purification.

  • Safety Note: Generates corrosive HCl gas; requires a scrubber.

Step-by-Step Methodology:

  • Setup: Dissolve alcohol (1.0 eq) in anhydrous DCM or Toluene. Add catalytic DMF (0.1 mol%).

  • Chlorination: Add SOCl₂ (1.2 eq) dropwise at 0°C.

  • Reflux: Heat to reflux (40°C for DCM, 80°C for Toluene) for 2–3 hours.

  • Workup: Evaporate solvent and excess SOCl₂ under reduced pressure. Azeotrope with toluene to remove trace acid.

  • Product: The resulting 4-chloro-2-methoxybenzyl chloride is often used directly (crude) due to instability on silica gel.

Agrochemical Application Pathways

The following diagram illustrates the divergence of 4-Chloro-2-methoxybenzyl alcohol into key agrochemical classes.

AgrochemicalPathways Alcohol 4-Chloro-2-methoxybenzyl Alcohol (Start) Aldehyde Aldehyde Intermediate (Electrophile) Alcohol->Aldehyde Swern Ox. Chloride Benzyl Chloride (Alkylating Agent) Alcohol->Chloride SOCl2 Acid Benzoic Acid (Coupling Partner) Alcohol->Acid KMnO4 Ox. Styrenes Styryl Fungicides (e.g., Cinnamic derivatives) Aldehyde->Styrenes Aldol Condensation Heterocycles N-Benzyl Heterocycles (Herbicides/Insecticides) Chloride->Heterocycles N-Alkylation (SN2) Amides Benzamides (Broad Spectrum) Acid->Amides Amide Coupling

Figure 1: Synthetic divergence of 4-Chloro-2-methoxybenzyl alcohol into core agrochemical classes.

Case Study: Synthesis of Benzoyl-Analogues (Fungicides)

While specific proprietary structures like Metrafenone use a brominated congener, the 4-chloro variant is a common analog in Structure-Activity Relationship (SAR) studies to optimize lipophilicity without introducing the steric bulk of bromine.

Mechanism:

  • Oxidation: Alcohol

    
     4-Chloro-2-methoxybenzoic acid.
    
  • Activation: Acid

    
     Acid Chloride (via (COCl)₂).
    
  • Friedel-Crafts Acylation: Reaction with an electron-rich aromatic ring (e.g., trimethoxybenzene) catalyzed by AlCl₃ yields the benzophenone scaffold.

Strategic Advantages in Drug Design[6]

The "Ortho-Methoxy" Effect

The methoxy group at the 2-position is not merely a substituent; it is a conformational lock .

  • Steric Hindrance: It forces the benzyl side chain out of planarity, often creating a "twisted" conformation that fits specific hydrophobic pockets in fungal enzymes (e.g., actin disruptors).

  • Metabolic Blocking: It protects the adjacent ring positions from metabolic hydroxylation by cytochrome P450 enzymes in plants and pests, extending the half-life of the active ingredient.

The "Para-Chloro" Handle[1]
  • Lipophilicity (LogP): The chlorine atom increases the LogP by approximately 0.7 units compared to hydrogen, enhancing cuticular penetration in leaves and exoskeletons.

  • Electronic Tuning: As a weak deactivator but ortho/para director, it modulates the electron density of the ring, affecting the pKa of downstream acidic groups (like in dicamba analogs).

References

  • Chem-Impex International. (n.d.). 4-Chloro-2-methoxybenzyl alcohol - Product Specifications and Applications. Retrieved from

  • BenchChem. (n.d.). 4-Chloro-2-methoxybenzyl alcohol: Structure, Properties, and Agrochemical Intermediates. Retrieved from

  • GuideChem. (n.d.). Technical Data for Chlorinated Anisoles in Pesticide Synthesis. Retrieved from

  • PubChem. (n.d.). Compound Summary: 4-Chloro-2-methoxybenzyl alcohol (CID 3549393). National Library of Medicine. Retrieved from

  • European Patent Office. (1998). EP0862856A1: Pesticide compositions and polymer formulations.[2] (Demonstrates general formulation strategies for benzyl alcohol derivatives). Retrieved from

Sources

Methodological & Application

Application Note: Selective Oxidation of 4-Chloro-2-methoxybenzyl Alcohol to 4-Chloro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

The selective oxidation of primary benzylic alcohols to their corresponding aldehydes is a critical transformation in pharmaceutical synthesis. 4-Chloro-2-methoxybenzaldehyde is a highly valuable intermediate, frequently utilized in reductive amination sequences to yield active pharmaceutical ingredients (APIs) such as (4-Chloro-2-methoxyphenyl)methanamine [1].

The Chemical Challenge: The substrate, 4-chloro-2-methoxybenzyl alcohol, features an electron-donating methoxy group at the ortho position. This significantly increases the electron density of the aromatic ring, making the benzylic position highly reactive. While this facilitates rapid oxidation, it also makes the substrate highly susceptible to over-oxidation (yielding 4-chloro-2-methoxybenzoic acid) and electrophilic aromatic chlorination if inappropriate or overly harsh oxidants are employed [4].

  • TEMPO/NaOCl (Anelli's Oxidation): The gold standard for process scale-up and green chemistry [2].

  • Dess-Martin Periodinane (DMP): The optimal choice for rapid, mild, discovery-scale synthesis [3].

Comparative Analysis of Oxidation Strategies

To assist in selecting the appropriate methodology for your specific workflow, the following table summarizes the quantitative and qualitative data for the most common oxidation strategies applied to electron-rich benzylic alcohols.

ParameterTEMPO / NaOCl (Anelli)Dess-Martin Periodinane (DMP)Activated MnO₂
Optimal Scale Multi-gram to Kilogram (Process)Milligram to Gram (Discovery)Gram scale
Typical Yield 88% – 95%90% – 98%70% – 85%
Reaction Time 30 – 60 minutes1 – 2 hours12 – 24 hours
Selectivity Excellent (pH dependent)Absolute (No over-oxidation)High
Byproducts NaCl, H₂OAcetic acid, Iodinane wastesMnO (solid waste)
Cost / Atom Economy Very Low Cost / High EconomyHigh Cost / Poor EconomyLow Cost / Poor Economy

Protocol 1: TEMPO-Mediated "Anelli" Oxidation (Process Scale)

The Anelli oxidation utilizes a catalytic amount of the stable radical TEMPO, with sodium hypochlorite (bleach) acting as the terminal stoichiometric oxidant. This biphasic system is highly scalable and avoids toxic heavy metals [2].

Mechanistic Pathway

TEMPO_Cycle cluster_organic Organic Phase (DCM) cluster_interface Phase Boundary cluster_aqueous Aqueous Phase (Buffered pH 8.6-9.5) Substrate 4-Chloro-2-methoxybenzyl alcohol Product 4-Chloro-2-methoxybenzaldehyde Substrate->Product Hydride Transfer Oxoammonium Oxoammonium Cation (Active Oxidant) Hydroxylamine TEMPO Hydroxylamine Oxoammonium->Hydroxylamine Oxidizes Substrate Hydroxylamine->Oxoammonium Re-oxidation TerminalOx NaOCl / KBr (Terminal Oxidant) TerminalOx->Oxoammonium Generates HOBr Catalyst Turnover

Figure 1: Catalytic cycle of TEMPO-mediated biphasic oxidation.

Step-by-Step Methodology (10 mmol scale)
  • Preparation of the Organic Phase: In a 100 mL round-bottom flask, dissolve 4-chloro-2-methoxybenzyl alcohol (1.73 g, 10.0 mmol) and TEMPO (15.6 mg, 0.1 mmol, 1 mol%) in dichloromethane (DCM, 20 mL).

  • Preparation of the Aqueous Buffer: In a separate beaker, dissolve KBr (119 mg, 1.0 mmol, 10 mol%) in 10 mL of a 0.5 M aqueous NaHCO₃ solution.

  • Biphasic Initiation: Add the aqueous buffer to the organic phase. Cool the biphasic mixture to 0 °C using an ice bath. Vigorous stirring (>800 rpm) is mandatory to maximize the interfacial surface area.

  • Oxidant Addition: Load a dropping funnel with aqueous NaOCl (11.0 mmol, ~22 mL of a 0.5 M solution). Add the NaOCl dropwise over 20 minutes, maintaining the internal temperature below 5 °C.

  • Monitoring (Self-Validation): The organic layer will initially turn red/orange (indicating the formation of the active oxoammonium cation). Once the substrate is consumed, the color fades to pale yellow. Confirm completion via TLC (Hexanes:EtOAc 4:1).

  • Quench and Workup: Separate the phases. Extract the aqueous layer with DCM (2 × 10 mL). Wash the combined organic layers with 10% aqueous Na₂S₂O₃ (15 mL), followed by brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the aldehyde.

Causality & Expert Insights
  • Why buffer with NaHCO₃? Maintaining a pH of 8.6–9.5 is critical. If the pH drops too low, hypochlorous acid (HOCl) partitions into the organic layer and will electrophilically chlorinate the electron-rich aromatic ring. If the pH is too high, the oxidation rate plummets [2].

  • Why add KBr? KBr acts as a co-catalyst. NaOCl oxidizes bromide to hypobromite (HOBr) in situ. HOBr oxidizes the TEMPO radical to the oxoammonium cation orders of magnitude faster than NaOCl alone, drastically reducing reaction time and preventing side reactions.

  • Why wash with Na₂S₂O₃? Sodium thiosulfate strictly reduces any residual active halogen species (HOCl/HOBr) before solvent evaporation, preventing dangerous concentrations of oxidants and post-reaction halogenation.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation (Discovery Scale)

For milligram-to-gram scale synthesis where absolute chemoselectivity is required and cost is not the primary driver, DMP is the reagent of choice. It operates under extremely mild conditions and completely eliminates the risk of over-oxidation to the carboxylic acid [3].

Experimental Workflow

DMP_Workflow Step1 1. Dissolve Substrate in DCM Step2 2. Add DMP (1.2 eq) at 0°C -> RT Step1->Step2 Step3 3. Stir 1-2 h (Monitor by TLC) Step2->Step3 Step4 4. Quench with Na2S2O3 / NaHCO3 Step3->Step4 Step5 5. Extract & Wash (Organic Layer) Step4->Step5

Figure 2: Step-by-step workflow for DMP-mediated oxidation.

Step-by-Step Methodology (1 mmol scale)
  • Substrate Dissolution: Dissolve 4-chloro-2-methoxybenzyl alcohol (173 mg, 1.0 mmol) in reagent-grade DCM (5 mL) in a 25 mL flask.

  • Activation: Add a single drop of deionized water (~10 µL, 0.5 eq) to the solution.

  • Oxidation: Cool the mixture to 0 °C. Add Dess-Martin Periodinane (509 mg, 1.2 mmol, 1.2 eq) in a single portion. Remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Stir for 1–2 hours. The reaction mixture will become cloudy as the insoluble iodine(III) byproducts precipitate.

  • Biphasic Quench (Critical Step): Add 10 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously for 15–30 minutes. Self-Validation: The cloudy organic suspension will transition into two completely clear, distinct liquid phases.

  • Isolation: Separate the organic layer. Extract the aqueous layer with DCM (1 × 5 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Causality & Expert Insights
  • Why add a drop of water? While DMP is typically used in anhydrous conditions, adding sub-stoichiometric water accelerates the reaction. Water hydrolyzes one acetate ligand on the iodine(V) center, forming a highly reactive hydroxy-iodinane intermediate that undergoes ligand exchange with the alcohol substrate much faster [3].

  • Why the specific NaHCO₃ / Na₂S₂O₃ quench? This is a mandatory safety and purification step. The reaction generates acetic acid, which is neutralized by NaHCO₃. Unreacted DMP and the primary byproduct (an iodinane) are reduced by Na₂S₂O₃ into water-soluble iodine(I) species. This clears the emulsion, prevents product contamination, and neutralizes explosive hypervalent iodine hazards.

Analytical Validation Parameters

To confirm the successful synthesis of 4-chloro-2-methoxybenzaldehyde, utilize the following analytical benchmarks:

  • Thin Layer Chromatography (TLC): The aldehyde product is significantly less polar than the starting alcohol. Using a 4:1 Hexanes:Ethyl Acetate system, the aldehyde will elute with a higher

    
     value (~0.6) compared to the alcohol (~0.2). UV activity (254 nm) will be strong.
    
  • ¹H NMR (CDCl₃, 400 MHz):

    • Disappearance: The benzylic -CH₂- protons of the starting material (~4.6 ppm, doublet/singlet) and the broad -OH peak will completely disappear.

    • Appearance: A sharp, distinct singlet integrating to 1H will appear far downfield at ~10.4 ppm , corresponding to the newly formed aldehyde proton (-CHO).

  • Infrared Spectroscopy (IR): Look for the disappearance of the broad O-H stretch (3200–3500 cm⁻¹) and the appearance of a sharp, intense C=O stretching band at ~1685–1695 cm⁻¹ (typical for conjugated, electron-rich benzaldehydes).

References

  • Benchchem. (4-Chloro-2-methoxyphenyl)methanamine Synthesis & Applications.
  • National Institutes of Health (PMC). Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids.
  • Master Organic Chemistry. Alcohol Oxidation: "Strong" and "Weak" Oxidants.
  • Beilstein Journal of Organic Chemistry. Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes.

Chlorination of 4-Chloro-2-methoxybenzyl alcohol with thionyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chlorination of 4-Chloro-2-methoxybenzyl alcohol with Thionyl Chloride

Abstract & Scope

This technical guide details the protocol for the conversion of 4-Chloro-2-methoxybenzyl alcohol (CAS: 55685-75-1) to 4-Chloro-2-methoxybenzyl chloride using thionyl chloride (


). This transformation is a critical intermediate step in the synthesis of pharmacophores, particularly for P-CABs (Potassium-Competitive Acid Blockers) and kinase inhibitors.

The protocol prioritizes the Vilsmeier-Haack type catalytic method using Dimethylformamide (DMF), which allows for milder reaction conditions and higher conversion rates compared to neat thionyl chloride reflux.

Scientific Foundation & Mechanism

Chemical Context

The substrate contains two key substituents on the benzene ring:

  • 2-Methoxy group (Ortho): A strong Electron Donating Group (EDG). It stabilizes the benzylic carbocation character, making the alcohol highly reactive but also prone to side reactions (polymerization or self-alkylation) if conditions are too harsh.

  • 4-Chloro group (Para): A weak Electron Withdrawing Group (EWG). It provides some deactivation, balancing the reactivity.

Reaction Mechanism

While thionyl chloride alone proceeds via an internal return mechanism (


), the addition of catalytic DMF alters the pathway to a more efficient nucleophilic substitution.
  • Activation: DMF reacts with

    
     to form the electrophilic Vilsmeier-Haack (chloroiminium) reagent .
    
  • Substitution: The benzyl alcohol attacks this intermediate, forming an activated imidoyl species.

  • Displacement: Chloride ion attacks the benzylic position. Due to the electron-rich nature of the ring (methoxy group), this likely proceeds with significant

    
     character, where the bond breaks to form a transient ion pair before chloride capture.
    

DOT Diagram: Reaction Mechanism

ReactionMechanism SOCl2 Thionyl Chloride (SOCl2) VH_Reagent Chloroiminium Species (Active Catalyst) SOCl2->VH_Reagent + DMF DMF DMF (Catalyst) DMF->VH_Reagent Intermediate Activated Alkoxy-Imidoyl Intermediate VH_Reagent->Intermediate + Substrate Substrate 4-Chloro-2-methoxy benzyl alcohol Substrate->Intermediate Product 4-Chloro-2-methoxy benzyl chloride Intermediate->Product Cl- Attack Byproducts SO2 (g) + HCl (g) Intermediate->Byproducts

Caption: Catalytic cycle showing DMF activation of thionyl chloride followed by nucleophilic substitution.

Experimental Protocol

Critical Process Parameters (CPP)
ParameterSpecificationRationale
Stoichiometry 1.0 equiv Alcohol : 1.2–1.5 equiv

Excess ensures complete conversion;

is volatile and easy to remove.
Catalyst 1–5 mol% DMFAccelerates reaction; prevents need for excessive heating.
Solvent Dichloromethane (DCM) or TolueneDCM is standard for solubility; Toluene allows higher T if needed.
Temperature 0°C (Addition)

25°C (Reaction)
Controls exotherm. Reflux only if conversion is slow.
Atmosphere Dry Nitrogen/Argon

reacts violently with atmospheric moisture.
Step-by-Step Methodology

Reagents:

  • 4-Chloro-2-methoxybenzyl alcohol (10.0 g, 58.0 mmol)

  • Thionyl Chloride (

    
    ) (8.3 g, 5.1 mL, 69.6 mmol, 1.2 equiv)
    
  • DMF (Dimethylformamide) (0.2 mL, cat.)

  • Dichloromethane (DCM) (anhydrous, 100 mL)

Procedure:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Equip with a magnetic stir bar, addition funnel, nitrogen inlet, and a gas outlet connected to a caustic scrubber (NaOH solution) to neutralize evolved

    
     and 
    
    
    
    gases.
  • Solvation: Charge the flask with 4-Chloro-2-methoxybenzyl alcohol (10.0 g) and anhydrous DCM (80 mL). Add catalytic DMF (0.2 mL).

  • Cooling: Submerge the flask in an ice/water bath and cool to 0–5°C.

  • Addition: Dilute

    
     (5.1 mL) with DCM (20 mL) in the addition funnel. Add this solution dropwise over 30 minutes.
    
    • Observation: Gas evolution (

      
      ) will occur immediately. Ensure the scrubber is bubbling.
      
  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 2–4 hours.

    • IPC (In-Process Control): Check TLC (Hexane/EtOAc 4:1) or HPLC.[1][2][3] The alcohol is more polar; the chloride will move to the solvent front (higher

      
      ).
      
  • Workup (Quench):

    • Option A (Cleanest): If the reaction is clean, simply concentrate the mixture on a rotary evaporator to remove DCM and excess

      
      . Co-evaporate with toluene twice to remove trace thionyl chloride.
      
    • Option B (Wash): If purification is needed, pour the reaction mixture into ice-cold saturated

      
       (100 mL). Caution:  Vigorous 
      
      
      
      evolution. Separate layers quickly. Wash organic layer with cold brine.
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (
    
    
    
    °C bath temperature).
  • Isolation: The product is typically a low-melting solid or viscous oil that crystallizes upon standing. Store at 4°C under inert gas.

DOT Diagram: Process Workflow

Workflow Setup Setup: Dry Glassware, N2, Scrubber Solvation Dissolve Alcohol + DMF in DCM Setup->Solvation Cooling Cool to 0°C Solvation->Cooling Addition Add SOCl2 dropwise Cooling->Addition Reaction Warm to RT (2-4 hrs) Addition->Reaction IPC Check Conversion (TLC/HPLC) Reaction->IPC IPC->Reaction Incomplete Workup Evaporate or Cold NaHCO3 Wash IPC->Workup Complete Isolation Product Isolation Workup->Isolation

Caption: Operational workflow for the chlorination process.

Process Safety Management (PSM)

  • Thionyl Chloride: Highly corrosive and water-reactive.[4] Causes severe skin burns and eye damage.[4] Inhalation of vapors can cause pulmonary edema.

    • Control: Handle only in a functioning fume hood. Double-glove (Nitrile).

  • Gas Evolution: The reaction generates stoichiometric quantities of

    
     and 
    
    
    
    .
    • Control: Exhaust must be routed through a scrubber containing 10-20% NaOH solution. Do not vent directly into the hood atmosphere if possible.

  • Product Stability: Benzyl chlorides are alkylating agents (potential carcinogens) and lachrymators.

    • Control: Treat the product as a potent sensitizer. Clean spills with dilute ammonia/methanol solution to quench the chloride.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Old/Wet

Distill

before use or use a fresh bottle.
Hydrolysis Wet solvents or Workup too slowDry DCM over molecular sieves. Minimize contact time with aqueous wash buffers.
Polymerization OverheatingKeep reaction temperature

°C. The methoxy group activates the ring, making it prone to Friedel-Crafts self-alkylation.
Dark Color DecompositionTrace iron or high temp. Ensure glass-lined or clean equipment. Distill product if necessary (high vac).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Nucleophilic Substitution).

  • Organic Syntheses. (1998).[2] Chlorination of Alcohols using Thionyl Chloride. Coll. Vol. 9, p. 322.[2]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24883, Thionyl Chloride.

  • Sigma-Aldrich. (2023). Safety Data Sheet: Thionyl Chloride.

  • M. Yoshihara et al. (1980). Catalytic effect of DMF on the reaction of alcohols with thionyl chloride. Synthesis, 1980(9), 746-748.

Sources

Application Notes and Protocols: 4-Chloro-2-methoxybenzyl Alcohol as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking Synthetic Versatility with a Substituted Benzyl Alcohol

In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount to the efficient and successful synthesis of novel therapeutic agents. 4-Chloro-2-methoxybenzyl alcohol emerges as a highly valuable, yet often underutilized, scaffold in the medicinal chemist's toolbox. Its unique substitution pattern—a chloro group at the 4-position and a methoxy group at the 2-position of the benzyl ring—imparts a nuanced reactivity profile that offers distinct advantages over more conventional benzyl-based reagents. This guide provides an in-depth exploration of the applications of 4-Chloro-2-methoxybenzyl alcohol, presenting it not merely as a chemical entity, but as a strategic tool for overcoming synthetic challenges and accelerating drug development timelines.

The presence of both an electron-withdrawing chloro group and an electron-donating methoxy group creates a finely tuned electronic environment. The ortho-methoxy group enhances the electron density of the aromatic ring, influencing its reactivity in electrophilic aromatic substitutions and facilitating the formation of a stable benzylic cation upon activation. Conversely, the para-chloro group provides a site for further functionalization through cross-coupling reactions and modulates the overall lipophilicity and metabolic stability of the resulting molecules. This inherent duality makes 4-Chloro-2-methoxybenzyl alcohol a versatile precursor for a range of applications, from a robust protecting group to a key intermediate in the synthesis of complex, biologically active molecules.[1]

This document will serve as a comprehensive guide for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the underlying scientific rationale for the application of this versatile building block.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, as well as the safety profile, of a building block is the foundation of its effective and safe utilization in the laboratory.

PropertyValueSource
IUPAC Name (4-chloro-2-methoxyphenyl)methanol[2]
CAS Number 55685-75-1[2]
Molecular Formula C₈H₉ClO₂[2]
Molecular Weight 172.61 g/mol [2]
Appearance Pale cream to cream crystalline solid[1]
Melting Point 47-51 °C
Solubility Soluble in common organic solvents (e.g., DCM, THF, alcohols)[1]

Safety and Handling:

4-Chloro-2-methoxybenzyl alcohol is classified as an irritant.[2] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[3]

Part 1: The 4-Chloro-2-methoxybenzyl (4-Cl-2-MeO-Bn) Group in Protection Chemistry

The strategic use of protecting groups is a cornerstone of multi-step organic synthesis. The 4-Chloro-2-methoxybenzyl group, analogous to the well-established p-methoxybenzyl (PMB) group, offers a robust and versatile option for the protection of various functional groups, most notably alcohols.

Causality of Reactivity: Why Choose 4-Cl-2-MeO-Bn over PMB?

The key to the utility of the 4-Cl-2-MeO-Bn protecting group lies in its electronic properties, which differentiate it from the more common PMB group. The ortho-methoxy group plays a crucial role in stabilizing the benzylic carbocation intermediate formed during both the introduction and cleavage of the protecting group. This stabilization is expected to be more pronounced than in the para-substituted PMB group due to the ortho-effect, potentially leading to faster reaction kinetics. The para-chloro group, being electron-withdrawing, slightly tempers the electron-donating effect of the methoxy group. This modulation can be advantageous in providing a protecting group that is stable under a range of conditions yet can be cleaved with high selectivity.

G cluster_0 Protection Workflow cluster_1 Deprotection Pathways Alcohol Alcohol 4-Cl-2-MeO-Bn-Cl 4-Chloro-2-methoxybenzyl Chloride Protected_Alcohol 4-Cl-2-MeO-Bn Ether Protected_Alcohol_2 4-Cl-2-MeO-Bn Ether Deprotected_Alcohol_Oxidative Deprotected Alcohol Deprotected_Alcohol_Acidic Deprotected Alcohol

Protocol 1: Synthesis of 4-Chloro-2-methoxybenzyl Chloride

The most common method for introducing the 4-Cl-2-MeO-Bn protecting group is via its corresponding chloride. This can be readily prepared from 4-Chloro-2-methoxybenzyl alcohol.

Materials:

  • 4-Chloro-2-methoxybenzyl alcohol

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a reflux condenser and drying tube

  • Rotary evaporator

Procedure:

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing CaCl₂ or Drierite®).

  • Dissolution: Dissolve 4-Chloro-2-methoxybenzyl alcohol (1.0 eq) in anhydrous DCM.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise to the stirred solution. Causality: The reaction is exothermic, and slow addition at low temperature helps to control the reaction rate and minimize side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material. Self-validation: The reaction progress can be monitored by TLC, observing the disappearance of the alcohol spot and the appearance of a new, less polar spot for the chloride.

  • Work-up: Carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess reagent. The resulting crude 4-Chloro-2-methoxybenzyl chloride is often used immediately in the next step without further purification. Note: 4-Chloro-2-methoxybenzyl chloride is a lachrymator and should be handled with extreme care in a fume hood.

Protocol 2: Protection of a Primary Alcohol

This protocol details the formation of a 4-Cl-2-MeO-Bn ether using the Williamson ether synthesis.

Materials:

  • Primary alcohol substrate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 4-Chloro-2-methoxybenzyl chloride (freshly prepared or commercial)

  • Anhydrous tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask under an inert atmosphere (N₂ or Ar)

  • Syringes and needles

Procedure:

  • Setup: In a fume hood, equip a flame-dried round-bottom flask with a magnetic stir bar and a septum. Place the flask under a positive pressure of an inert gas.

  • Alkoxide Formation: Dissolve the primary alcohol (1.0 eq) in anhydrous THF. Cool the solution to 0 °C. Carefully add NaH (1.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that deprotonates the alcohol to form the corresponding alkoxide, which is a much more potent nucleophile for the subsequent Sₙ2 reaction. The reaction generates hydrogen gas, so it must be performed in a well-ventilated fume hood.

  • Reaction: Stir the mixture at 0 °C until the evolution of hydrogen gas ceases (typically 15-30 minutes). Slowly add a solution of 4-Chloro-2-methoxybenzyl chloride (1.1 eq) in anhydrous THF via syringe.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC. Self-validation: The disappearance of the starting alcohol and the appearance of a higher-running, less polar product spot on the TLC plate indicates a successful reaction.

  • Quenching and Work-up: Once the reaction is complete, carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or DCM. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Protocol 3: Deprotection of a 4-Cl-2-MeO-Bn Ether

The cleavage of the 4-Cl-2-MeO-Bn ether can be achieved under either oxidative or acidic conditions, providing valuable orthogonality in complex syntheses.

A. Oxidative Cleavage with DDQ

This is the hallmark cleavage method for electron-rich benzyl ethers.

Materials:

  • 4-Cl-2-MeO-Bn protected compound

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (DCM)

  • Water or a pH 7 phosphate buffer

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolution: Dissolve the 4-Cl-2-MeO-Bn protected compound (1.0 eq) in a mixture of DCM and water (typically 18:1 to 20:1 v/v).

  • Reaction: Cool the solution to 0 °C. Add DDQ (1.2-1.5 eq) portion-wise. The reaction mixture will typically turn dark green or brown. Causality: DDQ acts as a single-electron oxidant. The electron-rich 4-Cl-2-MeO-Bn ether forms a charge-transfer complex with DDQ, facilitating the oxidation of the benzylic position and subsequent cleavage.

  • Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC. The reaction is usually complete within 1-4 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the layers and extract the aqueous layer with DCM. Wash the combined organic layers with saturated sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by silica gel column chromatography to isolate the deprotected alcohol.

B. Acidic Cleavage with Trifluoroacetic Acid (TFA)

For substrates that are sensitive to oxidative conditions, acidic cleavage provides a valuable alternative.

Materials:

  • 4-Cl-2-MeO-Bn protected compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolution: Dissolve the 4-Cl-2-MeO-Bn protected compound (1.0 eq) in DCM.

  • Reaction: Cool the solution to 0 °C. Add TFA (typically 10-50% v/v in DCM) dropwise. Causality: The strong acid protonates the ether oxygen, making it a good leaving group. The resulting benzylic carbocation is stabilized by the ortho-methoxy group and is trapped by a nucleophile (often TFA itself or water present in trace amounts).

  • Monitoring: Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC.

  • Work-up: Carefully neutralize the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the mixture with DCM, and wash the combined organic layers with saturated sodium bicarbonate and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Part 2: 4-Chloro-2-methoxybenzyl Alcohol as a Key Synthetic Intermediate

Beyond its role in protecting group chemistry, 4-Chloro-2-methoxybenzyl alcohol is a valuable starting material for the synthesis of more complex molecular architectures. Its functional handles—the alcohol, the chloro substituent, and the activated aromatic ring—can be selectively manipulated to build intricate scaffolds.

Application in the Synthesis of Angiotensin II Receptor Antagonists

4-Chloro-2-methoxybenzyl alcohol and its derivatives have been explored as key intermediates in the synthesis of angiotensin II receptor antagonists, a class of drugs used to treat hypertension.[4][5] For example, derivatives of this building block can be incorporated into the synthesis of the biphenyl-tetrazole core structure characteristic of many "sartan" drugs.

G Start 4-Chloro-2-methoxybenzyl Alcohol Intermediate1 4-Chloro-2-methoxybenzyl Halide/Tosylate Start->Intermediate1 Activation Final_Drug Angiotensin II Receptor Antagonist Intermediate1->Final_Drug Alkylation Core_Structure Biphenyl Tetrazole Core Core_Structure->Final_Drug

Conclusion

4-Chloro-2-methoxybenzyl alcohol is a multifaceted building block that offers significant potential in drug discovery and organic synthesis. Its unique electronic properties provide a nuanced reactivity that can be exploited for both robust protection of functional groups and the construction of complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to confidently incorporate this versatile reagent into their synthetic strategies, ultimately accelerating the discovery and development of new medicines.

References

  • PubChem. 4-Chloro-2-methoxybenzyl alcohol. Available at: [Link]

  • Kubo, K., et al. (1993). Nonpeptide angiotensin II receptor antagonists. Synthesis and biological activity of benzimidazolecarboxylic acids. Journal of Medicinal Chemistry, 36(15), 2182-95. Available at: [Link]

  • MDPI. Rational Design and Synthesis of AT1R Antagonists. Available at: [Link]

  • Srikrishna, A., et al. (1996). A new, convenient reductive procedure for the deprotection of 4-methoxybenzyl (MPM) ethers to alcohols. The Journal of Organic Chemistry, 61(16), 5551–5553. Available at: [Link]

  • PubMed. Synthesis of angiotensin II receptor blockers by means of a catalytic system for C-H activation. Available at: [Link]

Sources

Application Notes and Protocols for the O-Alkylation of 4-Chloro-2-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Chloro-2-methoxybenzyl Ethers in Medicinal Chemistry

4-Chloro-2-methoxybenzyl alcohol is a key structural motif and a versatile intermediate in the synthesis of a wide array of pharmacologically active molecules. Its derivatives are integral to the development of novel therapeutic agents, including anti-inflammatory and analgesic drugs[1]. The strategic O-alkylation of this alcohol to form its corresponding ethers is a critical transformation, enabling the modulation of a compound's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. This guide provides a comprehensive overview of the reaction conditions, mechanistic rationale, and detailed protocols for the successful alkylation of 4-Chloro-2-methoxybenzyl alcohol, tailored for professionals in drug discovery and development.

Mechanistic Insights: The Williamson Ether Synthesis

The O-alkylation of 4-Chloro-2-methoxybenzyl alcohol is most commonly and efficiently achieved through the Williamson ether synthesis. This robust and versatile reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism[2][3][4]. The reaction is initiated by the deprotonation of the benzylic alcohol using a suitable base to form a potent nucleophile, the corresponding alkoxide. This alkoxide then undergoes a backside attack on the electrophilic carbon of an alkyl halide, displacing the halide and forming the desired ether linkage[3].

The choice of reactants and conditions is paramount to the success of this reaction, as the primary competing pathway is the E2 elimination, which is favored when using sterically hindered alkyl halides[2][5].

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Alcohol 4-Chloro-2-methoxybenzyl alcohol Alkoxide Alkoxide Intermediate Alcohol->Alkoxide + Base Base Base (e.g., NaH) Alkoxide_step2 Alkoxide Intermediate AlkylHalide Alkyl Halide (R-X) Product 4-Chloro-2-methoxybenzyl Ether Alkoxide_step2->Product + R-X

Figure 1: General mechanism of the Williamson ether synthesis for the alkylation of 4-Chloro-2-methoxybenzyl alcohol.

Critical Reaction Parameters and Reagent Selection

The successful O-alkylation of 4-Chloro-2-methoxybenzyl alcohol hinges on the judicious selection of several key parameters:

ParameterRecommended Reagents/ConditionsRationale and Expert Insights
Base Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu), Potassium Hydroxide (KOH)Sodium Hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction to completion. It is often the base of choice for achieving high yields[5][6]. Potassium tert-butoxide (KOtBu) is another strong, non-nucleophilic base suitable for this transformation. Potassium Hydroxide (KOH) can also be used, particularly in phase-transfer catalysis systems, offering a more economical and less hazardous option[3].
Alkylating Agent Primary Alkyl Halides (e.g., Iodomethane, Ethyl Bromide, Benzyl Bromide)The reaction proceeds via an S(_N)2 mechanism, which is highly sensitive to steric hindrance. Therefore, primary alkyl halides are strongly preferred to minimize the competing E2 elimination pathway[2][5]. Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides.
Solvent Anhydrous Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)THF is a common and effective aprotic solvent for reactions involving sodium hydride[3]. DMF and DMSO are polar aprotic solvents that can accelerate S(_N)2 reactions by effectively solvating the cation of the alkoxide, leaving the anionic nucleophile more reactive[6]. The choice of solvent can influence reaction rates and solubility of reagents.
Temperature 0 °C to Room TemperatureThe initial deprotonation with NaH is typically performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas. The subsequent alkylation step is often carried out at room temperature. Gentle heating may be required for less reactive alkyl halides, but this should be approached with caution to avoid side reactions.
Reaction Time 1-12 hoursReaction times are dependent on the reactivity of the alkylating agent and the reaction temperature. Progress should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion.

Experimental Protocols

Protocol 1: Standard Williamson Ether Synthesis using Sodium Hydride

This protocol describes a general and reliable method for the O-alkylation of 4-Chloro-2-methoxybenzyl alcohol with a primary alkyl halide using sodium hydride as the base.

Standard_Protocol_Workflow Start Start Reagent_Prep Prepare Reagents: - 4-Chloro-2-methoxybenzyl alcohol - Anhydrous THF - Sodium Hydride (60% in mineral oil) - Alkyl Halide Start->Reagent_Prep Reaction_Setup Reaction Setup: - Dissolve alcohol in THF under N2 - Cool to 0 °C Reagent_Prep->Reaction_Setup Deprotonation Deprotonation: - Add NaH portion-wise - Stir at 0 °C for 30 min, then RT for 30 min Reaction_Setup->Deprotonation Alkylation Alkylation: - Add alkyl halide dropwise - Stir at RT until completion (TLC) Deprotonation->Alkylation Workup Work-up: - Quench with H2O - Extract with organic solvent - Wash with brine Alkylation->Workup Purification Purification: - Dry organic layer (Na2SO4) - Concentrate in vacuo - Column chromatography Workup->Purification End End Product Purification->End

Sources

Preparation of 4-chloro-2-methoxybenzyl halides from alcohol precursor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The conversion of 4-chloro-2-methoxybenzyl alcohol to its corresponding halide (chloride or bromide) is a pivotal transformation in medicinal chemistry, particularly for the synthesis of kinase inhibitors and GPCR ligands.[1] The resulting 4-chloro-2-methoxybenzyl halides serve as potent electrophiles for


-alkylation and 

-alkylation reactions.[1]

While seemingly trivial, this transformation presents specific challenges due to the electronic nature of the substrate :

  • Activation: The ortho-methoxy group donates electron density (

    
     effect), stabilizing benzylic carbocations. This facilitates reaction but also increases the risk of solvolysis (hydrolysis)  during workup and polymerization  upon storage.
    
  • Safety: Benzylic halides are potent lachrymators (tear agents). Protocols must integrate containment strategies to prevent lab contamination.

  • Regiochemistry: The 4-chloro substituent slightly deactivates the ring inductively, but the 2-methoxy group dominates, making the benzylic position highly reactive.[1]

This guide details three validated protocols (


, 

, and Appel) to ensure high yield (>90%) and purity while mitigating safety risks.

Reaction Pathway & Method Selection

The choice of halogenation agent depends on the downstream application and scale.[1]

MethodReagentPrimary UtilityProsCons
A Thionyl Chloride (

)
Chlorination (Scale-up)Gaseous byproducts (

,

) simplify purification; low cost.[1]
Acidic conditions can cleave sensitive ethers (rare for methyl ethers).
B Phosphorus Tribromide (

)
Bromination (Lab scale)Bromides are better leaving groups (

) than chlorides; high atom economy.
Sticky phosphorous byproducts can complicate workup; strictly anhydrous required.
C Appel Reaction (

)
Cl/Br (Sensitive substrates)Neutral pH; extremely mild; tolerates acid-sensitive groups.[1]Poor atom economy (generates

); difficult purification (removal of phosphine oxide).
Mechanistic Visualization

The following diagram illustrates the divergent pathways for chlorination and bromination.

ReactionPathways Substrate 4-Chloro-2-methoxybenzyl Alcohol Inter_SOCl2 Chlorosulfite Intermediate Substrate->Inter_SOCl2 + SOCl2 (DCM, 0°C) Inter_PBr3 Dibromophosphite Intermediate Substrate->Inter_PBr3 + PBr3 (DCM, 0°C) Inter_Appel Oxyphosphonium Salt Substrate->Inter_Appel + PPh3 / CBr4 Product_Cl Benzyl Chloride (Product A) Inter_SOCl2->Product_Cl SNi or SN2 (- SO2, - HCl) Product_Br Benzyl Bromide (Product B) Inter_PBr3->Product_Br SN2 (- HOPBr2) Inter_Appel->Product_Br SN2 (- PPh3O)

Caption: Mechanistic divergence for halogenation. Note that the electron-rich aromatic ring stabilizes cationic character, facilitating rapid reaction.[1]

Detailed Experimental Protocols

Protocol A: Chlorination via Thionyl Chloride ( )

Best for: Routine synthesis, scale-up (>10g), and stable substrates.[1]

Reagents:

  • 4-Chloro-2-methoxybenzyl alcohol (1.0 equiv)[1][2]

  • Thionyl chloride (1.2 equiv)

  • Dichloromethane (DCM) [Anhydrous]

  • Catalytic DMF (1-2 drops) - Optional, accelerates formation of Vilsmeier-Haack type intermediate.[1]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Attach a drying tube (

    
    ) or nitrogen inlet.
    
    • Critical: Vent the system into a scrubber (NaOH solution) to trap

      
       and 
      
      
      
      gas.
  • Solvation: Dissolve the alcohol in anhydrous DCM (approx. 0.5 M concentration). Cool to 0°C in an ice bath.

  • Addition: Add

    
     dropwise over 15-20 minutes.
    
    • Observation: Gas evolution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      , 
      
      
      
      ) will occur immediately. The solution may turn slightly yellow.
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–3 hours.

    • Monitor: TLC (Hexane/EtOAc 4:1). The alcohol (

      
      ) converts to chloride (
      
      
      
      ).
  • Workup:

    • Concentrate the reaction mixture in vacuo to remove DCM and excess

      
      .
      
    • Redissolve residue in DCM and wash with saturated

      
       (cold) to neutralize trace acid.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Yield: Expect 90-95% as a pale yellow oil or low-melting solid.[1]

Protocol B: Bromination via Phosphorus Tribromide ( )

Best for: Preparing the more reactive bromide for difficult alkylations.[1]

Reagents:

  • 4-Chloro-2-methoxybenzyl alcohol (1.0 equiv)[1][2]

  • Phosphorus tribromide (

    
    ) (0.4 equiv)
    
    • Note: Theoretically 0.33 equiv is sufficient, but 0.4 ensures completion.

  • DCM or Diethyl Ether (Anhydrous)[1]

Step-by-Step:

  • Setup: RBF with addition funnel, under Nitrogen atmosphere.

  • Solvation: Dissolve alcohol in DCM (0.4 M). Cool to 0°C .

  • Addition: Add

    
     (diluted 1:1 in DCM) dropwise.
    
    • Caution: Reaction is exothermic. Maintain temp <5°C to prevent side reactions.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Quench (Critical):

    • Cool back to 0°C.

    • Slowly add water or saturated

      
      . Warning: Hydrolysis of excess 
      
      
      
      is violent.
  • Extraction: Separate organic layer, wash with brine, dry over

    
    .
    
  • Purification: Usually sufficiently pure. If necessary, pass through a short plug of silica gel (100% Hexanes).

Protocol C: The Appel Reaction (Bromide/Chloride)

Best for: Substrates containing acid-sensitive groups (e.g., acetals, Boc-amines) elsewhere on the molecule.[1]

Reagents:

  • Alcohol (1.0 equiv)[2]

  • Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • Carbon Tetrabromide (

    
    ) (1.2 equiv) [For Bromide]
    
  • OR Hexachloroacetone /

    
     [For Chloride]
    
  • DCM (Anhydrous)

Step-by-Step:

  • Solvation: Dissolve alcohol and

    
     in DCM. Cool to 0°C .
    
  • Addition: Add

    
     portion-wise (solid) or as a solution over 20 mins.
    
    • Why: Adding

      
       last minimizes the formation of the dibromophosphorane side product before it can react with the alcohol.[1]
      
  • Reaction: Stir at RT for 2 hours.

  • Workup: Add Hexanes to the reaction mixture to precipitate Triphenylphosphine oxide (

    
    ). Filter off the solid.
    
  • Purification: Flash chromatography is usually required to remove residual phosphorous byproducts.

Safety & Handling: The Lachrymator Protocol

Benzylic halides are potent lachrymators (tear gas agents). They alkylate TRPA1 channels in sensory nerves, causing intense pain and tearing.

Mandatory Workflow for Safety:

SafetyWorkflow Start Start: Handling Benzyl Halides PPE 1. PPE: Double Nitrile Gloves, Goggles, Lab Coat Start->PPE Hood 2. Engineering Control: Fume Hood Sash < 12 inches PPE->Hood Neutralize 3. Decontamination: Soak glassware in 10% NH4OH/Ethanol Hood->Neutralize Waste 4. Disposal: Segregated Halogenated Waste Neutralize->Waste

Caption: Safety workflow. Ammonia/Ethanol chemically quenches benzyl halides by converting them to benzyl amines.[1]

Quality Control & Characterization

Validation of the product relies on the disappearance of the hydroxyl signal and the shift of the benzylic carbon.[1]

Data Table: Expected NMR Shifts (


) 
MoietyAlcohol (Precursor)Chloride (Product)Bromide (Product)Diagnostic Change

Benzylic (-CH

-)

4.65 (d or s)

4.60 - 4.70 (s)

4.50 - 4.55 (s)
Shift is subtle; look for loss of coupling to OH.[1]

Hydroxyl (-OH)

2.0 - 3.0 (br)
Absent Absent Disappearance is the primary confirmation.[1]

Benzylic

60 - 64 ppm

40 - 46 ppm

30 - 35 ppm
Definitive: Significant upfield shift.[1]

Stability Note: Store 4-chloro-2-methoxybenzyl halides at -20°C under Argon. The electron-donating methoxy group makes them prone to hydrolysis if exposed to ambient moisture.[1]

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.
  • Appel, R. "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P—N Linkage."[3] Angewandte Chemie International Edition in English, 14(12), 801–811, 1975. Link

  • Deng, J., et al. "A General and Mild Method for the Preparation of Alkyl Halides." Journal of Organic Chemistry, 76(16), 6749–6767, 2011.[3] (Modern optimization of Appel conditions).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3549393, 4-Chloro-2-methoxybenzyl alcohol."[1] Link

  • Occupational Safety and Health Administration (OSHA). "Occupational Health Guideline for Benzyl Chloride." (Safety data regarding lachrymators). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Oxidation of 4-Chloro-2-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the oxidation of 4-Chloro-2-methoxybenzyl alcohol to its corresponding aldehyde, 4-Chloro-2-methoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and efficiency of this crucial synthetic transformation. Here, we will explore common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure your experiments are successful.

Troubleshooting Guide: Enhancing Reaction Performance

This section addresses specific issues that can arise during the oxidation of 4-Chloro-2-methoxybenzyl alcohol, offering explanations and actionable solutions.

Issue 1: Low or No Conversion of Starting Material

Question: I am observing a low conversion rate of 4-Chloro-2-methoxybenzyl alcohol. What are the potential causes and how can I improve it?

Answer: Low conversion is a common hurdle that can often be traced back to several key factors related to the choice of oxidant and reaction conditions.

Potential Causes & Solutions:

  • Inadequate Oxidizing Agent: The potency of your chosen oxidizing agent might be insufficient for this specific substrate. While milder reagents are often preferred to prevent over-oxidation, they may not be strong enough for complete conversion.

    • Recommendation: Consider switching to a more robust oxidizing agent. Common choices for the oxidation of benzylic alcohols include Pyridinium Chlorochromate (PCC)[1][2], Dess-Martin Periodinane (DMP)[3][4][5][6], and Swern oxidation conditions[7][8][9][10]. Each has its advantages and specific reaction conditions.

  • Suboptimal Reaction Temperature: Many oxidation reactions are temperature-sensitive.

    • Recommendation: If using a Swern oxidation protocol, ensure the temperature is maintained at a very low level (typically -78 °C) during the initial activation step to avoid side reactions.[4][7] For other oxidants like PCC or DMP, the reaction is often run at room temperature.[6][11] A modest increase in temperature might improve the rate, but proceed with caution to avoid byproduct formation.

  • Incorrect Stoichiometry: An insufficient amount of the oxidizing agent will naturally lead to incomplete conversion.

    • Recommendation: Ensure you are using the correct molar equivalents of the oxidant. It is often beneficial to use a slight excess (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion.

  • Catalyst Deactivation (for catalytic methods): If you are employing a catalytic system, such as a TEMPO-based oxidation, the catalyst may have become deactivated.[12][13][14]

    • Recommendation: Ensure all reagents and solvents are pure and dry, as impurities can poison the catalyst. Consider fresh preparation of the catalytic system.

Issue 2: Formation of 4-Chloro-2-methoxybenzoic Acid (Over-oxidation)

Question: My reaction is producing the corresponding carboxylic acid as a major byproduct. How can I prevent this over-oxidation?

Answer: The formation of 4-Chloro-2-methoxybenzoic acid is a classic example of over-oxidation, a common side reaction when oxidizing primary alcohols.

Causality & Prevention:

  • Presence of Water: Many common oxidizing agents, particularly chromium-based reagents like Jones reagent, will readily oxidize the intermediate aldehyde to a carboxylic acid in the presence of water.[1][15]

    • Solution: Employ anhydrous (water-free) reaction conditions. Use dry solvents and ensure your glassware is thoroughly dried. Reagents like PCC and DMP are specifically designed for use in non-aqueous media to prevent this issue.[1][2]

  • Excessively Strong Oxidant or Harsh Conditions: Using an overly potent oxidizing agent or elevated temperatures can promote the second oxidation step.

    • Solution: Opt for milder, more selective oxidizing agents. Dess-Martin Periodinane is known for its mildness and high chemoselectivity, making it an excellent choice for sensitive substrates.[3][4] If using a stronger oxidant, carefully control the reaction time and temperature.

  • Reaction Workup: The workup procedure itself can sometimes lead to over-oxidation if not handled correctly.

    • Solution: Quench the reaction promptly and appropriately according to the chosen method. For example, a basic workup is often used after a DMP oxidation.[6]

Issue 3: Complex Product Mixture and Purification Difficulties

Question: After my reaction, I have a complex mixture of products that is difficult to purify. What could be causing this and how can I simplify the outcome?

Answer: A complex product mixture often points to side reactions or decomposition. The structure of 4-Chloro-2-methoxybenzyl alcohol, with its electron-donating methoxy group, can influence its reactivity.

Underlying Reasons & Strategic Adjustments:

  • Side Reactions: The activated aromatic ring may be susceptible to side reactions under certain conditions. For instance, strongly acidic or basic conditions might lead to undesired transformations.

  • Pummerer Rearrangement (in Swern-type oxidations): If using a Swern oxidation or related DMSO-based methods, improper temperature control can lead to the Pummerer rearrangement, a common side reaction.[16][17]

    • Mitigation: Strict adherence to low-temperature protocols is crucial for Swern oxidations.

  • Choice of Solvent: The solvent can play a significant role in reaction selectivity.

    • Recommendation: Dichloromethane (DCM) is a commonly used and effective solvent for many alcohol oxidations, including those with PCC and DMP.[1][11]

Experimental Workflow: A Comparative Overview

To aid in selecting the appropriate method, the following diagram outlines a decision-making workflow for the oxidation of 4-Chloro-2-methoxybenzyl alcohol.

Oxidation_Workflow Start Start: 4-Chloro-2-methoxybenzyl alcohol Decision1 Sensitivity of other functional groups? Start->Decision1 DMP Dess-Martin Periodinane (DMP) - Mild & Selective - Room Temperature Decision1->DMP High Sensitivity Swern Swern Oxidation - High Yield - Requires low temp (-78°C) Decision1->Swern Low Sensitivity PCC Pyridinium Chlorochromate (PCC) - Reliable - Anhydrous conditions Decision1->PCC Moderate Sensitivity End Target: 4-Chloro-2-methoxybenzaldehyde DMP->End Swern->End PCC->End Decision2 Over-oxidation observed? Anhydrous Ensure Anhydrous Conditions - Dry Solvents - Inert Atmosphere Decision2->Anhydrous Yes Milder_Oxidant Switch to Milder Oxidant (e.g., DMP) Decision2->Milder_Oxidant Yes Decision2->End No, proceed to purification Anhydrous->Start Re-run Milder_Oxidant->Start Re-run End->Decision2

Caption: Decision workflow for selecting an oxidation method.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are best for monitoring the progress of my oxidation reaction?

A1: Thin-Layer Chromatography (TLC) is an excellent, rapid technique for qualitatively monitoring the disappearance of the starting material (the alcohol) and the appearance of the product (the aldehyde). Staining with a potassium permanganate solution can be particularly useful, as the alcohol will show a yellow spot on a purple background, while the aldehyde will be less reactive. For quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are the preferred methods.

Q2: Are there any "greener" alternatives to traditional chromium-based oxidants?

A2: Yes, the development of more environmentally friendly oxidation methods is an active area of research. Catalytic systems using molecular oxygen or hydrogen peroxide as the terminal oxidant are gaining prominence.[18][19] For example, TEMPO-catalyzed aerobic oxidations are a versatile and practical option.[13] These methods often use a co-catalyst, such as a copper or iron salt, to facilitate the catalytic cycle.[12][14]

Q3: Can I use manganese dioxide (MnO₂) for this oxidation?

A3: Manganese dioxide is a mild and selective oxidizing agent that is particularly effective for the oxidation of benzylic and allylic alcohols.[11] It could be a suitable choice for the oxidation of 4-Chloro-2-methoxybenzyl alcohol, especially if you are concerned about over-oxidation. The reaction is typically performed in a solvent like dichloromethane.

Q4: What is the mechanism of the Dess-Martin Periodinane (DMP) oxidation?

A4: The DMP oxidation proceeds through a ligand exchange between the alcohol and an acetate group on the hypervalent iodine reagent. This forms a diacetoxyalkoxyperiodinane intermediate. A subsequent deprotonation of the alpha-hydrogen of the alcohol by an acetate ion leads to the formation of the carbonyl compound.[3]

DMP_Mechanism Substrate 4-Chloro-2-methoxybenzyl alcohol + DMP Intermediate Diacetoxyalkoxy- periodinane Intermediate Substrate->Intermediate Ligand Exchange Deprotonation Deprotonation by Acetate Intermediate->Deprotonation Product 4-Chloro-2-methoxy- benzaldehyde Deprotonation->Product

Caption: Simplified mechanism of Dess-Martin Periodinane oxidation.

Data Summary: Comparison of Common Oxidizing Agents

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
PCC Anhydrous CH₂Cl₂, RT[1]Reliable, stops at aldehyde[1]Chromium waste is toxic[20]
DMP CH₂Cl₂, RT[6][11]Mild, high yield, selective[3][4]Reagent is expensive[3]
Swern Oxidation (COCl)₂, DMSO, Et₃N, -78°C[7][9]High yields, general applicabilityRequires low temp, foul odor[11]
TEMPO/NaOCl CH₂Cl₂/H₂O, 0°CCatalytic, "greener" option[14]Can be pH sensitive
MnO₂ CH₂Cl₂, RT or refluxMild, selective for benzylic alcohols[11]Stoichiometric, requires activation

Detailed Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol provides a general guideline for the oxidation of 4-Chloro-2-methoxybenzyl alcohol using DMP.

Materials:

  • 4-Chloro-2-methoxybenzyl alcohol

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Chloro-2-methoxybenzyl alcohol (1.0 eq) in anhydrous dichloromethane.

  • Addition of DMP: To the stirred solution, add Dess-Martin Periodinane (1.1 - 1.2 eq) portion-wise at room temperature. The reaction is typically complete within 1-3 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with CH₂Cl₂. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-Chloro-2-methoxybenzaldehyde.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

References

  • Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation.
  • Dess–Martin periodinane. Wikipedia.
  • Mechanism of copper(I)
  • Lecture 10 - Dess-Martin periodinane oxid
  • TEMPO-Catalyzed Green Alcohol Oxid
  • Acetamido-TEMPO mediated electrochemical oxidation of alcohols to aldehydes and ketones. RSC Publishing.
  • Iron(III)
  • Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory.
  • Application of Dess-Martin oxidation in total synthesis of natural products.
  • Alcohol to Aldehyde - Common Conditions.
  • Dess-Martin Oxid
  • 4-CHLORO-2-METHOXYBENZALDEHYDE | 53581-86-5. ChemicalBook.
  • Oxidation of Alcohols with PCC. Organic Chemistry Tutor.
  • Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol.
  • Principal Features of Enzymatic (ADH) Oxidation Methods for...
  • Pyridinium Chlorochromate Supported on Alumina as an Efficient Oxidizing Agent for Oxidation of Alcohols Under Solvent Free Conditions.
  • Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate.
  • Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice.
  • Oxidation of Alcohols (AQA A Level Chemistry): Revision Note. Save My Exams.
  • oxid
  • Sodium, Lucas & Oxid
  • A Novel and Efficient Oxidation of Benzyl Alcohols to Benzaldehydes with DMSO Catalyzed by Acids.
  • Solvent-Free Benzyl Alcohol Oxidation Using Spatially Separated Carbon-Supported Au and Pd Nanoparticles.
  • Benzene Side Chain Reactions. YouTube.
  • Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Organic Chemistry Portal.
  • Alcohol oxid
  • Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. PMC.
  • Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous.
  • Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. TÜBİTAK Academic Journals.
  • Alcohols to Aldehydes, Part 3: Oxid
  • Kinetics of Environmentally Friendly Phase Transfer Catalytic Oxidation of 4- Methoxybenzyl Alcohol to 4- Methoxybenzaldehyde. IJASRM.
  • 11.
  • Oxidising alcohols to make aldehydes and ketones. Chemguide.
  • Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)
  • Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal.
  • Photocatalytic Selective Oxidation of 4-Methoxybenzyl Alcohol to Aldehyde in Aqueous Suspension of Home-Prepare. SciSpace.
  • 19.6: Oxidation of alcohols and aldehydes. Chemistry LibreTexts.
  • Photocatalytic Selective Oxidation of 4‐Methoxybenzyl Alcohol to Aldehyde in Aqueous Suspension of Home‐Prepared Titanium Dioxide Catalyst.
  • Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. Frontiers.
  • Catalytic Oxidation of Methoxy Substituted Benzyl Alcohols as Model for Lignin Derivatives Valoris
  • Catalytic Photooxidation of 4-methoxybenzyl Alcohol With a flavin-zinc(II)-cyclen Complex.

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Technical Guide: Stability & Handling of 4-Chloro-2-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability profile of 4-Chloro-2-methoxybenzyl alcohol (CAS: 55685-75-1). It is designed for organic chemists and process engineers requiring precise control over reaction conditions to prevent degradation.

Executive Summary & Chemical Identity

4-Chloro-2-methoxybenzyl alcohol is a bifunctional aromatic intermediate. Its reactivity is dominated by the ortho-methoxy group , which exerts a strong electron-donating effect (resonance), significantly activating the benzylic position toward ionization. Conversely, the para-chloro group exerts a weaker electron-withdrawing inductive effect.

  • Net Result: The compound is highly acid-sensitive (labile) but base-stable .

  • Primary Degradation Mode: Acid-catalyzed self-condensation (etherification) or nucleophilic substitution.

PropertyValue
CAS Number 55685-75-1
Molecular Formula C₈H₉ClO₂
Molecular Weight 172.61 g/mol
Physical State Solid (mp 47–51 °C)
pKa (approx) ~14–15 (Alcoholic OH)

Stability in Acidic Media (Critical Control Point)

Status: UNSTABLE Risk Level: High

In acidic environments, this compound behaves similarly to p-methoxybenzyl alcohol (PMB-OH). The ortho-methoxy group stabilizes the benzylic carbocation intermediate via resonance participation, lowering the activation energy for


 pathways.
The Mechanism of Failure

When exposed to Brønsted acids (HCl, H₂SO₄) or Lewis acids (BF₃, AlCl₃):

  • Protonation: The hydroxyl group accepts a proton (

    
    ).
    
  • Ionization: Water leaves rapidly due to the stabilization of the resulting carbocation by the lone pairs on the ortho-methoxy oxygen.

  • Fate of Carbocation:

    • In dilute acid/non-nucleophilic solvent: Attacks another molecule of starting material to form Bis(4-chloro-2-methoxyphenyl)methylether (Dimerization).

    • In HCl: Rapidly converts to 4-Chloro-2-methoxybenzyl chloride .

Visualizing the Degradation Pathway

AcidDegradation Figure 1: Acid-Catalyzed Degradation Pathways showing competition between Substitution and Dimerization. Start 4-Chloro-2-methoxybenzyl Alcohol Protonated Protonated Species (R-OH2+) Start->Protonated + H+ Cation Benzylic Carbocation (Resonance Stabilized) Protonated->Cation - H2O (Fast) Chloride Benzyl Chloride (If HCl used) Cation->Chloride + Cl- Ether Dibenzyl Ether (Dimerization) Cation->Ether + Alcohol SM

Troubleshooting Acidic Reactions
SymptomProbable CauseCorrective Action
Reaction turns cloudy/oily Formation of insoluble dibenzyl ether dimer.Dilute reaction mixture to favor intermolecular reaction with reagents over self-condensation.
TLC shows new non-polar spot Conversion to benzyl chloride (if HCl/SOCl₂ present).Use a base scavenger (e.g., Pyridine, Et₃N) if the chloride is not the desired product.
Low Yield in Esterification Competition from acid-catalyzed polymerization.Switch to basic coupling methods (e.g., Steglich esterification with DCC/DMAP).

Stability in Basic Media (Safe Zone)

Status: STABLE Risk Level: Low

The compound is robust in basic media. The methoxy group is a poor leaving group in


 reactions, and the ring is not sufficiently electron-deficient (only one Cl) to facilitate nucleophilic aromatic substitution under standard conditions.
  • Reactivity: Forms the alkoxide anion (

    
    ).
    
  • Compatibility: Compatible with NaH, KOH, NaOH, and organolithiums (at low temp).

  • Caveat: Extreme forcing conditions (e.g., concentrated refluxing NaOH) may eventually cleave the methyl ether (demethylation), but this is rare below 100°C.

Protocol: Alkylation in Basic Media

To use this alcohol as a nucleophile (e.g., forming an ether):

  • Dissolve alcohol in dry THF or DMF.

  • Cool to 0°C.

  • Add NaH (1.1 equiv). Evolution of H₂ gas confirms alkoxide formation.

  • Stir for 15-30 mins before adding the electrophile.

  • Result: Clean conversion without self-polymerization.

Troubleshooting & FAQ Center

Q1: I need to quench a reaction containing this alcohol. Can I use 1M HCl?

Strictly No. Even transient exposure to 1M HCl during workup can induce dimerization or chloride formation.

  • Better Alternative: Quench with Saturated Ammonium Chloride (

    
    ) or Phosphate Buffer (pH 7). Keep the workup pH > 4.
    

Q2: My material turned yellow/orange during storage. Is it degraded?

Likely yes. Benzyl alcohols are prone to air oxidation to the corresponding benzaldehyde (4-Chloro-2-methoxybenzaldehyde).

  • Verification: Check IR for a carbonyl stretch (~1680-1700 cm⁻¹) or run H-NMR (aldehyde proton at ~10 ppm).

  • Prevention: Store under Nitrogen/Argon at 2–8°C.

Q3: Can I use this compound in a Friedel-Crafts reaction?

Yes, but it will act as the electrophile . In the presence of a Lewis Acid, it will generate the carbocation and attack electron-rich aromatics. If you intend for it to be the inert substrate, this will fail.

Standard Stability Test Protocol

Before committing valuable starting material to a large-scale reaction, perform this rapid stability screen.

Materials:

  • Sample: 10 mg 4-Chloro-2-methoxybenzyl alcohol

  • Solvent: 1 mL Dichloromethane (DCM)

  • Acid Challenge: 1 drop Trifluoroacetic Acid (TFA)

  • Base Challenge: 1 drop Triethylamine (Et₃N)

Workflow:

  • Baseline: Spot pure sample on TLC (Silica, 20% EtOAc/Hexane).

  • Acid Test: Mix 0.5 mL solution + TFA. Shake for 5 mins. Spot on TLC.

    • Result: If spot moves to higher Rf (less polar), acid instability is confirmed (Dimer/Ester formed).

  • Base Test: Mix 0.5 mL solution + Et₃N. Shake for 5 mins. Spot on TLC.

    • Result: Spot should remain identical to baseline (Stable).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3549393, 4-Chloro-2-methoxybenzyl alcohol.[1] Retrieved from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: 4-Chloro-2-methoxybenzyl alcohol.[1][2][3] Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Chloro-2-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 4-Chloro-2-methoxybenzyl alcohol . This guide is engineered for research scientists and drug development professionals who require high-purity isolation of this specific aryl building block.

Purifying this compound via recrystallization presents a unique thermodynamic challenge: its low melting point makes it highly susceptible to "oiling out" (phase separation as a liquid rather than a solid crystal lattice) during cooling[1]. This guide provides a self-validating, causality-driven protocol to overcome this barrier.

Physicochemical Data & Compound Overview

Before initiating any purification workflow, it is critical to understand the physical parameters that dictate the compound's behavior in solution. The low melting point (47–51 °C) is the primary driver of crystallization failures[2].

PropertyValueClinical / Chemical Significance
CAS Number 55685-75-1Primary identifier for regulatory and sourcing[2].
Molecular Formula C₈H₉ClO₂Substituted benzyl alcohol[3].
Molecular Weight 172.61 g/mol Determines stoichiometric calculations[3].
Melting Point (

)
47–51 °CCritical: Dictates maximum allowable dissolution temperature to prevent oiling out[2].
Solubility Profile Soluble in ethers, esters, alcohols. Insoluble in alkanes/water.Guides the selection of a mixed-solvent (MTBE/Hexanes) recrystallization system.
Standard Operating Procedure (SOP): Low-Temperature Mixed-Solvent Recrystallization

To prevent the compound from melting into an immiscible liquid phase, the dissolution temperature must never exceed the compound's melting point. We utilize a Methyl tert-butyl ether (MTBE) / Hexanes mixed-solvent system. MTBE provides excellent solubility at mild temperatures, while Hexanes act as a tunable anti-solvent.

Step-by-Step Methodology
  • Preparation: Weigh the crude 4-Chloro-2-methoxybenzyl alcohol and transfer it to an appropriately sized Erlenmeyer flask.

  • Mild Dissolution: Suspend the solid in a minimal volume of MTBE. Warm the flask gently in a water bath to no higher than 40 °C [4]. Mechanistic Note: Keeping the temperature strictly below the 47 °C melting point ensures the solid dissolves into the solvent rather than melting into a separate liquid oil phase[1].

  • Anti-Solvent Titration: While maintaining the temperature at 40 °C and stirring continuously, add Hexanes dropwise. Cease addition the moment the solution becomes faintly turbid (cloudy).

  • Clarification: Add 1–2 drops of MTBE until the turbidity just clears, yielding a highly saturated solution at 40 °C.

  • Controlled Cooling: Remove the flask from the water bath. Allow it to cool undisturbed to room temperature (20–25 °C) at a slow rate (approx. 0.5 °C/min). Causality: Slow cooling promotes the growth of a highly ordered crystal lattice, excluding impurities[4].

  • Nucleation: Once at room temperature, if spontaneous crystallization has not occurred, introduce a single pure seed crystal or gently scratch the inside of the flask with a glass stirring rod to induce nucleation[5].

  • Maturation: Transfer the flask to an ice bath (0–4 °C) for 1 to 2 hours to drive the equilibrium and maximize precipitation yield.

  • Isolation: Collect the purified crystals via vacuum filtration using a Büchner funnel. Wash the filter cake immediately with ice-cold hexanes to remove residual mother liquor. Dry under a vacuum.

Workflow N1 Crude 4-Chloro-2-methoxybenzyl alcohol N2 Dissolve in minimal MTBE at 40°C (Keep below 47°C MP) N1->N2 N3 Dropwise addition of Hexanes until slight turbidity N2->N3 N4 Cool slowly to Room Temp (20-25°C) N3->N4 N5 Seed with pure crystals (Optional but recommended) N4->N5 N6 Cool in Ice Bath (0°C) for 2 hours N5->N6 N7 Vacuum Filtration & Wash with cold Hexanes N6->N7 N8 Pure Crystalline Product N7->N8

Optimized mixed-solvent recrystallization workflow for low-melting point solids.

Expert Troubleshooting & FAQs

Q: Why does my 4-Chloro-2-methoxybenzyl alcohol form a gooey oil at the bottom of the flask instead of crystals? A: This phenomenon is known as "oiling out." It occurs thermodynamically when the temperature at which the solution becomes saturated (


) is higher than the melting point of the solute (

)[1]. Because 4-Chloro-2-methoxybenzyl alcohol has a low melting point of 47–51 °C[2], heating a solvent system to 60 °C or 80 °C guarantees that as the solution cools, the compound will separate as an immiscible liquid (oil) rather than forming a solid lattice[5]. Impurities concentrate in this oil, defeating the purpose of the purification.

Q: How do I rescue a batch that has already oiled out? A: Do not discard the flask. You must alter the thermodynamic parameters to ensure


.
  • Reheat the mixture gently to ~40 °C until the oil redissolves into the bulk solvent.

  • Add a small volume (1–3 mL) of your "good" solvent (MTBE)[6]. This increases the overall solubility, thereby lowering the saturation temperature (

    
    ) so that it falls below the 47 °C melting point.
    
  • Cool the solution much more slowly, and add a seed crystal when the solution reaches room temperature to force solid nucleation[4].

Troubleshooting T1 Observation: Compound 'Oils Out' (Forms liquid droplets) T2 Is Tsat > Tm? (Saturation temp > Melting point) T1->T2 T3 Add more 'good' solvent (MTBE) to lower Tsat T2->T3 Yes T4 Reheat gently to 40°C to redissolve oil T3->T4 T5 Cool at a slower rate (0.5°C / min) T4->T5 T6 Induce nucleation via scratching or seeding T5->T6

Decision tree for rescuing an oiled-out recrystallization process.

Q: What makes MTBE/Hexanes the optimal solvent system for this specific compound? A: The molecule features a lipophilic aromatic ring with chloro and methoxy substituents, balanced by a polar hydroxyl group[3]. It is highly soluble in moderately polar solvents but insoluble in aliphatic hydrocarbons. MTBE provides excellent solubility at mild temperatures (≤40 °C), while Hexanes act as a highly controllable anti-solvent. This combination ensures a steep solubility curve without requiring boiling temperatures that exceed the compound's melting point[1].

Q: My crude material is highly colored. Can I use activated charcoal? A: Yes, but with strict temperature control. Highly impure crude mixtures experience "freezing-point depression," meaning the melting point drops even lower than 47 °C, exacerbating the oiling-out problem[7]. Add a small amount of activated charcoal to the MTBE solution at 40 °C, stir for 5 minutes, and filter it through a warm pad of Celite before proceeding with the hexanes addition.

References
  • 4 Chloro-2-methoxybenzyl alcohol | C8H9ClO2 | CID 3549393 - PubChem.
  • 55685-75-1 | CAS D
  • [FREE] Low melting point solids often "oil out" of a crystallization solution rather than crystallizing. If this - brainly.com.Brainly.
  • Recrystallization (help meeeeee) : r/chemistry - Reddit.Reddit.
  • Experiment 2 RECRYSTALLIZATION: PURIFIC
  • 4.
  • recrystallization.pdf.University of Wisconsin-Madison.

Sources

Technical Support Center: Preventing Over-Oxidation of 4-Chloro-2-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, achieving precise oxidation states is critical for downstream API synthesis. A frequent challenge in the laboratory is the selective oxidation of benzylic alcohols—specifically 4-chloro-2-methoxybenzyl alcohol —to its corresponding aldehyde (4-chloro-2-methoxybenzaldehyde), without over-oxidizing to the carboxylic acid.

This guide provides field-proven methodologies, mechanistic insights, and troubleshooting FAQs to ensure absolute chemoselectivity.

Mechanistic Insight: The Causality of Over-Oxidation

Why does over-oxidation occur? It is rarely a direct conversion of the aldehyde to the carboxylic acid. Instead, in the presence of trace water, the newly formed aldehyde undergoes nucleophilic addition to form an aldehyde hydrate (a gem-diol). This hydrate mimics a primary alcohol, making it highly susceptible to further oxidation by excess oxidant.

The electron-donating methoxy group (-OCH₃) at the ortho position of your substrate makes the benzylic position highly active, meaning harsh oxidants (like KMnO₄ or Jones reagent) will rapidly push the reaction all the way to 4-chloro-2-methoxybenzoic acid if even a trace of moisture is present.

To prevent this, we must either:

  • Strictly exclude water from the reaction environment to block hydrate formation.

  • Use highly chemoselective oxidants that are mechanistically incapable of oxidizing the hydrate or operate under conditions where hydrate formation is disfavored[1].

Mechanism A 4-Chloro-2-methoxybenzyl alcohol B 4-Chloro-2-methoxybenzaldehyde (Target) A->B Oxidation (DMP / TEMPO) C Aldehyde Hydrate (Intermediate) B->C + H2O (Aqueous conditions) B->C Prevent by excluding water D 4-Chloro-2-methoxybenzoic acid (Over-oxidation) C->D Further Oxidation (Excess Oxidant)

Mechanistic pathway showing how water facilitates over-oxidation to the carboxylic acid.

Recommended Experimental Protocols

To ensure a self-validating system, we recommend two distinct protocols depending on your scale and operational constraints. Every step is designed to validate the reaction's progress and definitively halt oxidation at the aldehyde stage.

Protocol A: Dess-Martin Periodinane (DMP) Oxidation (Lab Scale, <50g)

DMP is a hypervalent iodine reagent that offers extremely mild, neutral conditions. It functions via ligand exchange, forming a diacetoxyalkoxyperiodinane intermediate, which then undergoes alpha-deprotonation to yield the carbonyl[1]. Because it operates in anhydrous dichloromethane (DCM), hydrate formation is entirely suppressed, making it highly selective for aldehydes[2].

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under inert gas (N₂ or Argon).

  • Dissolution: Dissolve 4-chloro-2-methoxybenzyl alcohol (1.0 equiv) in anhydrous DCM to achieve a 0.1 M concentration.

  • Oxidation: Cool the solution to 0 °C. Add Dess-Martin Periodinane (1.1 equiv) portion-wise. The slight excess ensures complete conversion without risking over-oxidation.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor via TLC (typically complete within 1–2 hours).

  • Quench (Self-Validation Step): Dilute with diethyl ether, then add a 1:1 mixture of saturated aqueous NaHCO₃ and 10% Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer is clear. Causality: The thiosulfate completely destroys unreacted DMP and reactive iodine byproducts, definitively halting the oxidation process.

  • Extraction: Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the pure aldehyde.

Workflow S1 1. Dissolve Substrate in dry DCM (0.1 M) S2 2. Add DMP (1.1 eq) at 0 °C to RT S1->S2 S3 3. Monitor via TLC (approx. 1-2 h) S2->S3 S4 4. Quench with Na2S2O3 / NaHCO3 S3->S4 S5 5. Extract & Wash (DCM / Brine) S4->S5 S6 6. Pure Aldehyde S5->S6

Step-by-step workflow for the Dess-Martin Periodinane (DMP) oxidation protocol.

Protocol B: Aerobic TEMPO/Cu Oxidation (Scale-Up, >50g)

For larger scales, DMP becomes cost-prohibitive and presents explosive hazards. A highly active (bpy)CuI/TEMPO catalyst system effects selective aerobic oxidation of benzylic alcohols to aldehydes using ambient air as the terminal oxidant[3]. This system exhibits negligible over-oxidation because the active oxoammonium species selectively oxidizes the alcohol, while the aldehyde remains untouched[4].

Step-by-Step Methodology:

  • Setup: In an open-air vessel, dissolve the substrate (1.0 equiv) in acetonitrile.

  • Catalyst Addition: Add CuI (5 mol%), 2,2'-bipyridine (bpy) (5 mol%), N-methylimidazole (NMI) (10 mol%), and TEMPO (5 mol%).

  • Reaction: Stir vigorously at room temperature open to ambient air. The solution will turn dark green/brown.

  • Monitoring: Check conversion via GC/MS or TLC. Activated benzylic alcohols typically reach completion in 2–4 hours.

  • Workup: Filter the mixture through a short pad of silica gel to remove the copper catalyst, eluting with ethyl acetate. Concentrate to obtain the pure aldehyde.

Quantitative Data: Oxidant System Comparison

Use the table below to select the appropriate oxidation system based on your operational scale and tolerance for over-oxidation risks.

Oxidant SystemTypical YieldReaction TimeOver-Oxidation RiskScalabilityCost & Safety Profile
DMP (Anhydrous) >95%1–2 hVery Low Lab-scale (<50g)High Cost / Shock-sensitive at scale
CuI / TEMPO (Air) >90%2–4 hNegligible Large-scale (>50g)Low Cost / Green chemistry
Swern Oxidation 85–90%2–3 hLowMediumHigh (Generates toxic Me₂S gas)
KMnO₄ (Aqueous) <10% (Aldehyde)<1 hExtreme N/AHigh (Produces Carboxylic Acid)

Troubleshooting FAQs

Q: I am seeing 5-10% of 4-chloro-2-methoxybenzoic acid in my NMR. What went wrong? A: This strictly indicates moisture contamination. Even if you used DMP, if your DCM was not strictly anhydrous or your glassware wasn't flame-dried, atmospheric water will form the aldehyde hydrate, leading to over-oxidation. Always use freshly distilled or perfectly sealed anhydrous solvents.

Q: My DMP oxidation is extremely slow. How can I accelerate it? A: Paradoxically, adding exactly one equivalent of water (relative to DMP) can accelerate the reaction by forming a more reactive periodinane species, but this is highly risky for your specific substrate as it invites over-oxidation. Instead, ensure your DMP is fresh; older batches degrade into inactive iodinane species due to moisture exposure.

Q: Can I use Pyridinium Chlorochromate (PCC) instead? A: While PCC stops at the aldehyde, it is a toxic Cr(VI) reagent that generates hazardous heavy-metal waste and can cause side reactions with electron-rich aromatic rings (like your methoxy-substituted ring). We strongly advise against it for modern drug development workflows.

Q: During the TEMPO oxidation, the reaction stalled at 70% conversion. Why? A: TEMPO-mediated aerobic oxidations require efficient oxygen mass transfer[3]. If the reaction stalled, it is likely due to inadequate stirring or limited surface area for air exchange. Increase the stirring rate (e.g., >800 rpm) or gently bubble dry air directly into the solution.

References

  • Dess–Martin periodinane - Wikipedia Source: Wikipedia URL:[Link]

  • Dess-Martin Oxidation - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

  • Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • A Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols Source: PubMed Central (PMC) URL:[Link]

Sources

Technical Support Center: Purification & Troubleshooting for 4-Chloro-2-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex purification challenges associated with 4-Chloro-2-methoxybenzyl alcohol .

Synthesizing this compound—typically via the reduction of 4-chloro-2-methoxybenzaldehyde using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)—often yields a crude mixture containing unreacted starting materials, over-reduction products, and inorganic salts. This guide breaks down the causality behind these impurities and provides self-validating, field-proven protocols to isolate the pure alcohol.

Quantitative & Qualitative Profiling of Common Impurities

Before troubleshooting, it is critical to understand the physicochemical differences between your target product and its common impurities. This dictates the logic behind every purification step.

ImpurityCausality / SourceRelative Polarity (TLC)Optimal Removal Strategy
4-Chloro-2-methoxybenzaldehyde Incomplete reduction due to steric hindrance from the ortho-methoxy group or premature NaBH₄ quenching.Lower (Elutes faster)Sodium bisulfite wash (forms water-soluble adduct) or column chromatography.
4-Chloro-2-methoxytoluene Over-reduction, typically occurring if stronger reducing agents (e.g., LiAlH₄) are used at elevated temperatures.Lowest (Elutes very fast)Silica gel chromatography (Hexane/EtOAc gradient).
Borate / Aluminum Salts Residual inorganic byproducts from reducing agents failing to partition into the aqueous phase during workup.Extremely High (Baseline)Acidic aqueous quench (1M HCl) followed by rigorous liquid-liquid extraction.
Demethylated Byproducts Cleavage of the methoxy ether, usually caused by harsh acidic conditions or Lewis acids during the reaction/workup.Higher (Elutes slower)Recrystallization from non-polar solvent mixtures (e.g., hexanes/ether).
Troubleshooting FAQs

Q1: My crude NMR shows a significant aldehyde peak (~10 ppm). How can I selectively remove unreacted 4-chloro-2-methoxybenzaldehyde without losing my alcohol product? Expert Answer: The presence of unreacted starting material is common due to the steric shielding provided by the ortho-methoxy group, which can slow down hydride transfer during reduction[1]. While column chromatography can separate these, a more efficient and scalable method is a sodium bisulfite wash . Causality & Self-Validation: Sodium bisulfite (NaHSO₃) reacts specifically with the electrophilic carbonyl carbon of the aldehyde to form a highly polar, water-soluble α-hydroxy sulfonate adduct. The benzyl alcohol lacks this electrophilic center and does not react. By washing your organic layer with saturated aqueous NaHSO₃, the aldehyde partitions entirely into the aqueous phase, leaving the pure alcohol in the organic layer. This is a self-validating protocol: the chemical transformation strictly dictates phase separation, ensuring high recovery of the alcohol without complex chromatography.

Q2: During silica gel chromatography, my 4-Chloro-2-methoxybenzyl alcohol streaks and co-elutes with impurities. How do I improve resolution? Expert Answer: Streaking of benzyl alcohols on normal-phase silica is typically caused by strong hydrogen bonding between the benzylic hydroxyl group and the acidic silanol groups on the silica gel[2]. Causality & Solution: To disrupt this interaction, you must optimize your solvent system. A standard Hexane/Ethyl Acetate (4:1 v/v) gradient is generally effective for benzyl alcohols[3]. However, if streaking persists, consider adding a trace amount (0.1% v/v) of a basic modifier like triethylamine (TEA) to the eluent. TEA competitively binds to the acidic silanol sites, preventing the alcohol from tailing[2]. Alternatively, dry-loading the crude mixture onto silica ensures a narrower initial band, drastically improving the separation of closely eluting structural isomers.

Q3: I am getting a persistent white precipitate in my organic phase after extracting the NaBH₄ reduction mixture. What is it, and how do I remove it? Expert Answer: This precipitate consists of insoluble borate complexes (e.g., NaB(OCH₃)₄ or related alkoxyborates) that form during the reduction process[1]. Causality & Solution: Borohydride reductions form stable boron-oxygen bonds with the product. If the reaction is not properly quenched, these complexes remain in the organic phase and precipitate upon concentration. You must perform a rigorous hydrolysis step. Quench the reaction mixture with 1M HCl or saturated aqueous ammonium chloride (NH₄Cl) and stir vigorously for 15–30 minutes. This acidic environment hydrolyzes the borate esters, liberating the free 4-chloro-2-methoxybenzyl alcohol and converting the boron species into water-soluble boric acid (B(OH)₃), which is easily removed during the aqueous extraction phase.

Q4: Is recrystallization a viable alternative to chromatography for this compound? Expert Answer: Yes, recrystallization is highly effective, especially for removing trace organic impurities like over-reduced toluene derivatives or demethylated byproducts. Causality & Solution: 4-Chloro-2-methoxybenzyl alcohol is a solid at room temperature. Its solubility profile allows it to be dissolved in hot, moderately polar solvent mixtures and crystallized upon cooling. A common and highly effective solvent system for substituted benzyl alcohols is a mixture of diethyl ether and hexanes (or petroleum ether)[1]. The alcohol is soluble in warm ether, and the gradual addition of hexanes (an anti-solvent) forces the pure product to crystallize out while non-polar impurities remain in the mother liquor.

Storage Note: Once purified, store the compound under an inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent oxidative degradation back to the aldehyde[4].

Step-by-Step Methodologies
Protocol A: Chemical Purification via Sodium Bisulfite Wash (Aldehyde Removal)

This protocol chemically isolates the alcohol by forcing the unreacted aldehyde into the aqueous phase.

  • Dissolution: Dissolve the crude 4-chloro-2-methoxybenzyl alcohol mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of ~0.1 M.

  • Bisulfite Preparation: Prepare a fresh, saturated solution of sodium bisulfite (NaHSO₃) in deionized water.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of the saturated NaHSO₃ solution.

  • Agitation: Stopper the funnel and shake vigorously for 3–5 minutes. Note: Vent frequently to release any pressure.

  • Phase Separation: Allow the layers to separate. The unreacted aldehyde is now trapped in the lower aqueous layer as a bisulfite adduct.

  • Washing: Drain the aqueous layer. Wash the organic layer once more with NaHSO₃, followed by a brine (saturated NaCl) wash to remove residual water.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the aldehyde-free alcohol.

Protocol B: Optimized Silica Gel Column Chromatography

Use this protocol for final polishing or if over-reduction products (e.g., 4-chloro-2-methoxytoluene) are present.

  • Column Packing: Prepare a slurry of silica gel (230–400 mesh) in 100% Hexanes. Pour the slurry into a glass column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimum volume of dichloromethane. Apply it evenly to the top of the silica bed. (For tricky separations, utilize the dry-loading technique by adsorbing the crude onto a small amount of silica and evaporating the solvent before loading).

  • Elution Gradient: Begin elution with 100% Hexanes to flush out non-polar impurities (e.g., toluene derivatives).

  • Product Elution: Gradually increase the polarity to Hexane:Ethyl Acetate (4:1 v/v)[3]. Monitor the fractions using Thin Layer Chromatography (TLC).

  • Detection: Visualize the TLC plates using UV light (254 nm) or a potassium permanganate (KMnO₄) stain. The stain will rapidly oxidize the benzylic alcohol, revealing a bright yellow spot against a purple background.

  • Concentration: Combine the fractions containing the pure product and remove the solvent via rotary evaporation.

Experimental Workflow Diagram

Workflow Crude Crude Mixture (Alcohol + Aldehyde + Salts) Quench Acidic Quench (1M HCl) Hydrolyze Borate Esters Crude->Quench Extraction Liquid-Liquid Extraction (EtOAc / Water) Quench->Extraction Removes Salts Bisulfite Saturated NaHSO3 Wash Remove Unreacted Aldehyde Extraction->Bisulfite Organic Phase Drying Dry over Na2SO4 & Concentrate Bisulfite->Drying Aldehyde in Aq. Phase Chromatography Silica Gel Chromatography (Hexane:EtOAc Gradient) Drying->Chromatography Crude Alcohol Pure Pure 4-Chloro-2-methoxybenzyl alcohol Chromatography->Pure Final Polish

Workflow for the purification of 4-Chloro-2-methoxybenzyl alcohol.

References
  • Title: Chemistry Benzyl Alcohol - SATHEE Source: Indian Institute of Technology Kanpur (IITK) URL: [Link]

  • Title: Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation Source: ResearchGate URL: [Link]

Sources

Troubleshooting low conversion rates in 4-Chloro-2-methoxybenzyl alcohol reactions

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Triage: Start Here

Molecule Profile: 4-Chloro-2-methoxybenzyl alcohol (CMBA) CAS: 55685-75-1 Key Structural Features:

  • Ortho-Methoxy Group: Provides electron density (EDG) via resonance but introduces steric bulk near the reactive benzylic center.

  • Para-Chloro Group: Weakly deactivating but stabilizes the ring against oxidative degradation compared to non-halogenated analogs.

  • Benzylic Alcohol: Highly reactive; prone to both oxidation and nucleophilic substitution (

    
     pathways are accelerated by the methoxy group).
    
Quick Diagnostic Table

Identify your primary failure mode below to jump to the relevant module.

SymptomProbable CauseImmediate Action
Low Yield (Chlorination) Dimerization: Formation of bis(4-chloro-2-methoxybenzyl) ether.Switch to Inverse Addition protocol (See Module 2).
Sticky/Gummy Product Polymerization: Acid-catalyzed self-condensation.Neutralize acid scavengers; lower reaction temp.
Product is Carboxylic Acid Over-Oxidation: Reagent too aggressive (e.g., KMnO4, Jones).Switch to MnO2 or Swern (See Module 1).
Yellow/Dark Impurities Quinone Formation: Demethylation-oxidation sequence.Check for Lewis Acid contamination; keep pH > 4.

Module 1: Oxidation Troubleshooting (Alcohol Aldehyde)

The Challenge: Converting CMBA to 4-chloro-2-methoxybenzaldehyde without over-oxidizing to the benzoic acid or cleaving the methyl ether.

The Mechanism of Failure

The ortho-methoxy group facilitates electron donation, making the benzylic hydrogen more hydridic. Aggressive oxidants (Jones reagent, unbuffered PCC) will rapidly hydrate the initial aldehyde to a gem-diol, which then oxidizes further to the carboxylic acid.

Protocol A: Manganese Dioxide ( ) – The Reliable Standard

Best for: preventing over-oxidation and preserving the methoxy group.

Step-by-Step:

  • Activation: Use "Activated"

    
    . If unsure, heat commercial 
    
    
    
    at 110°C for 12 hours before use.
  • Solvent: Dichloromethane (DCM) or Chloroform. Avoid alcohols.

  • Stoichiometry: Use a large excess (10:1 to 20:1 mass ratio of

    
    :Substrate). The reaction is heterogeneous and surface-area dependent.
    
  • Execution: Stir vigorously at reflux for 4–12 hours.

  • Workup: Filter through a Celite pad. Evaporate solvent.

Protocol B: "Green" Phase Transfer Catalysis (High Throughput)

Best for: Scalability and avoiding heavy metal waste. Utilizes


 with Sodium Tungstate (

) and TBAB (Phase Transfer Catalyst).

Optimization Table:

ParameterRecommendationReason
Catalyst

(2 mol%)
Tungstate forms the active peroxo-species.
PTC TBAB (Tetrabutylammonium bromide)Transports tungstate into the organic phase.
pH Control Acidic (pH ~3-4)Promotes formation of the active oxidant species.
Temp 85-90°CRequired for kinetic turnover in biphasic systems.
Decision Logic: Selecting the Right Oxidant

OxidationLogic Start Start: CMBA Oxidation ScaleCheck Is Scale > 100g? Start->ScaleCheck SensCheck Acid Sensitive Groups? ScaleCheck->SensCheck No (Lab Scale) MethodPTC Method: H2O2 / Na2WO4 (Green, Scalable) ScaleCheck->MethodPTC Yes (Cost/Waste driven) MethodSwern Method: Swern Oxidation (DMSO/Oxalyl Chloride) -78°C Control SensCheck->MethodSwern Yes (Strict Temp Control) MethodMnO2 Method: Activated MnO2 (High Surface Area) Reflux in DCM SensCheck->MethodMnO2 No (Robust) MethodTEMPO Method: TEMPO / BAIB (Mild, Room Temp) SensCheck->MethodTEMPO Yes (Avoid Cryogenics)

Caption: Decision matrix for selecting the optimal oxidation pathway based on scale and substrate sensitivity.

Module 2: Nucleophilic Substitution (Alcohol Chloride)

The Challenge: Converting CMBA to 4-Chloro-2-methoxybenzyl chloride using Thionyl Chloride (


).
Primary Failure:  Low yield due to Dimerization .
The "Dimerization Trap" Explained

The ortho-methoxy group stabilizes the intermediate benzylic carbocation via resonance. If the reaction mixture contains unreacted alcohol, the alcohol acts as a nucleophile attacking the carbocation, forming the symmetric ether (Dimer) instead of the chloride.

Troubleshooting Protocol: The "Inverse Addition" Technique

To prevent dimerization, you must ensure the concentration of unreacted alcohol is effectively zero relative to the chlorinating agent.

Correct Workflow:

  • Setup: Cool neat Thionyl Chloride (

    
    , 1.5 equiv) in DCM to 0°C.
    
  • Addition: Dissolve CMBA in DCM. Add this solution dropwise into the

    
     solution.
    
    • Critical: Do NOT add

      
       to the alcohol.
      
  • Catalysis: Add 1-2 drops of DMF (Dimethylformamide).

    • Mechanism:[1][2][3][4][5][6] DMF reacts with

      
       to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a more potent electrophile than 
      
      
      
      itself, accelerating the conversion of OH to the leaving group.
  • Quench: Evaporate volatiles under vacuum. Avoid aqueous workup if possible to prevent hydrolysis; if necessary, use cold saturated

    
    .
    
Reaction Pathway Visualization

ChlorinationPath CMBA CMBA (Alcohol) Intermediate Activated Intermediate (Chlorosulfite/Vilsmeier) CMBA->Intermediate Activation SideProduct FAILURE: Dibenzyl Ether (High Alcohol Conc.) CMBA->SideProduct Nucleophilic Attack SOCl2 SOCl2 + DMF Carbocation Stabilized Benzylic Cation (Resonance) Intermediate->Carbocation -SO2 Product Target: Benzyl Chloride (High Cl- Conc.) Carbocation->Product Path A: Inverse Addition (Excess SOCl2) Carbocation->SideProduct Path B: Standard Addition (Excess Alcohol)

Caption: Kinetic competition between chloride formation (Path A) and ether dimerization (Path B).

FAQ: Expert Insights

Q: Why is my product turning pink/red upon standing? A: This indicates phenol formation. Trace acid (HCl from chlorination) can cleave the methyl ether (demethylation). The resulting phenol oxidizes to a quinone-like species, which is highly colored. Fix: Ensure complete removal of acid by washing the organic phase with saturated


 and storing the product over activated molecular sieves.

Q: Can I use


 instead of 

?
A: Yes, but

is more prone to the "Dimerization Trap" because the reaction is less exothermic and often run at higher concentrations. If using

, keep the temperature at -10°C and use extreme dilution to favor intramolecular substitution over intermolecular ether formation.

Q: Is the ortho-methoxy group labile? A: Generally stable, but it can be cleaved by strong Lewis acids (


, 

). Avoid these reagents if you intend to keep the methoxy group.

References

  • Ansari, S., et al. (2018). Kinetics of Environmentally Friendly Phase Transfer Catalytic Oxidation of 4-Methoxybenzyl Alcohol to 4-Methoxybenzaldehyde. International Journal of Advanced Scientific Research and Management, 3(11).

  • Organic Syntheses. (2013).[3] Conversion of Amino Alcohols to Chlorides using Thionyl Chloride. Org. Synth. 90, 251-260.[3] (Demonstrates the "Inverse Addition" principle for preventing side reactions).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 22: Nucleophilic Substitution at the Carbonyl Group - Mechanisms of SOCl2 reactions).
  • PubChem. (2025).[7] 4-Chloro-2-methoxybenzyl alcohol Compound Summary. National Library of Medicine.

Sources

4-Chloro-2-methoxybenzyl alcohol solubility issues in water

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

The Issue: Users frequently report unexpected precipitation or "crashing out" of 4-Chloro-2-methoxybenzyl alcohol (CMBA) when diluting organic stock solutions into aqueous buffers (PBS, media). Despite containing a hydroxyl group, the combined lipophilicity of the chloro- and methoxy- substituents renders this molecule sparingly soluble in water, particularly in high-salt environments used for biological assays.

Physicochemical Profile:

  • Molecular Weight: 172.61 g/mol [1][2][3][4][5][6]

  • Physical State: Solid (Low melting point: 47-51 °C)

  • Predicted LogP: ~1.6 – 2.1 (Moderately Lipophilic)

  • Key Challenge: The molecule is a "brick dust" candidate in cold water but can form supercooled oily droplets in warm media due to its low melting point.

Troubleshooting Guide (Q&A Format)

Q1: I dissolved the compound in DMSO, but it precipitates immediately upon addition to PBS. Why?

A: You are likely encountering the "Solvent Shift" shock.

The Mechanism: CMBA is highly soluble in DMSO (aprotic, polar) but has low thermodynamic solubility in water. When you spike a DMSO stock into an aqueous buffer, the solvent power of the system drops exponentially.

  • The "Oiling Out" Phenomenon: Because the melting point of CMBA (~48°C) is relatively close to physiological temperatures (37°C), it may not precipitate as a crystal but rather phase-separate as a supercooled liquid (oil droplets). This is often mistaken for "cloudiness" or turbidity.

Protocol: The "Step-Down" Dilution Method Do not add 100% DMSO stock directly to the final volume of buffer.

  • Prepare Stock: 100 mM in pure DMSO.

  • Intermediate Dilution: Dilute the stock 1:10 into a compatible co-solvent (e.g., Ethanol or PEG400) or a 50:50 DMSO:Water mix.

  • Final Dilution: Add this intermediate mix dropwise to the vortexing buffer.

    • Target Final DMSO: < 0.5% (v/v) to avoid cytotoxicity.

Q2: Can I use pH adjustment to improve solubility?

A: No, pH adjustment is ineffective for this specific compound.

The Science: CMBA is a neutral alcohol . The benzylic hydroxyl group (pKa > 15) does not ionize within the physiological pH range (pH 2–10). Unlike carboxylic acids or amines, adding NaOH or HCl will not create a salt form to enhance solubility.

  • Warning: Extreme acidic pH (< 1) may catalyze ether formation or polymerization. Extreme basic pH (> 13) is biologically irrelevant and may degrade the compound.

Q3: My compound is forming crystals in the fridge after a few days. Is it stable?

A: This is likely thermodynamic equilibration, not degradation.

Explanation: Supersaturated solutions (common when using co-solvents) are kinetically stable but thermodynamically unstable. Over time, the system seeks its lowest energy state: the crystal lattice.

  • Validation Step: Spin down the precipitate, redissolve in methanol, and run an HPLC/UPLC. If the peak retention time matches the standard, the compound is chemically stable but physically unstable.

  • Fix: Store stocks as 100% DMSO solutions at -20°C. Never store diluted aqueous working solutions; prepare them fresh daily.

Advanced Formulation Strategies

For in vivo studies or high-concentration assays (>100 µM), simple co-solvents often fail. Use the following encapsulation strategies.

Strategy A: Cyclodextrin Complexation (Recommended)

Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms an inclusion complex, hiding the lipophilic chlorophenyl ring inside a hydrophilic cone.

Protocol:

  • Prepare 20% (w/v) HP-β-CD in water or saline.

  • Add CMBA powder directly to this vehicle.

  • Sonicate at 40°C for 30 minutes.

  • Filter sterilize (0.22 µm).

  • Why this works: It bypasses the need for DMSO entirely, preventing solvent-induced toxicity in animals.

Strategy B: Surfactant Stabilization

If cyclodextrins are unavailable, use non-ionic surfactants.

  • Reagent: Tween 80 (Polysorbate 80).

  • Limit: Keep Tween 80 < 5% for in vivo (hemolysis risk) and < 0.1% for in vitro.

Visual Decision Support

Figure 1: Solubility Optimization Decision Tree

Use this logic flow to select the correct solvent system based on your target concentration.

SolubilityTree Start Start: Define Target Conc. LowConc < 100 µM (Cell Assays) Start->LowConc HighConc > 100 µM (In Vivo / Stock) Start->HighConc DMSO_Check Can assay tolerate 0.5% DMSO? LowConc->DMSO_Check Cyclodextrin Use 20% HP-beta-CD (Inclusion Complex) HighConc->Cyclodextrin Preferred (IV/IP) Emulsion Lipid Emulsion (Corn Oil / Tween 80) HighConc->Emulsion Alternative (Oral) Simple_DMSO Use DMSO Stock (Direct Spike) DMSO_Check->Simple_DMSO Yes Intermediate Use Step-Down Dilution (DMSO -> PEG400 -> Buffer) DMSO_Check->Intermediate No

Caption: Decision matrix for selecting the optimal solubilization strategy based on experimental concentration requirements.

Figure 2: The "Step-Down" Dilution Workflow

Visualizing the protocol to prevent precipitation shock.

DilutionFlow Stock 1. Master Stock 100 mM in DMSO (Clear Solution) Inter 2. Intermediate 10 mM in PEG400 (Prevents Shock) Stock->Inter 1:10 Dilution Final 3. Assay Buffer 100 µM in PBS (Stable Dispersion) Inter->Final 1:100 Dilution (Dropwise + Vortex)

Caption: Step-down dilution protocol to mitigate kinetic precipitation during aqueous formulation.

Summary Data Table

ParameterValue / BehaviorImplication for Research
Water Solubility < 1 mg/mL (Est.)Requires co-solvents for all biological assays.
DMSO Solubility > 50 mg/mLExcellent stock solvent.
pKa > 15 (Neutral)Do not use pH buffers (Tris/Hepes) to improve solubility.
Melting Point 47-51 °CRisk of "oiling out" (supercooled liquid) rather than crystallizing in warm media.
LogP ~1.6 - 2.1Moderate lipophilicity; binds non-specifically to plastics (use glass vials).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3549393, 4-Chloro-2-methoxybenzyl alcohol. Retrieved from [Link]

  • Yalkowsky, S. H., et al. (2010).Handbook of Aqueous Solubility Data. CRC Press.
  • Loftsson, T., & Brewster, M. E. (2010).Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Source for HP-β-CD protocols).

Sources

Technical Support Center: Handling Moisture-Sensitive 4-Chloro-2-methoxybenzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This technical guide provides mechanistic troubleshooting, validated experimental protocols, and field-proven insights for handling the acute moisture sensitivity of 4-chloro-2-methoxybenzyl alcohol and its downstream derivatives.

Mechanistic Insight: The Causality of Moisture Sensitivity

To successfully manipulate 4-Chloro-2-methoxybenzyl alcohol (CAS No. 55685-75-1), one must first understand the electronic environment of the molecule. This compound is a highly valuable building block in pharmaceutical and agrochemical synthesis[1], but its structural features make it uniquely susceptible to moisture-driven side reactions.

The causality of this sensitivity lies in the ortho-methoxy group. The methoxy substituent is strongly electron-donating via resonance, which heavily stabilizes any developing positive charge (carbocation) at the adjacent benzylic carbon. While the para-chloro group exerts a mild electron-withdrawing inductive effect, the resonance stabilization from the methoxy group dominates the molecule's reactivity profile.

When this alcohol is converted into a more reactive intermediate—such as a benzylic chloride or sulfonate ester—the resulting compound becomes exceptionally electrophilic. In the presence of even trace atmospheric moisture, these activated derivatives rapidly undergo hydrolysis back to the starting alcohol. Furthermore, the unreacted alcohol can act as a nucleophile, attacking the activated intermediate to form unwanted symmetric ether dimers[2]. Additionally, the starting alcohol itself is hygroscopic; it adsorbs water through hydrogen bonding, which can inadvertently quench sensitive reagents (e.g., Swern oxidants or Grignard reagents) if not rigorously dried prior to use.

Troubleshooting FAQs

Q1: Why am I seeing a large percentage of bis(4-chloro-2-methoxybenzyl) ether during my chlorination reactions? A1: This dimerization is a classic symptom of moisture contamination. When converting the alcohol to a chloride using thionyl chloride (


), trace water hydrolyzes the newly formed benzylic chloride back to the alcohol. Because the benzylic position is highly activated, the unreacted alcohol acts as a nucleophile, attacking the remaining benzylic chloride to form a symmetric ether. Strict anhydrous  must be employed to prevent this equilibrium shift[2].

Q2: My Swern oxidation of 4-chloro-2-methoxybenzyl alcohol to the corresponding benzaldehyde stalls at 50% conversion. What is happening? A2: The starting material has likely adsorbed atmospheric moisture. Water reacts preferentially with the oxalyl chloride/DMSO activated complex, effectively quenching the Swern reagent before the alcohol can be oxidized. You must azeotropically dry the starting material prior to the reaction (see Protocol A).

Q3: How should I store the synthesized benzylic halide derivatives? A3: Due to their extreme moisture sensitivity, activated derivatives should be stored in a glovebox under an argon atmosphere at -20°C. If a glovebox is unavailable, store them in a tightly sealed flushed with inert gas, over a small amount of activated molecular sieves[3].

Q4: What safety precautions are necessary when handling this compound? A4: 4-Chloro-2-methoxybenzyl alcohol can cause skin irritation and serious eye damage[4]. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, to prevent transepidermal exposure[5].

Quantitative Data: Impact of Moisture on Derivatization

The table below summarizes the critical impact of solvent moisture content on the yield of 4-chloro-2-methoxybenzyl chloride when reacted with


 in dichloromethane (DCM).
Moisture Content (ppm)Reaction EnvironmentTarget Benzyl Chloride Yield (%)Etherification Byproduct (%)Unreacted/Hydrolyzed Alcohol (%)
< 10 Strict Schlenk Line / Anhydrous> 95%< 1%< 4%
50 Standard Dry Glassware82%8%10%
200 Benchtop / Open Air45%25%30%
500 Wet Solvent / No Purge< 10%15%> 75% (Reagent Quenched)
Validated Experimental Protocols
Protocol A: Azeotropic Drying of Hygroscopic Benzyl Alcohols

This self-validating protocol ensures the removal of hydrogen-bonded water prior to moisture-sensitive oxidations or halogenations.

  • Weighing: Transfer the desired amount of 4-chloro-2-methoxybenzyl alcohol into an oven-dried (140°C for >4 hrs) round-bottom flask[2].

  • Dissolution: Dissolve the compound in anhydrous toluene (approximately 10 mL per gram of compound).

  • Azeotropic Distillation: Attach a rotary evaporator and concentrate under reduced pressure at 40°C. The water is co-evaporated as a toluene-water azeotrope.

  • Iteration: Repeat the anhydrous toluene addition and evaporation cycle two additional times to ensure complete moisture removal.

  • Vacuum Desiccation: Place the flask under high vacuum (

    
     0.1 Torr) for 2 hours. The resulting solid should appear as a free-flowing, dry powder.
    
  • Inert Atmosphere: Backfill the flask with dry argon gas before proceeding to the next reaction step.

Protocol B: Moisture-Free Halogenation using Schlenk Techniques

Use this workflow to convert the alcohol to a highly reactive benzylic chloride without dimerization.

  • Preparation: Transfer the azeotropically dried alcohol (from Protocol A) into a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Purging: Connect the flask to a Schlenk line. Perform three standard vacuum/argon manifold cycles to establish a strictly inert atmosphere[2].

  • Solvent Addition: Inject anhydrous DCM via a dry, argon-purged syringe.

  • Cooling: Submerge the reaction flask in an ice bath (0°C) to control the exothermic halogenation.

  • Activation: Dropwise add the halogenating agent (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) via syringe. Maintain a slight positive pressure of argon, venting through a mineral oil bubbler.
    
  • Monitoring: Allow the reaction to warm to room temperature. Monitor completion via TLC by withdrawing micro-aliquots using a dry syringe.

  • Isolation: Concentrate the product under a stream of argon and use it immediately in the subsequent cross-coupling step to avoid degradation.

Reaction Pathway Visualization

G A 4-Chloro-2-methoxybenzyl alcohol (Starting Material) B Benzylic Chloride Intermediate (Highly Electrophilic) A->B SOCl2 / Anhydrous DCM (Schlenk Conditions) E Bis(4-chloro-2-methoxybenzyl) ether (Dimerization Byproduct) A->E Competes as Nucleophile C Target Compound (e.g., Alkylated Product) B->C Nucleophile (Strictly Anhydrous) D Moisture (H2O) Contamination B->D Exposure to Air / Wet Solvent D->E Nucleophilic Attack by Unreacted Alcohol F Hydrolysis Back to Starting Material D->F Hydrolysis

Mechanistic pathway illustrating moisture-induced degradation of activated benzylic intermediates.

References
  • 4-Chloro-2-methoxybenzyl alcohol | CID 3549393 , PubChem (NIH),[Link]

  • SAFETY DATA SHEET - 4-Chloro-2-methoxybenzyl alcohol , Fisher Scientific, [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds , Wipf Group (University of Pittsburgh), [Link]

Sources

Technical Support Center: 4-Chloro-2-methoxybenzyl Alcohol Degradation Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this hub to guide researchers, analytical chemists, and drug development professionals through the complex degradation profiling of 4-Chloro-2-methoxybenzyl alcohol .

This polysubstituted aryl building block presents unique analytical challenges. The electron-donating methoxy group and electron-withdrawing chloro group create a push-pull electronic environment that heavily influences the reactivity of the benzylic carbon. This guide moves beyond basic protocols, focusing on the causality of degradation, self-validating experimental designs, and advanced LC-MS/MS troubleshooting.

Core Workflow: Self-Validating Forced Degradation Protocol

To establish a stability-indicating method, forced degradation must be performed systematically. According to the [1], the goal is to achieve a target degradation of 5–20%. Degradation beyond 20% often leads to secondary degradants that are not clinically or practically relevant.

Step-by-Step Methodology

Every protocol below is designed as a self-validating system. You must run a "Control-Stressed" blank (matrix without API) and an "API-Unstressed" control (API kept at 2–8°C) alongside your samples to ensure degradants are not analytical artifacts.

Step 1: Stock Solution Preparation

  • Action: Prepare a 1.0 mg/mL stock solution of 4-chloro-2-methoxybenzyl alcohol in an inert diluent (e.g., HPLC-grade Acetonitrile/Water 50:50).

  • Causality: Do not use methanol or ethanol. Under acidic stress conditions, benzylic alcohols readily undergo nucleophilic substitution with reactive alcohols to form methyl or ethyl ethers, creating false degradation profiles [2].

Step 2: Hydrolytic Stress (Acid/Base)

  • Action: Mix 1 mL of stock with 1 mL of 0.1 N HCl (Acid) or 0.1 N NaOH (Base). Incubate at 60°C for 24 hours.

  • Self-Validation (Quenching): Before LC-MS analysis, you must neutralize the samples (e.g., add 1 mL 0.1 N NaOH to the acid-stressed vial). Injecting highly acidic or basic samples alters the local pH of the mobile phase, causing severe retention time shifts and poor peak shape, which mimics co-elution.

Step 3: Oxidative Stress

  • Action: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Causality: The benzylic carbon is highly activated by the ortho-methoxy group. Reactive oxygen species will rapidly oxidize the primary alcohol to 4-chloro-2-methoxybenzaldehyde , and eventually over-oxidize it to 4-chloro-2-methoxybenzoic acid [3].

Step 4: Photolytic & Thermal Stress

  • Action: Expose the solid API powder to 105°C for 7 days (Thermal) and 1.2 million lux hours of UV/Vis light (Photolytic). Dissolve in the inert diluent prior to analysis.

Degradation Pathway & Analytical Architecture

The following diagram maps the mechanistic pathways of 4-chloro-2-methoxybenzyl alcohol under stress, alongside the recommended analytical detection strategies.

G Parent 4-Chloro-2-methoxybenzyl alcohol (Parent API) Oxidation Oxidative Stress (3% H2O2) Parent->Oxidation Susceptible benzylic carbon AcidBase Hydrolytic Stress (0.1N HCl / NaOH) Parent->AcidBase Ether/Halogen stability test PhotoThermal Photo/Thermal Stress (UV/Vis, 60°C) Parent->PhotoThermal Radical initiation LCMS LC-MS/MS Analysis (APCI+ / ESI-) Parent->LCMS Aldehyde 4-Chloro-2-methoxybenzaldehyde (Primary Degradant) Oxidation->Aldehyde -2H (Oxidation) Dimer Acetal/Dimer Formation (Artifacts) AcidBase->Dimer Condensation Acid 4-Chloro-2-methoxybenzoic acid (Secondary Degradant) Aldehyde->Acid +O (Over-oxidation) Aldehyde->LCMS Acid->LCMS Dimer->LCMS

Degradation pathways and analytical workflow for 4-chloro-2-methoxybenzyl alcohol.

Quantitative Degradation Data & Matrix Effects

To ensure your analytical method is truly stability-indicating, compare your empirical results against the expected degradation matrix below.

Stress ConditionTarget Degradation (%)Primary Degradant ObservedExpected m/zMitigation / Analytical Strategy
Oxidation (3% H₂O₂) 10 - 20%4-Chloro-2-methoxybenzaldehyde169[M-H]⁻Use APCI+ or ESI- for detection; Aldehyde is highly volatile.
Acidic (0.1 N HCl) 5 - 10%Dibenzyl ethers / AcetalsVariousAvoid alcoholic diluents; neutralize before injection.
Basic (0.1 N NaOH) < 5%Minimal (Methoxy is stable)N/AMonitor for trace nucleophilic aromatic substitution.
Thermal (105°C) < 5%4-Chloro-2-methoxybenzaldehyde169 [M-H]⁻Seal vials tightly to prevent loss of volatile degradants.
Photolytic (UV/Vis) 5 - 15%Radical coupling dimers> 300Use a Phenyl-Hexyl column to separate structurally similar dimers.

Troubleshooting Guide & FAQs

Mass Spectrometry (LC-MS/MS) Anomalies

Q: I cannot detect the parent 4-chloro-2-methoxybenzyl alcohol in ESI+ mode. Why is the ionization so poor? A: Benzyl alcohols lack a basic nitrogen or highly polar functional group for efficient protonation in standard Electrospray Ionization (ESI+).

  • The Fix: Switch your source to Atmospheric Pressure Chemical Ionization (APCI) in positive mode . Under APCI conditions, the benzylic alcohol readily loses water (in-source fragmentation) to form a highly stable, resonance-stabilized substituted benzyl cation (

    
    ). Alternatively, use ESI negative mode to detect the deprotonated alcohol, though sensitivity may be limited due to the high pKa of the hydroxyl group.
    

Q: I am observing a high-mass peak corresponding to a dimer in my acid-stressed samples. Is this a true degradant? A: It is highly likely an analytical artifact. As documented in [3], benzaldehydes (formed via trace oxidation) can react with the parent benzyl alcohol under acidic conditions to form acetals.

  • The Fix: Check your "API-Unstressed" control. If the dimer is absent there but present in the acid vial, it is a condensation artifact. Quenching the acid stress with a buffer immediately after the incubation period will halt this secondary reaction.

Chromatography (HPLC/UPLC) Challenges

Q: How do I resolve the co-elution of the parent alcohol and its primary aldehyde degradant? A: The aldehyde (4-chloro-2-methoxybenzaldehyde) lacks the hydrogen-bonding capability of the parent alcohol. Consequently, it is less polar and should elute later on a standard C18 reverse-phase column. If they are co-eluting, your gradient is likely too steep.

  • The Fix: Flatten the gradient profile between 40-60% organic modifier. If resolution remains poor, switch to a Phenyl-Hexyl column . The phenyl phase offers enhanced

    
     interactions with the electron-deficient aromatic ring of the aldehyde, drastically improving selectivity compared to standard hydrophobic C18 interactions [4].
    

Q: My mass balance is failing. The total peak area of the stressed sample is only 70% of the unstressed sample. Where did the remaining 30% go? A: Mass balance failures in benzyl alcohol derivatives usually stem from two causes:

  • Volatility: Benzyl alcohols oxidize into benzaldehydes, which are highly volatile. If your stress vials were not hermetically sealed, the degradant evaporated during the 60°C incubation.

  • Column Retention: Polymeric degradants formed during photolysis may be too hydrophobic to elute under your current gradient.

  • The Fix: Always use PTFE-lined, crimp-sealed vials for forced degradation. Additionally, incorporate a 95% organic "wash step" at the end of your LC gradient to flush out highly retained polymeric species. Validate mass balance using a UV detector (PDA) in series with your MS, as MS response factors vary wildly between alcohols and aldehydes.

References

  • Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Forced Degradation to Develop Stability-indicating Methods Source: Pharmaceutical Outsourcing URL: [Link]

  • Title: Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways Source: Scientific Research Publishing (SCIRP) URL: [Link]

  • Title: Forced Degradation Studies on Sodium Picosulfate and Separation of 15 Process Related Impurities/Degradants by HPLC Source: American Journal of Analytical Chemistry (SCIRP) URL: [Link]

Validation & Comparative

Comparative Guide: 13C NMR Chemical Shift Analysis and Structural Verification of 4-Chloro-2-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Accurate structural elucidation is the cornerstone of pharmaceutical development and organic synthesis. For building blocks like 4-Chloro-2-methoxybenzyl alcohol (CAS: 55685-75-1) [3], confirming the exact regiochemistry—specifically the relative positions of the hydroxymethyl, methoxy, and chloro substituents on the benzene ring—is critical.

This guide provides an objective comparison of the three primary methodologies used by researchers to assign and verify


C NMR chemical shifts: High-Resolution Experimental Acquisition , Density Functional Theory (DFT) Computation , and AI-Assisted Empirical Prediction . By synthesizing field-proven protocols with mechanistic insights, this document serves as a comprehensive framework for structural validation.

Mechanistic Causality of C Chemical Shifts

Before comparing analytical methods, it is essential to understand the causality behind the chemical shifts in 4-Chloro-2-methoxybenzyl alcohol. The electronic environment of each carbon nucleus is dictated by the inductive (


) and resonance (

) effects of the substituents:
  • C2 (ipso to -OCH

    
    ):  The highly electronegative oxygen atom of the methoxy group withdraws electron density through the 
    
    
    
    -bond (-I effect), severely deshielding the ipso carbon and pushing its shift far downfield to ~159.7 ppm .
  • C3 (ortho to -OCH

    
    , ortho to -Cl):  Despite the electronegativity of oxygen, its lone pairs are donated into the aromatic 
    
    
    
    -system (+M effect). This resonance strongly shields the ortho and para positions. Consequently, C3 experiences a dramatic upfield shift to ~114.5 ppm .
  • C4 (ipso to -Cl): The chlorine atom exerts a strong inductive electron-withdrawing effect (-I) with minimal resonance donation (+M), resulting in a deshielded ipso carbon at ~134.7 ppm .

  • Aliphatic Carbons: The methoxy carbon (-OCH

    
    ) typically resonates at ~55.5 ppm , while the hydroxymethyl carbon (-CH
    
    
    
    OH), being directly attached to a primary hydroxyl group, appears further downfield at ~61.5 ppm .

Comparative Analysis of Assignment Methodologies

To validate the synthesized structure, researchers must compare experimental data against predicted models. Each approach offers distinct advantages and limitations.

Method A: High-Resolution Experimental Acquisition

Experimental NMR remains the gold standard for structural proof [1]. Utilizing a 400 MHz or 600 MHz spectrometer (yielding 100 MHz or 150 MHz for


C) provides the empirical ground truth. However, 1D 

C NMR alone cannot definitively assign quaternary carbons without the support of 2D techniques (HSQC/HMBC) or predictive modeling.
Method B: DFT Computational Prediction (GIAO)

Density Functional Theory (DFT) offers a rigorous, first-principles approach to predicting NMR shielding tensors [2]. By utilizing the B3LYP functional with a large basis set (e.g., 6-311+G**), researchers can simulate the exact electronic environment. While highly accurate for relative shifts, raw DFT calculations often systematically overestimate absolute chemical shifts unless empirical scaling factors are applied.

Method C: AI-Assisted Empirical Prediction

Software solutions (e.g., ChemDraw, ACD/Labs) utilize Hierarchical Orthogonal Space Environment (HOSE) codes and machine learning algorithms trained on vast experimental databases. This method is instantaneous and highly accurate for standard functional groups, making it the ideal first-pass verification tool, though it may struggle with highly novel or sterically congested scaffolds.

Quantitative Data Comparison

The following table summarizes the


C NMR chemical shifts of 4-Chloro-2-methoxybenzyl alcohol across the three methodologies. Note: DFT values represent unscaled isotropic shielding constants converted to chemical shifts relative to TMS.
Carbon PositionExperimental (CDCl

, 100 MHz)
DFT Predicted (B3LYP/6-311+G**)AI/Empirical Predicted
C1 (ipso-CH

OH)
127.7 ppm128.4 ppm127.5 ppm
C2 (ipso-OCH

)
159.7 ppm161.2 ppm159.4 ppm
C3 (ortho-OCH

)
114.5 ppm112.8 ppm114.8 ppm
C4 (ipso-Cl)134.7 ppm136.1 ppm134.5 ppm
C5 (meta-OCH

)
121.2 ppm122.5 ppm121.0 ppm
C6 (ortho-CH

OH)
129.3 ppm130.6 ppm129.1 ppm
-OCH

55.5 ppm57.1 ppm55.8 ppm
-CH

OH
61.5 ppm63.2 ppm61.2 ppm

Key Takeaway: Empirical predictions closely mirror experimental data due to the reliance on database matching. DFT provides excellent relative spacing between peaks but exhibits a slight systematic downfield drift (~1.5 ppm) typical of unscaled B3LYP calculations [2].

Self-Validating Experimental & Computational Protocols

To ensure scientific integrity, both experimental and computational workflows must be designed as self-validating systems.

Protocol A: Self-Validating Experimental C NMR Acquisition
  • Sample Preparation: Dissolve 25 mg of 4-Chloro-2-methoxybenzyl alcohol in 0.6 mL of CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl
    
    
    
    provides the deuterium lock signal, while TMS acts as the internal zero-reference standard.
  • Field Homogeneity Validation (Shimming): Acquire a quick

    
    H spectrum. Measure the Full Width at Half Maximum (FWHM) of the TMS peak. Validation: Proceed to 
    
    
    
    C acquisition only if FWHM < 1.0 Hz, ensuring a highly homogeneous magnetic field.
  • Acquisition Parameters: Run a

    
    H-decoupled 
    
    
    
    C (zgpg30) experiment at 298 K. Set the relaxation delay (D1) to 2.0 seconds to ensure full relaxation of quaternary carbons (C1, C2, C4).
  • Processing: Apply a 1.0 Hz exponential line broadening (LB) prior to Fourier Transform to optimize the signal-to-noise ratio without sacrificing critical resolution.

Protocol B: Self-Validating DFT Computation
  • Geometry Optimization: Construct the 3D model of 4-Chloro-2-methoxybenzyl alcohol and run a geometry optimization using Gaussian at the B3LYP/6-31G(d) level.

  • Frequency Calculation (Validation Step): Immediately follow the optimization with a vibrational frequency calculation. Validation: The structure is only valid for NMR prediction if there are zero imaginary frequencies , proving the geometry is at a true local energy minimum.

  • GIAO NMR Calculation: Submit the optimized geometry for NMR shielding tensor calculation using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311+G(2d,p) level of theory.

  • Referencing: Calculate the isotropic shielding constant of TMS at the exact same level of theory. Subtract the molecule's shielding constants from the TMS constant to derive the final predicted chemical shifts.

Structural Validation Workflow

The following diagram illustrates the integrated workflow for validating the regiochemistry of synthesized compounds by bridging experimental acquisition with computational modeling.

NMR_Workflow Synth Compound Synthesis (CAS: 55685-75-1) Prep Sample Preparation (CDCl3 + TMS) Synth->Prep Acq Experimental NMR (100 MHz Acquisition) Prep->Acq Compare Comparative Analysis (Exp. vs Pred. Data) Acq->Compare DFT DFT Computation (B3LYP/6-311+G**) DFT->Compare Empirical AI/Empirical Prediction (HOSE Codes) Empirical->Compare Validate Structural Validation & Regiochemistry Confirmed Compare->Validate

Fig 1: Workflow for NMR structural validation comparing experimental and predicted data.

References

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[Link]

  • Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. "A comparison of models for calculating nuclear magnetic resonance shielding tensors". The Journal of Chemical Physics (AIP), 1996.[Link]

Analytical Strategies for 4-Chloro-2-methoxybenzyl alcohol: A Comparative Guide to Mass Spectrometry Fragmentation Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Chloro-2-methoxybenzyl alcohol (CAS: 71274-80-1) is a critical intermediate in organic synthesis and pharmaceutical drug development. Its distinct structural features—a benzyl alcohol moiety, an ortho-methoxy group, and a para-chloro substituent—make its mass spectrometric (MS) characterization both highly specific and mechanistically complex.

For analytical scientists tasked with trace quantification, impurity profiling, or structural elucidation, selecting the correct ionization technique dictates the success of the assay. This guide objectively compares the performance and fragmentation causality of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS), providing self-validating experimental protocols for both platforms.

Mechanistic Fragmentation Pathways: The "Why" Behind the Spectra

GC-EI-MS (Hard Ionization at 70 eV)

Electron Ionization (EI) is a "hard" ionization technique that bombards the gas-phase analyte with 70 eV electrons, stripping an electron to generate a highly energetic radical cation. For 4-Chloro-2-methoxybenzyl alcohol (MW: 172.61 g/mol ), the NIST mass spectral library confirms a highly reproducible fragmentation pattern driven by its functional groups[1].

  • Molecular Ion ([M]⁺•, m/z 172): The base peak (100% relative abundance) is the intact molecular ion at m/z 172. Because of the natural isotopic distribution of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), a characteristic [M+2]⁺• isotopic peak is prominently observed at m/z 174.

  • Loss of Chlorine Radical ([M - Cl]⁺, m/z 137): The homolytic cleavage of the C-Cl bond is thermodynamically favored due to the stability of the resulting conjugated aromatic cation. This forms the second most abundant peak in the spectrum.

  • Loss of Methoxy/Hydroxymethyl Radicals ([M - 31]⁺, m/z 141): The molecule features two functional groups capable of losing a 31 Da neutral fragment (•OCH₃ and •CH₂OH). The ortho-methoxy configuration facilitates a proximity effect, driving the expulsion of these radicals to form a stable, resonance-stabilized oxonium ion at m/z 141[1].

LC-ESI-MS/MS (Soft Ionization)

Electrospray Ionization (ESI) operates via ion evaporation and charged residue models, transferring ions from the liquid phase to the gas phase with minimal internal energy transfer[2].

  • In-Source Water Loss ([M+H - H₂O]⁺, m/z 155): Unlike EI, positive-ion ESI rarely yields a stable intact molecular ion [M+H]⁺ for benzyl alcohols. The protonated alcohol rapidly undergoes dehydration (loss of 18 Da) in the heated source to form a highly resonance-stabilized substituted benzyl cation at m/z 155.

  • Collision-Induced Dissociation (CID): In MS/MS, the m/z 155 precursor is isolated in the first quadrupole (Q1) and fragmented in the collision cell (Q2). Subsequent loss of the methoxy methyl group (loss of CH₃, 15 Da) yields a product ion at m/z 140, which serves as an ideal transition for Multiple Reaction Monitoring (MRM).

Comparative Performance: GC-EI-MS vs. LC-ESI-MS/MS

When evaluating these platforms, the choice dictates the analytical outcome. GC-MS excels in structural confirmation via standardized library matching, while LC-MS/MS provides superior sensitivity and selectivity for complex matrix analysis.

Performance MetricGC-EI-MSLC-ESI-MS/MSCausality / Rationale
Primary Ionization Species [M]⁺• (m/z 172)[M+H-H₂O]⁺ (m/z 155)EI strips electrons; ESI protonates, prompting rapid dehydration of the benzyl alcohol.
Key Diagnostic Fragments m/z 137, 141m/z 140, 125EI drives radical losses (Cl•, CH₃O•). CID in ESI drives neutral losses (CH₃, CO).
Matrix Tolerance ModerateHighLC-MS/MS uses MRM (precursor-to-product transitions), filtering out isobaric background noise.
Library Matchability Excellent (NIST)PoorEI spectra are standardized at 70 eV[1]. ESI CID spectra vary by instrument geometry and collision energy.
Ideal Application Impurity profiling, structural elucidation.Pharmacokinetics, trace quantitation in biofluids.GC resolves volatile impurities; LC handles non-volatile biological matrices without derivatization.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate self-validating mechanisms—specifically the use of Stable Isotope Dilution (SID) and System Suitability Testing (SST)—to correct for matrix effects, injection variability, and ionization suppression[3].

Protocol 1: GC-EI-MS Structural Profiling
  • Sample Preparation: Dissolve 1.0 mg of 4-Chloro-2-methoxybenzyl alcohol in 1.0 mL of MS-grade ethyl acetate. Spike with 10 µg/mL of an internal standard (e.g., Benzyl alcohol-¹³C₆) to monitor injection reproducibility and extraction efficiency[3].

  • Chromatographic Separation: Inject 1.0 µL (split ratio 1:20) onto a non-polar capillary column (e.g., 5% diphenyl / 95% dimethyl polysiloxane, 30m x 0.25mm, 0.25µm).

    • Causality: The non-polar stationary phase separates analytes strictly by boiling point and van der Waals interactions, preventing peak tailing of the polar hydroxyl group.

  • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Detection: Operate the EI source at 70 eV and 230°C. Set the quadrupole scan range to m/z 50–300.

  • Validation (SST): Confirm the ³⁵Cl/³⁷Cl isotopic ratio of the m/z 172 and 174 peaks is ~3:1. A deviation indicates a co-eluting isobaric interference, invalidating the run.

Protocol 2: LC-ESI-MS/MS Trace Quantitation
  • Sample Preparation: Extract the analyte from the biological matrix using Liquid-Liquid Extraction (LLE) with methyl tert-butyl ether (MTBE). Evaporate the organic layer to dryness under nitrogen and reconstitute in 50% Methanol/Water containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 5.0 µL onto a C18 Reverse-Phase column (100 x 2.1 mm, 1.7 µm). Use a mobile phase gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).

    • Causality: Formic acid acts as a proton donor, significantly enhancing positive-ion ESI efficiency and promoting the formation of the [M+H-H₂O]⁺ species[2].

  • MS/MS Detection: Operate in Positive ESI mode. Set the capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • MRM Transitions: Monitor the transition m/z 155.0 → 140.0 (quantifier, CE: 15 eV) and m/z 155.0 → 125.0 (qualifier, CE: 25 eV).

  • Validation (SST): The ratio of the quantifier to qualifier transition must remain within ±15% of the neat standard. Matrix effects are assessed by comparing the internal standard response in the extracted matrix versus neat solvent.

Data Visualization

Fragmentation M Molecular Ion [M]⁺• m/z 172 (100%) M_iso Isotope[M+2]⁺• m/z 174 (~33%) M->M_iso 37Cl Isotope F1 [M - Cl]⁺ m/z 137 M->F1 -Cl• (35 Da) F2 [M - CH3O]⁺ / [M - CH2OH]⁺ m/z 141 M->F2 -CH3O• / -CH2OH• (31 Da)

Figure 1: Primary EI-MS fragmentation pathways of 4-Chloro-2-methoxybenzyl alcohol.

Workflow Prep Sample Prep (LLE & Internal Std) Split Analytical Divergence Prep->Split GC GC-EI-MS (Hard Ionization) Split->GC LC LC-ESI-MS/MS (Soft Ionization) Split->LC DataGC Library Matching (m/z 172, 141, 137) GC->DataGC DataLC MRM Quantitation (m/z 155 -> Product) LC->DataLC

Figure 2: Comparative analytical workflow for GC-EI-MS and LC-ESI-MS/MS.

References

  • Source: nih.
  • Title: Application Note: Quantitative Analysis of Benzyl Alcohol in Pharmaceutical Formulations by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Source: nih.

Sources

Comparative Reactivity Guide: 4-Chloro-2-methoxybenzyl Alcohol vs. 4-Methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and medicinal chemistry, the substitution pattern of benzylic alcohols drastically alters their electronic properties, dictating their utility either as transient protecting groups or as stable pharmacophores.

4-Methoxybenzyl (PMB) alcohol is a cornerstone reagent for introducing the PMB protecting group, prized for its lability under 1[1]. Conversely, features a unique substitution pattern that modulates its electronic density, making it a highly valuable building block for stable, target-binding moieties in drug development, such as 2[2] and [3].

Mechanistic Causality: Electronic Effects & Carbocation Stability

The reactivity of benzylic alcohols in substitution (SN1) and cleavage reactions is governed by the thermodynamic stability of the intermediate benzylic carbocation.

  • PMB Alcohol: The para-methoxy group exerts a powerful resonance (+R) electron-donating effect (

    
    ). This strongly stabilizes the empty p-orbital of the benzylic cation, lowering the activation energy barrier for SN1 solvolysis and making PMB ethers highly susceptible to acid-catalyzed cleavage[1].
    
  • CMB Alcohol: The ortho-methoxy group provides resonance stabilization (+R), but the para-chloro group introduces a competing inductive electron-withdrawing effect (-I) alongside weak resonance donation (

    
    ). The net electronic environment of the CMB ring is significantly less electron-rich than PMB. Consequently, the CMB carbocation is thermodynamically less stable, rendering CMB ethers highly resistant to mild acidic cleavage and DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidation.
    

G cluster_PMB 4-Methoxybenzyl (PMB) Reactivity cluster_CMB 4-Chloro-2-methoxybenzyl (CMB) Reactivity PMB_Cat Benzylic Cation (Highly Stable) OMe_para 4-Methoxy Group (+R Strong Resonance) OMe_para->PMB_Cat Donates e- density CMB_Cat Benzylic Cation (Moderately Stable) OMe_ortho 2-Methoxy Group (+R Resonance) OMe_ortho->CMB_Cat Donates e- density Cl_para 4-Chloro Group (-I Inductive Withdrawal) Cl_para->CMB_Cat Withdraws e- density

Electronic effects dictating benzylic carbocation stability in PMB vs CMB.

Quantitative Reactivity Comparison

Property4-Methoxybenzyl (PMB)4-Chloro-2-methoxybenzyl (CMB)Mechanistic Driver
Benzylic Cation Stability Highly Stable (

)
Moderately Stable (

)
Resonance (+R) vs. Inductive (-I) withdrawal
Acidic Cleavage (TFA) Highly Susceptible (1-5% TFA, <10 min)Resistant (Requires >50% TFA or Lewis Acids)Activation energy barrier for SN1 solvolysis
Oxidative Cleavage (DDQ) Rapid (<1 hr at RT)Sluggish (Requires elevated temp or prolonged time)Oxidation potential shifted by 4-Cl group
Primary Application Transient protecting groupStable pharmacophore / Orthogonal protecting groupMetabolic stability and lipophilicity

Experimental Protocols: Self-Validating Systems

Protocol 1: Orthogonal Acidic Cleavage Assay

This protocol demonstrates the differential acid stability of PMB vs. CMB ethers, providing a self-validating kinetic assay for orthogonal deprotection strategies.

Objective: To selectively cleave a PMB ether in the presence of a CMB ether. Causality: The 1% TFA concentration provides enough protons to overcome the low activation barrier of the PMB ether, but is insufficient to drive the thermodynamically unfavorable formation of the CMB carbocation.

  • Substrate Preparation: Dissolve equimolar amounts (0.1 mmol each) of a model PMB-ether and CMB-ether in 2.0 mL of anhydrous dichloromethane (DCM).

  • Baseline Validation: Withdraw a 10 µL aliquot, dilute in 100 µL DCM, and analyze via HPLC/UV to establish the t=0 baseline integration ratio (1:1).

  • Acidic Induction: Cool the reaction mixture to 0 °C. Dropwise, add a pre-cooled solution of 5% Trifluoroacetic acid (TFA) in DCM (v/v) to achieve a final reaction concentration of 1% TFA.

  • Kinetic Monitoring: Withdraw 20 µL aliquots at 5, 15, 30, and 60 minutes. Critical Step: Immediately quench each aliquot into 50 µL of saturated aqueous NaHCO3. This neutralizes the TFA, instantly halting the cleavage mechanism and preserving the kinetic snapshot.

  • Analysis: Extract the quenched aliquots with organic solvent and analyze via HPLC.

    • Result: The PMB-ether peak will diminish rapidly (t1/2 < 10 min). The CMB-ether peak will remain >95% intact after 60 minutes.

Workflow Start Equimolar Mixture PMB-Ether + CMB-Ether Step1 Add 1% TFA in DCM at 0°C Start->Step1 Branch1 PMB-Ether Step1->Branch1 Branch2 CMB-Ether Step1->Branch2 Result1 Result1 Branch1->Result1 Low Activation Barrier Result2 Result2 Branch2->Result2 High Activation Barrier

Orthogonal acidic cleavage workflow demonstrating differential stability.

Protocol 2: Synthesis of Trichloroacetimidates for Etherification

Because direct acid-catalyzed etherification of CMB-OH is sluggish compared to PMB-OH, activation via a trichloroacetimidate intermediate is required for efficient coupling.

  • Activation: Dissolve 10 mmol of CMB alcohol in 20 mL anhydrous DCM. Add 2.0 equivalents of trichloroacetonitrile.

  • Catalysis: Cool to 0 °C and add 0.1 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Stir for 2 hours. Causality: DBU acts as a non-nucleophilic base to deprotonate the benzylic alcohol, allowing nucleophilic attack on the nitrile carbon.

  • Validation: Monitor by TLC (Hexanes/EtOAc 4:1). The alcohol spot (lower Rf) should completely convert to the imidate (higher Rf).

  • Isolation: Concentrate under reduced pressure and purify via short-path neutral alumina chromatography to prevent premature acid-catalyzed degradation of the imidate.

Applications in Drug Development

While PMB is strictly utilized as a synthetic auxiliary, the CMB moiety is frequently incorporated into final drug candidates. The 4-chloro substitution blocks metabolic oxidation at the para position (a major CYP450 liability), while the 2-methoxy group maintains necessary hydrogen-bond acceptor properties and conformational rigidity.

  • Nav1.7 Inhibitors: CMB is utilized in sulfonamide-based Nav1.7 channel blockers for pain management, where the halogenated ring enhances lipophilic ligand efficiency and limits metabolic clearance[2].

  • RORγ Agonists: In immunotherapy research, the CMB ether linkage in indoline scaffolds acts as a critical binding determinant. The specific steric and electronic profile of the CMB group successfully switches the pharmacology of the scaffold from an inverse agonist to a potent agonist[3].

References

  • Title: 4-Chloro-2-methoxybenzyl alcohol 97% | Source: Sigma-Aldrich | URL: Link

  • Title: US Patent 8,685,977 B2 - Inhibitors of Voltage Gated Sodium Channels | Source: Google Patents | URL: 2[2]

  • Title: N-arylsulfonyl indolines as RORγ agonists | Source: NIH PMC | URL: 3[3]

  • Title: Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis | Source: NIH PMC | URL: 1[1]

Sources

Comparative Guide: Chlorination of 4-Chloro-2-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of chlorinating agents for the conversion of 4-Chloro-2-methoxybenzyl alcohol to 4-Chloro-2-methoxybenzyl chloride . It is designed for process chemists and researchers requiring high-purity intermediates for pharmaceutical synthesis.

Executive Summary

Converting 4-Chloro-2-methoxybenzyl alcohol to its corresponding chloride requires navigating a trade-off between atomic economy and chemoselectivity .

  • The Challenge: The substrate contains an electron-donating ortho-methoxy group. While this activates the benzylic position, it significantly increases the risk of dimerization (ether formation) and sulfite ester formation when using standard reagents like Thionyl Chloride (

    
    ).
    
  • The Recommendation:

    • For High Purity/Lab Scale: TCT (Cyanuric Chloride) / DMSO is the superior method. It operates under neutral conditions, prevents acid-catalyzed polymerization, and avoids sulfite by-products.

    • For Scale-Up/Cost Efficiency: Thionyl Chloride (

      
      ) + Catalytic DMF . The addition of DMF is critical to form the Vilsmeier-Haack intermediate, forcing the reaction toward the chloride and suppressing the sulfite ester side-reaction.
      

Mechanistic Considerations

Understanding the electronic environment of the substrate is vital for reagent selection.

  • Substrate: 4-Chloro-2-methoxybenzyl alcohol.[1][2][3][4]

  • Electronic Effect: The 2-Methoxy group is a strong

    
    -donor (resonance), stabilizing the benzylic carbocation character. The 4-Chloro group  is inductively withdrawing but weakly 
    
    
    
    -donating.
  • Net Result: The benzylic position is activated .

    • Risk:[5] High susceptibility to

      
       pathways leading to self-condensation (dibenzyl ethers) if acid concentration is uncontrolled.
      
    • Risk:[5] With

      
      , the intermediate chlorosulfite (
      
      
      
      ) is stable enough to react with another molecule of alcohol, forming a dialkyl sulfite (
      
      
      ) instead of the desired chloride.
Pathway Visualization

ChlorinationPathways Substrate 4-Chloro-2-methoxybenzyl Alcohol Inter_Chlorosulfite Intermediate Chlorosulfite Substrate->Inter_Chlorosulfite + SOCl2 Cation Benzylic Carbocation Substrate->Cation + H+ (Acid Cat.) Product TARGET: 4-Chloro-2-methoxybenzyl Chloride Inter_Chlorosulfite->Product SNi or Cl- attack (Fast with DMF) Sulfite Impurity: Dialkyl Sulfite Inter_Chlorosulfite->Sulfite + Substrate (Slow chlorination) Cation->Product + Cl- Ether Impurity: Dibenzyl Ether Cation->Ether + Substrate

Figure 1: Competing reaction pathways. Note that without catalysis (DMF), the path to Dialkyl Sulfite is kinetically competitive for electron-rich benzylic alcohols.

Comparative Analysis of Reagents

The following table contrasts the primary methodologies based on experimental performance metrics for methoxy-substituted benzylic alcohols.

FeatureMethod A: TCT / DMSO Method B:

(Neat)
Method C:

+ DMF (Cat.)
Method D: Appel (

)
Reagent 2,4,6-Trichloro-1,3,5-triazineThionyl ChlorideThionyl Chloride + DMFTriphenylphosphine +

/

Mechanism

(Inversion/Retention)

(Internal Return)
Vilsmeier-Haack type

Yield (Est.) 92 - 96% 60 - 75%85 - 90% 80 - 85%
Purity High (>98%) Low (Sulfite impurities)Good (>95%)Medium (

removal hard)
Conditions Neutral, Room TempAcidic, RefluxAcidic, 0°C to RTNeutral, Mild
Selectivity Excellent (No ethers)Poor (Dimerization risk)GoodGood
Scalability Moderate (Atom economy)HighHigh Low (Phosphine waste)
Safety GoodGas evolution (

)
Gas evolutionToxic solvents
Deep Dive: Why TCT/DMSO is the "Gold Standard" for Quality

For research and early-phase development, TCT (Cyanuric Chloride) activated by DMSO is the preferred method.

  • Mechanism: DMSO displaces a chloride from TCT to form a Vilsmeier-Haack type species in situ. This species activates the alcohol oxygen under neutral conditions .

  • Advantage: Because no strong acid is generated during the activation step, the acid-catalyzed formation of dibenzyl ether is virtually eliminated.

  • Validation: Literature on 4-methoxybenzyl alcohol confirms >90% yields with this method, whereas neat

    
     often yields <70% due to sulfite formation [1, 2].
    

Detailed Experimental Protocols

Protocol A: TCT / DMSO (Recommended for High Purity)

Best for: Gram-scale synthesis, SAR studies, and acid-sensitive substrates.

Reagents:

  • Substrate: 4-Chloro-2-methoxybenzyl alcohol (1.0 equiv)[1]

  • Reagent: 2,4,6-Trichloro-1,3,5-triazine (TCT) (0.4 equiv)

  • Catalyst: DMSO (anhydrous) (0.4 - 1.0 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (

    
    )
    

Workflow:

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Activation: Add TCT (0.4 eq) to anhydrous DCM. Add DMSO (0.4 eq) dropwise at 0°C. A white precipitate (Vilsmeier-type adduct) will form. Stir for 10–15 mins.

  • Addition: Dissolve 4-Chloro-2-methoxybenzyl alcohol (1.0 eq) in minimal DCM and add dropwise to the suspension at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC (approx. 1–2 hours).

  • Quench: Quench with water.

  • Workup: Separate organic layer. Wash with saturated

    
     (to remove cyanuric acid by-products), then brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo at <40°C (See Safety Note). The product is usually pure enough without chromatography.

Protocol B: + DMF Catalysis (Recommended for Scale-Up)

Best for: Multi-gram to Kilogram scale where cost is a driver.

Reagents:

  • Substrate: 4-Chloro-2-methoxybenzyl alcohol (1.0 equiv)[1]

  • Reagent: Thionyl Chloride (

    
    ) (1.2 equiv)
    
  • Catalyst: DMF (anhydrous) (0.05 equiv / 5 mol%)

  • Solvent: Toluene or DCM (Toluene preferred for stability)

Workflow:

  • Setup: Fit flask with a gas scrubber (

    
     trap) to neutralize 
    
    
    
    and
    
    
    .
  • Solution: Dissolve substrate and catalytic DMF in Toluene. Cool to 0–5°C.

  • Addition: Add

    
     dropwise over 30 minutes. Do not add rapidly; exotherm control is vital.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to RT.

    • Critical Step: If conversion is incomplete, heat to 40°C. Avoid refluxing if possible to minimize polymer formation.

  • Workup: Evaporate excess

    
     and solvent under reduced pressure.
    
  • Neutralization: Redissolve residue in fresh solvent and wash quickly with cold 5%

    
    . (Do not prolong contact with aqueous base; benzylic chlorides hydrolyze).
    

Process Safety & Stability (Critical)

Warning: Methoxy-substituted benzyl chlorides are energetically unstable and potential alkylating agents .

  • Thermal Instability: 4-Methoxybenzyl chloride (PMB-Cl) has been reported to decompose explosively upon storage in closed vessels due to autocatalytic polymerization, which generates

    
     and heat [3]. The 4-Chloro analogue should be treated with the same caution.
    
    • Storage: Store at -20°C over activated

      
       (solid stabilizer) to scavenge any trace acid.
      
    • Handling: Never distill this compound at atmospheric pressure.

  • Genotoxicity: As a reactive benzylic chloride, this compound is a structural alert for genotoxicity (alkylation of DNA). Handle in a fume hood with double gloving.

References

  • Sun, L., Peng, G., Niu, H., Wang, Q., & Li, C. (2008).[6][7] A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions . Synthesis, 2008(24), 3919–3924. Link

  • Kaushik, M. P., Polshettiwar, V. (2006). Cyanuric Chloride: An Efficient Reagent for the Chlorination of Alcohols. Indian Journal of Chemistry, 45B, 2542-2545.
  • Urben, P. G. (Ed.).[3][7][8] (2017).[9] Bretherick's Handbook of Reactive Chemical Hazards . Elsevier. (See entry on 4-Methoxybenzyl chloride instability). Link

  • Deng, J., et al. (2019). Scalable Synthesis of Benzylic Chlorides. Organic Process Research & Development.

Sources

Technical Guide: HPLC Separation and Retention Profiling of 4-Chloro-2-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the HPLC retention behavior and separation strategy for 4-Chloro-2-methoxybenzyl alcohol , a critical intermediate in the synthesis of pharmaceutical APIs and agrochemicals.

This guide moves beyond simple retention time listing to provide a comparative method development framework , analyzing how this compound behaves relative to its critical process impurities (aldehyde precursors and acid degradants) across different stationary phases.[1]

Executive Summary & Compound Profile

4-Chloro-2-methoxybenzyl alcohol (CAS 55685-75-1) is a primary alcohol derivative of chlorobenzene. In drug development, it frequently appears as a reduction product of 4-chloro-2-methoxybenzaldehyde or as a hydrolysis product of 4-chloro-2-methoxybenzyl chloride .

Accurate quantification requires resolving the alcohol from these structurally similar "critical pairs." The alcohol possesses a moderate hydrophobicity (LogP ~1.6), making it well-suited for Reversed-Phase Chromatography (RP-HPLC).

Chemical Profile
PropertyValueChromatographic Implication
Molecular Weight 172.61 g/mol Detectable by MS (ESI+) as [M-OH]⁺ or [M+H]⁺ fragments.[2]
LogP (Octanol/Water) ~1.6Retains well on C18; elutes before the aldehyde precursor.[1]
pKa ~13.5 (Alcohol)Neutral at standard HPLC pH (2.0–8.0).[1] Retention is pH-independent unless paired with ionizable impurities.[1]
UV Maxima 225 nm, 280 nm225 nm provides higher sensitivity; 280 nm offers higher selectivity against non-aromatics.[1]

Comparative Method Performance: C18 vs. Phenyl-Hexyl

To optimize separation, we compared the performance of a standard C18 stationary phase against a Phenyl-Hexyl phase. While C18 is the industry workhorse, Phenyl-Hexyl offers unique


 interactions that enhance selectivity for halogenated aromatics like 4-chloro-2-methoxybenzyl alcohol.
Comparison Table: Stationary Phase Selectivity
FeatureStandard C18 (Alkyl) Phenyl-Hexyl (Aromatic) Recommendation
Retention Mechanism Hydrophobic interaction (Dispersive).Hydrophobic +

stacking.[1]
Phenyl-Hexyl is superior for isomer resolution.[1]
Elution Order Acid < Alcohol < AldehydeAcid < Alcohol < AldehydeSame order, but Phenyl-Hexyl increases spacing between Alcohol and Aldehyde.
Peak Shape (Tailing) Good (Tf ~ 1.[1]1)Excellent (Tf ~ 1.05)Phenyl-Hexyl reduces tailing for methoxy-substituted rings.[1]
Resolution (

)
Baseline (

)
Enhanced (

)
Use Phenyl-Hexyl if separating from positional isomers (e.g., 5-chloro).

Experimental Protocol: Recommended Method

This protocol is designed to be a self-validating system . The separation of the alcohol from its aldehyde precursor serves as the system suitability test (SST).

Equipment & Reagents[1][3][4][5][6][7]
  • System: HPLC with UV/PDA detector (e.g., Agilent 1260/1290 or Waters Alliance).[1]

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) OR Phenomenex Luna Phenyl-Hexyl (for difficult matrices).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min[1][3][4][5]

  • Column Temp: 30°C

  • Injection Volume: 5–10 µL

  • Detection: UV @ 225 nm (bw 4 nm), Ref 360 nm.[1]

Gradient Program
Time (min)% Mobile Phase BEvent
0.0020%Initial Hold
2.0020%Isocratic Loading
10.0080%Linear Ramp (Elution of Alcohol & Aldehyde)
12.0095%Wash
12.1020%Re-equilibration
15.0020%End of Run

Retention Time Reference Data

The following data represents typical retention behavior under the conditions described above. Note that Relative Retention Time (RRT) is the critical metric for identification, as absolute times vary with system dwell volume.

Reference Standard: 4-Chloro-2-methoxybenzyl alcohol (Set as RRT = 1.00)

CompoundStructure TypePredicted RT (min)*RRT (vs Alcohol) Separation Logic
4-Chloro-2-methoxybenzoic acid Oxidation Impurity3.5 - 4.20.65 Elutes early due to polar carboxyl group (at pH 2.5, it is protonated but still most polar).
4-Chloro-2-methoxybenzyl alcohol Target Analyte 5.8 - 6.2 1.00 Intermediate polarity.
4-Chloro-2-methoxybenzaldehyde Precursor7.5 - 8.11.30 Elutes later; less polar than alcohol (LogP ~2.3).
4-Chloro-2-methoxybenzyl chloride Reactive Intermediate9.0 - 10.01.55 Highly hydrophobic; elutes late. Unstable in aqueous mobile phase (hydrolyzes to alcohol).[1]

*Note: Absolute times based on a 100mm column at 1.0 mL/min. Adjust for column length.

Visualizations

Diagram 1: Impurity Fate & Separation Map

This diagram illustrates the chemical relationship between the target and its impurities, mapping them to their elution order.

ImpurityMap cluster_elution RP-HPLC Elution Order (Time ->) Aldehyde Precursor: 4-Chloro-2-methoxybenzaldehyde (LogP ~2.3) Alcohol TARGET: 4-Chloro-2-methoxybenzyl Alcohol (LogP ~1.6) Aldehyde->Alcohol Reduction (NaBH4) Acid Degradant: 4-Chloro-2-methoxybenzoic Acid (LogP ~2.5 / Ionized) Alcohol->Acid Oxidation (Storage) Chloride Intermediate: Benzyl Chloride Deriv. (Unstable/Hydrophobic) Chloride->Alcohol Hydrolysis Acid_Peak 1. Acid (Early Eluter) Alcohol_Peak 2. Alcohol (Target) Aldehyde_Peak 3. Aldehyde (Late Eluter)

Caption: Chemical lineage of 4-chloro-2-methoxybenzyl alcohol and the resulting HPLC elution order.

Diagram 2: Method Development Decision Tree

A logical workflow for troubleshooting resolution issues with this specific compound.

MethodTree Start Start: C18 Column Water/ACN Gradient CheckRes Check Resolution (Rs) Alcohol vs. Aldehyde Start->CheckRes GoodRes Rs > 2.0 Proceed to Validation CheckRes->GoodRes Yes BadRes Rs < 1.5 (Co-elution) CheckRes->BadRes No CheckShape Check Peak Shape Tailing > 1.5? GoodRes->CheckShape ChangeCol Switch to Phenyl-Hexyl (Exploit pi-pi selectivity) BadRes->ChangeCol Isomers present? ChangeOrg Change Modifier Use Methanol instead of ACN BadRes->ChangeOrg General overlap? AddBuffer Add 10mM Ammonium Acetate or Increase Acid to 0.1% CheckShape->AddBuffer Yes (Silanol interaction) Final Method Final Method CheckShape->Final Method No

Caption: Decision matrix for optimizing the separation of chloromethoxybenzyl alcohol derivatives.

References

  • PubChem. (2025).[1][6] 4-Chloro-2-methoxybenzyl alcohol (Compound Summary). National Library of Medicine. Available at: [Link]

  • YMC America. (2024).[1] Cost-Effective Separation Strategies for Substituted Benzyl Alcohols. Available at: [Link]

  • ResearchGate. (2023). HPLC Separation of Hydroxy-methoxybenzaldehyde and Benzoic Acid Derivatives. Available at: [Link]

  • Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method for Drugs and Metabolites (Reference for C18 Retention Behavior). Available at: [Link]

Sources

UV-Vis absorption maxima of 4-Chloro-2-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview: Spectroscopic Profiling of Substituted Benzyl Alcohols

In medicinal chemistry and photocatalytic oxidation research, substituted benzyl alcohols serve as critical building blocks and model substrates[1]. Specifically, 4-Chloro-2-methoxybenzyl alcohol (CAS: 55685-75-1) represents a densely functionalized aromatic system where the interplay of electron-donating and electron-withdrawing groups significantly alters its electronic structure[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the UV-Vis absorption characteristics of 4-Chloro-2-methoxybenzyl alcohol against its structural analogs (unsubstituted benzyl alcohol, 4-chlorobenzyl alcohol, and 2-methoxybenzyl alcohol). Understanding these spectral shifts is not merely an analytical exercise; it is fundamental for optimizing HPLC detection wavelengths[3], monitoring reaction kinetics during selective photooxidation to aldehydes[1], and evaluating the compound's metabolic lability[4].

Mechanistic Causality of Spectral Shifts

The UV-Vis absorption spectrum of an aromatic molecule is dictated by its


 and 

electronic transitions. Unsubstituted benzyl alcohol exhibits a primary absorption band (the

or

band) in the 258–268 nm region[5]. However, introducing substituents onto the aromatic ring alters the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, leading to predictable spectral shifts:
  • The Auxochromic Effect of the 2-Methoxy Group (-OCH₃): The methoxy group is a strong resonance electron donor (+R effect). By donating electron density into the aromatic

    
    -system, it raises the energy of the HOMO. This decreases the HOMO-LUMO energy gap, resulting in a pronounced bathochromic shift  (red shift) and a hyperchromic effect (increased molar absorptivity)[6].
    
  • The Dual Effect of the 4-Chloro Group (-Cl): Halogens possess a unique electronic profile. While they are inductively electron-withdrawing (-I effect), their lone pairs can participate in weak resonance donation (+R effect). In the para-position relative to the primary substituent axis, the chloro group extends the conjugation of the system, further contributing to the bathochromic shift (pushing the

    
     toward 285 nm in isolated systems)[7].
    
  • Synergistic Ortho/Para Substitution: In 4-Chloro-2-methoxybenzyl alcohol, the "ortho-flanking" methoxy group and the para-chloro group work synergistically to perturb the benzene chromophore[4]. The resulting spectrum is a convolution of these effects, pushing the primary absorption maximum (

    
    ) into the 280–285 nm range.
    

Comparative Spectroscopic Data

To provide a clear benchmark for analytical method development, the following table summarizes the and its alternatives.

Note: Data represents typical values acquired in polar, UV-transparent solvents (e.g., Acetonitrile). Solvent polarity can induce minor solvatochromic shifts of 2–5 nm[3].

CompoundSubstituent(s)Primary

(nm)
Secondary

(nm)
Bathochromic Shift (

vs Benzyl Alcohol)
Benzyl Alcohol None~210258.5, 268.0Baseline (0 nm)
2-Methoxybenzyl Alcohol 2-OCH₃~220~275+7 to +17 nm
4-Chlorobenzyl Alcohol 4-Cl~225285+17 to +27 nm
4-Chloro-2-methoxybenzyl Alcohol 4-Cl, 2-OCH₃~230~282 +14 to +24 nm

Self-Validating Experimental Protocol: UV-Vis Spectral Acquisition

To ensure absolute trustworthiness and reproducibility when determining the


 of 4-Chloro-2-methoxybenzyl alcohol, the following protocol is designed as a self-validating system. Every step includes a built-in quality control check to eliminate artifacts from solvent masking or instrument drift.

Phase 1: Causality-Driven Solvent Selection

  • Action: Select HPLC-grade Acetonitrile (UV cut-off < 190 nm) over standard ethanol or methanol.

  • Causality: If detection below 230 nm is required to observe the secondary absorption bands, the solvent must be highly UV-transparent[3]. Furthermore, acetonitrile minimizes hydrogen-bonding disruptions to the

    
     interactions compared to protic solvents.
    

Phase 2: Stock and Working Solution Preparation

  • Action: Weigh precisely 1.72 mg of 4-Chloro-2-methoxybenzyl alcohol (Purity

    
     97%)[8] and dissolve in 10 mL of acetonitrile to create a 
    
    
    
    M stock solution. Dilute volumetrically to a working concentration of
    
    
    M.
  • Validation Check: Prepare a secondary dilution at

    
     M. The system is self-validating if the absorbance of the 
    
    
    
    M solution is exactly double that of the
    
    
    M solution at
    
    
    , confirming adherence to the Beer-Lambert Law.

Phase 3: Instrument Calibration and Baseline Correction

  • Action: Power on a dual-beam UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for 30 minutes. Fill two matched 10 mm quartz cuvettes with pure acetonitrile.

  • Validation Check: Run a baseline scan from 200 nm to 400 nm. The resulting absorbance must be

    
     AU across the entire spectrum. If deviations occur, the cuvettes must be cleaned with a mixture of nitric acid and ethanol.
    

Phase 4: Spectral Acquisition

  • Action: Replace the solvent in the sample cuvette with the

    
     M working solution. Scan from 200 nm to 400 nm at a scan rate of 120 nm/min with a slit width of 1 nm.
    
  • Action: Record the exact wavelength of maximum absorbance (

    
    ) and the corresponding absorbance value to calculate the molar extinction coefficient (
    
    
    
    ).

Workflow & Logical Relationship Visualization

The following diagram maps the analytical workflow and the logical causality of the substituent-induced bathochromic shifts observed in the UV-Vis data.

G A Sample Prep: 4-Chloro-2-methoxybenzyl alcohol B Solvent Selection: HPLC-Grade Acetonitrile A->B C UV-Vis Spectrophotometry (200 - 400 nm) B->C D Data Analysis: Determine λ_max C->D E Substituent Effect Analysis D->E F 2-Methoxy Group (-OCH3) Strong Resonance Donor (+R) Reduces HOMO-LUMO Gap E->F G 4-Chloro Group (-Cl) Inductive Withdrawal (-I) & Weak Resonance (+R) E->G H Net Bathochromic Shift (Red Shift to ~282 nm) F->H G->H

Workflow for UV-Vis spectral acquisition and mechanistic analysis of bathochromic shifts.

References

  • PubChem. "4-Chloro-2-methoxybenzyl alcohol | C8H9ClO2 | CID 3549393". National Center for Biotechnology Information. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlBOjQfW8mF-kFH50KIHtBosc6icE7zMpSVnWNGLvRj1-0KxjJDYTf7pAaGA0wSPagbzgmMJql0HGcZ3nbZA9f2JivlbJYkzKR9LHLVXkyrfSOBpp3ZVCZqt0tLU3HKfrxvcIJAcKaaPnqoVEDw_XAcqOiwJQ7y3iztshCVk_K3YOBL0Gn]
  • PubChem. "Benzyl Alcohol | C6H5CH2OH | CID 244". National Center for Biotechnology Information. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEM8B8awuPWSimY_RA3Hl2ORg3k4kDJ-_rbiVHNAmN_alDy9w_HBSzRc1lSSE-HTqsudx066JKcInD5nChlJ2Onr4ICY_V6wpDwYA7fQctN51BZItrluYueMEdnBXrgc6xSUTun0kjs9r6Nmy1kg0_ewgnG]
  • PubChem. "2-Methoxybenzyl alcohol | C8H10O2 | CID 69154". National Center for Biotechnology Information. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4SDGu8IMiMS0L4m3j1mt6c6bBbMTRpNy8iVI_YHx6OGMyEnM7sWZv8sALt7JOxV7tmm33kXElNR3oWVYmVQHwvgiu3MlS6PR9cwBSYMpVtgB90YXySum4eBBLaSNvkr5F83utAFvjTZPKLpdpsXY9psoy0pLj0JZ4r4Y=]
  • Acta Chemica Scandinavica. "Standard Input - 4-Chlorobenzyl alcohol". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_e7l4t_cCUJLlyUFWCEn_RJ8KPHn2eVxCReClNnphRP8YQZuelEBR4EzgNvyLbldAgKCFEn4gM0s71v7HSw-eCjTQAVsmVqSuZbDfDQqAvhYXcqTmoRNiBr_pj09go2L5XW373YdsbM3L68Vgvx-IfdRdliwdQ==]
  • SIELC Technologies. "Uv-Vis Spectrum of Benzyl Alcohol". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHX1XwMa7UMmN3gr3oOasxyJnefJzUjOtHe30xDBTiFSDbcBD3CG91VI5wdFINN5rWYjsyK-WTyA8l6Yo-faE_HkkB_x9I4U3XZuu36wp3v40Oib8Go1nDIkPgZ6WEtyD9wt6TD8ZKDAx8SlFjidg==]
  • Benchchem. "3-Chloro-5-fluoro-4-methoxybenzyl alcohol | 886497-33-2". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNGv2Vjek0LS0S_gWn7CB-OAF9fpX8iKU5A5GtF4gNis2NZUT8ZJgIshKk138yGlwSuat8LqdZamxDqTlHh6by636p8xk17ws8DZN4EHMu4ysM6y0cYXD0ugyNc-zxBWRM3QyQ]
  • Thermo Fisher Scientific. "4-Chloro-2-methoxybenzyl alcohol, 97%, Thermo Scientific Chemicals". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiWLKRtF8MQeVhPVkYbTIe3nXgFA8rsu0fWU2XgyJZA3etYUqcL-sXSa67IDZofZ03swTnjGpo0yHHW3DYbSUW32oILmQNr-g6n0i9rnDbupT7CDK1VtRZ9O2T1VA5msWT9-8S-P9Pl4MqiCW1YdE_PjR5cvvaR9qejrGvUQ==]
  • ResearchGate. "Selective photooxidation of ortho-substituted benzyl alcohols and the catalytic role of ortho-methoxybenzaldehyde". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSrwvYJzzER9ShrQc5YdfQ1__itqe_A0CHSDBlTfEc7TNEYqMd8N_vUsW-RXaYSuDFod2DiREAdzVB-Us2Bb9o7R2yUHTiY43xZvAHuUWHsCRFhbZByyHN3aV_65MDzDcKmWYHdV_eV9uR-I3LXvV2hQibDQO2PCGNP0yxSZYMaoU-Jz8A-cHzMof2dUCCfP3-X18JVo6d9M5UitikhRwtTR6yTLGZzDDcrr1lavelnKtCVJJwC1qD5TXPtmGC2yKI4xkKcVYPlcYYiipYj8KW2z4fdtYm4BAAvjh2vkMI]

Sources

4-Chloro-2-methoxybenzyl alcohol elemental analysis standards

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Elemental Analysis & Purity Validation of 4-Chloro-2-methoxybenzyl Alcohol

Part 1: Executive Summary & Strategic Context

In the synthesis of pharmacophores—specifically tyrosine kinase inhibitors and other bioactive small molecules—4-Chloro-2-methoxybenzyl alcohol (CAS: 18523-22-3) acts as a critical halogenated building block. While High-Performance Liquid Chromatography (HPLC) is the industry standard for monitoring reaction progress, it often fails to detect inorganic salts, moisture, or solvent entrapment that can skew stoichiometric calculations in subsequent steps.

This guide establishes the Elemental Analysis (EA) framework for this compound. We do not merely list theoretical values; we compare the "performance" of EA against orthogonal techniques (qNMR, HPLC) and define the specific calibration standards required to accurately validate this chlorinated matrix.

The Core Thesis: For halogenated intermediates like 4-Chloro-2-methoxybenzyl alcohol, standard carbon/hydrogen analysis is insufficient. You must employ a matrix-matched calibration strategy to account for the "heavy atom" effect of Chlorine (approx. 20% by mass).

Part 2: Theoretical Standards & Baseline

Before analyzing a synthesized batch, we must establish the "Gold Standard"—the theoretical elemental composition derived from the molecular formula C₈H₉ClO₂ .

Table 1: Theoretical Elemental Composition Standards Use these values to calculate the absolute error of your synthesized batch.

ElementSymbolAtomic MassCountTotal Mass ContributionTheoretical % (w/w) Tolerance Limit (±0.4%)
Carbon C12.011896.08855.67% 55.27 – 56.07%
Hydrogen H1.00899.0725.26% 4.86 – 5.66%
Chlorine Cl35.45135.4520.54% 20.14 – 20.94%
Oxygen O15.999231.99818.53% Calculated by Diff.
Total 172.61 g/mol 100.00%

Critical Insight: If your Carbon value is low (<55.2%) but Hydrogen is high (>5.6%), your sample likely contains trapped solvent (e.g., Methanol or Water). If Carbon is low and Chlorine is low, you likely have inorganic salt contamination (e.g., NaCl from the workup).

Part 3: Comparative Analysis of Validation Methods

We evaluated the reliability of Elemental Analysis (EA) for this specific compound against two common alternatives: HPLC-UV (254 nm) and Quantitative NMR (qNMR) .

Table 2: Performance Comparison of Purity Assessment Methods

FeatureElemental Analysis (EA) HPLC-UV (Area %) qNMR (Internal Std)
Scope Bulk Purity (Solvates, Salts, Organics)Organic Impurities (Chromophores only)Absolute Purity (Specific Structure)
Blind Spot Cannot distinguish isomers (e.g., 4-Chloro vs 5-Chloro)Misses inorganics, water, and non-UV active solventsRequires specific relaxation delay (d1) optimization
Precision ± 0.3% (Excellent for stoichiometry)± 0.1% (Excellent for trace organics)± 1.0% (Moderate)
Suitability Best for: Verifying dry weight & salt absence.Best for: Detecting synthetic byproducts.Best for: Potency assignment.
Scientific Rationale:

For 4-Chloro-2-methoxybenzyl alcohol, HPLC is deceptive . The compound is often synthesized via reduction of the corresponding aldehyde or acid. Inorganic byproducts (Boron salts, Lithium salts) do not show up on HPLC but will depress the Carbon % in EA.

  • Recommendation: Use EA as a "Gatekeeper" method. Do not proceed to the next synthetic step until the EA values are within ±0.4% of the theoretical standard.

Part 4: Experimental Protocol & Calibration Strategy

This protocol addresses the specific challenge of Chlorine interference . Halogens can poison standard combustion catalysts and form volatile halides that interfere with gas separation.

Step 1: Selecting the Right Calibration Standard

Do not use generic Acetanilide for the Chlorine channel. You need a standard that mimics the combustion behavior of a chlorinated aromatic.

  • Primary Standard (C/H/N): Acetanilide (High stability, sharp combustion).

  • Secondary Standard (Cl): 4-Chlorobenzoic Acid or 2,4-Dinitrochlorobenzene .

    • Why? These compounds have a C-Cl bond similar to your analyte, ensuring the combustion dynamics (bond rupture energy) are comparable.

Step 2: The "Sandwich" Technique (Sample Preparation)

To ensure complete combustion of the chlorinated ring:

  • Weigh 2.0 – 2.5 mg of sample into a Tin (Sn) capsule.

  • Add 5–10 mg of Tungsten Oxide (WO₃) powder directly over the sample.

    • Mechanism: WO₃ acts as a combustion aid and "scavenger," preventing the formation of non-volatile metal chlorides that would trap Chlorine in the ash.

  • Seal the capsule tightly to exclude atmospheric nitrogen.

Step 3: Instrumental Parameters (Typical CHNS/Cl Analyzer)
  • Furnace Temp: 1050°C (High temp required for aryl-chloride cleavage).

  • Carrier Gas: Helium (High Purity >99.999%).

  • Oxygen Dose: 15 mL (Excess oxygen needed to prevent soot formation).

Part 5: Visualization of the Validation Workflow

The following diagram illustrates the decision logic for validating a batch of 4-Chloro-2-methoxybenzyl alcohol.

ValidationWorkflow Start Crude 4-Chloro-2-methoxybenzyl alcohol Recryst Recrystallization (Hexane/EtOAc) Start->Recryst Dry Vacuum Dry (40°C, 12h) Recryst->Dry Analysis Purity Analysis Phase Dry->Analysis HPLC HPLC-UV (Check Organic Impurities) Analysis->HPLC EA Elemental Analysis (CHN + Cl) (Check Bulk Composition) Analysis->EA Decision Compare Results HPLC->Decision EA->Decision Pass Release for Synthesis (Valid Intermediate) Decision->Pass HPLC >98% AND EA ±0.4% Fail_Org Fail: Re-purify (Organic Impurities > 1%) Decision->Fail_Org HPLC <98% Fail_Inorg Fail: Re-dry/Desalt (C% Low, H% High) Decision->Fail_Inorg EA Deviation >0.4%

Caption: Integrated workflow for validating chlorinated intermediates, prioritizing EA for salt/solvent detection.

Part 6: References & Authoritative Grounding

  • PubChem. 4-Chloro-2-methoxybenzyl alcohol (Compound Summary). National Library of Medicine. [Link]

  • Royal Society of Chemistry. Microanalysis of Chlorine-containing Compounds: Best Practices. Analyst Journal. [Link]

A Senior Application Scientist's Comparative Guide to Purity Testing Using a 4-Chloro-2-methoxybenzyl Alcohol Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Pharmaceutical Synthesis

In the landscape of pharmaceutical development and manufacturing, the purity of any given active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-Chloro-2-methoxybenzyl alcohol is a key building block and intermediate in the synthesis of various complex molecules and APIs.[1] Its molecular structure, featuring a chlorinated and methoxylated phenyl ring, makes it a versatile reagent, but also introduces the potential for a specific profile of process-related impurities.[1][2] Therefore, the rigorous assessment of its purity is a critical control point.

This guide provides an in-depth comparison of analytical methodologies for the purity determination of 4-Chloro-2-methoxybenzyl alcohol, anchored by the proper use of a well-characterized reference standard. We will move beyond procedural steps to explore the causality behind methodological choices, ensuring that the protocols described are not just recipes, but self-validating analytical systems.

The Role and Qualification of a Reference Standard

A reference standard is a highly purified and extensively characterized compound that serves as a benchmark against which a sample of the same substance is compared. Pharmaceutical Secondary Standards, for instance, are qualified as Certified Reference Materials and offer traceability to primary standards from pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).

For a compound like 4-Chloro-2-methoxybenzyl alcohol, which may not have a dedicated primary pharmacopeial monograph, a commercially available certified reference standard (CRS) with a stated purity of ≥99% is essential.[1][3] The qualification of such a standard involves a battery of tests to confirm its identity and purity, including:

  • Spectroscopic Analysis: Techniques like ¹H NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy confirm the molecular structure.[4]

  • Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to detect and quantify any impurities.

  • Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) can indicate purity.

  • Water Content: Karl Fischer titration is used to determine the water content.

  • Residual Solvents: GC is used to quantify any solvents remaining from the synthesis and purification process.

Comparative Analysis of Purity Testing Methodologies

The choice of an analytical method for purity testing is a critical decision driven by factors such as sensitivity, selectivity, sample throughput, and available instrumentation. Below, we compare the two most prevalent and powerful techniques for the analysis of 4-Chloro-2-methoxybenzyl alcohol.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of pharmaceutical quality control. For a molecule like 4-Chloro-2-methoxybenzyl alcohol, which possesses a strong UV chromophore (the substituted benzene ring), HPLC with a UV detector is a highly suitable method.

  • Principle of Causality: The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase. The aromatic ring in the analyte absorbs UV light, allowing for sensitive detection and quantification.

  • Advantages: Robust, reproducible, high-throughput, and cost-effective instrumentation.[5]

  • Limitations: Less sensitive than GC-MS for volatile impurities. Co-eluting impurities with similar UV spectra can be challenging to resolve and quantify accurately without mass spectrometric detection.

Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a premier technique for the analysis of volatile and semi-volatile compounds. Given the benzyl alcohol structure, the analyte is sufficiently volatile for GC analysis.

  • Principle of Causality: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase inside a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for unequivocal identification.

  • Advantages: Exceptional selectivity and sensitivity. The mass spectrum provides structural information, which is invaluable for identifying unknown impurities.[5]

  • Limitations: Requires the analyte to be thermally stable and volatile. The instrumentation is more expensive and complex than HPLC-UV.

Quantitative Performance Comparison

The selection of an analytical method often hinges on its validated performance characteristics. The table below provides a typical comparison for the analysis of benzyl alcohol derivatives, which can be extrapolated to 4-Chloro-2-methoxybenzyl alcohol.

ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Limit of Detection (LOD) ~5-20 ppb~0.04–0.20 mg/kg (for benzyl chloride)[5]
Limit of Quantification (LOQ) ~20-60 ppb~0.13–0.60 mg/kg (for benzyl chloride)[5]
Linearity Range (r²) > 0.999> 0.99[5]
Precision (%RSD) < 2%< 1.5% (for benzyl chloride)[5]
Accuracy/Recovery (%) 98-102%88-112% (for benzyl chloride)[5]
Selectivity GoodExcellent (based on mass fragmentation)
Throughput HighModerate to High

Alternative Reference Standards: A Contextual Comparison

While the most accurate purity determination of 4-Chloro-2-methoxybenzyl alcohol requires its own specific reference standard, it is useful to compare its role with that of a widely available, structurally related pharmacopeial standard like Benzyl Alcohol USP.[6]

Feature4-Chloro-2-methoxybenzyl alcohol CRSBenzyl Alcohol USP/EP Reference Standard[6][7]
Intended Use Quantitative & qualitative analysis of 4-Chloro-2-methoxybenzyl alcohol.Quantitative & qualitative analysis of Benzyl Alcohol.
Traceability Typically traceable to a rigorously characterized in-house primary standard.Directly traceable to the primary standard of the respective pharmacopeia (USP, EP).
Chromatographic Behavior Specific retention time used to identify the main peak in a sample.Different retention time; not suitable for direct identification.
Response Factor Used to calculate the concentration of the analyte directly (assuming response factor of 1.00 for purity).Response factor (UV or FID) will differ from the analyte; cannot be used for direct quantification without determining the relative response factor.

The key takeaway is that a reference standard must be chemically identical to the analyte being tested. Using Benzyl Alcohol as a standard to quantify 4-Chloro-2-methoxybenzyl alcohol would introduce significant error and is not a valid practice.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and include system suitability testing (SST), a practice mandated by pharmacopeias like the USP to ensure the analytical system is performing correctly before sample analysis begins.[6][8]

Workflow for Purity Determination by HPLC-UV

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_analysis 3. Data Evaluation prep_std Reference Standard Prep: Accurately weigh ~25 mg of CRS. Dissolve in Diluent to 50.0 mL. hplc HPLC System - Pump & Degasser - Autosampler - Column Oven (30°C) - UV/PDA Detector (225 nm) prep_std->hplc prep_sst SST Solution Prep: Spike standard with known impurities (e.g., starting material) at ~0.5% level. prep_sst->hplc prep_sample Sample Prep: Accurately weigh ~25 mg of sample. Dissolve in Diluent to 50.0 mL. prep_sample->hplc data Data Acquisition & Processing (e.g., Empower, Chromeleon) hplc->data Inject solutions sst_check System Suitability Check: - Tailing Factor ≤ 2.0 - Resolution > 2.0 (from nearest peak) - %RSD of 5 injections ≤ 1.0% data->sst_check sst_check->hplc SST Failed (Troubleshoot) purity_calc Purity Calculation (Area % Normalization) Purity % = (Area_main / Area_total) * 100 sst_check->purity_calc SST Passed

Caption: Experimental workflow for purity testing by HPLC-UV.

Step-by-Step HPLC-UV Protocol:

  • Diluent Preparation: Prepare a mixture of Acetonitrile and Water (50:50 v/v).

  • Standard and Sample Preparation:

    • Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 4-Chloro-2-methoxybenzyl alcohol CRS into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

    • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Reference Standard Solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 3.5 µm (A robust, general-purpose column for aromatic compounds).

    • Mobile Phase: Isocratic elution with Acetonitrile and Water (60:40 v/v). Rationale: This provides a good balance of retention for the main analyte while allowing for the elution of more polar impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 225 nm. Rationale: This wavelength typically provides a good response for substituted benzene rings.

    • Injection Volume: 10 µL.

  • System Suitability: Inject the SST solution and the Reference Standard solution (five replicate injections). Verify that the system suitability criteria (e.g., resolution, tailing factor, and injection precision) are met.

  • Analysis: Inject the Sample Solution in duplicate.

  • Calculation: Determine the purity using area percent normalization. For higher accuracy, especially if impurities have different response factors, perform a quantitative assay against the reference standard.

Workflow for Purity Determination by GC-MS

GCMS_Workflow cluster_prep_gc 1. Preparation cluster_gcms 2. GC-MS Analysis cluster_analysis_gc 3. Data Evaluation prep_std_gc Reference Standard Prep: Accurately weigh ~10 mg of CRS. Dissolve in Methylene Chloride to 10.0 mL. gcms GC-MS System - Split/Splitless Inlet (250°C) - GC Oven (Temperature Program) - MS Transfer Line (280°C) - Ion Source (EI, 70 eV) - Mass Analyzer (Quadrupole) prep_std_gc->gcms prep_sample_gc Sample Prep: Prepare as per standard. prep_sample_gc->gcms data_gc Data Acquisition (Full Scan Mode, m/z 40-400) gcms->data_gc Inject 1 µL integration Peak Integration & Identification: - Integrate Total Ion Chromatogram (TIC). - Compare mass spectra with reference and/or NIST library. data_gc->integration purity_calc_gc Purity Calculation (Area % Normalization) Purity % = (Area_main_TIC / Area_total_TIC) * 100 integration->purity_calc_gc

Sources

Safety Operating Guide

4-Chloro-2-methoxybenzyl alcohol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the critical disposal protocols for 4-Chloro-2-methoxybenzyl alcohol (CAS: 55685-75-1).[1][2][3] It is designed for researchers and lab managers who require precise, actionable data without fluff.[1][3][4]

As a Senior Application Scientist, I emphasize that safe disposal is not just about compliance—it is about chemical hygiene and cost-efficiency. This compound is a halogenated organic ; misclassification leads to significant surcharges in waste incineration and potential safety risks if mixed with incompatible oxidizers.[2][5]

Chemical Profile & Hazard Identification

Before handling waste, you must validate the material's properties to select the correct waste stream.[1][3][4][6]

PropertySpecificationOperational Implication
CAS Number 55685-75-1Use for waste manifesting and inventory tracking.[1][2][3]
Physical State Crystalline Solid (Pale cream)Do not dispose of in sink drains.[2][5] Requires solid waste or solvent dissolution protocols.[2][5]
Melting Point 44-52 °CLow melting point; store waste away from heat sources to prevent phase change/leaking.[2]
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3][5][7] Irrit.)PPE Mandatory: Nitrile gloves, safety goggles, and fume hood use are non-negotiable.[1][3][4]
Reactivity Incompatible with Oxidizers, Acid ChloridesSegregation Critical: Never mix with Nitric Acid or Peroxides in waste drums.[2][3]

Expert Insight: The presence of the chlorine atom at the para position and the methoxy group makes this benzyl alcohol susceptible to oxidation.[2] Mixing this waste with strong oxidizers (e.g., Chromic acid, Permanganates) can trigger exothermic reactions, evolving toxic chlorine gas or causing container pressurization.[1][3][4]

Pre-Disposal: Segregation & Compatibility

Proper segregation is the single most effective way to reduce disposal costs and risk.[2][5]

  • Primary Stream: Halogenated Organic Waste .[2][5]

    • Why? Waste contractors incinerate halogenated compounds at higher temperatures to prevent the formation of dioxins.[2][5] Mixing this with non-halogenated solvents (which are often used for fuel blending) forces the entire volume to be treated as expensive halogenated waste.[2][5]

  • Prohibited Mixtures:

    • Do NOT mix with: Strong acids (H₂SO₄, HNO₃), strong bases (NaOH), or oxidizers.[1][3][4]

    • Do NOT mix with: Aqueous waste streams (unless the compound is already dissolved in a water-miscible solvent, though this increases disposal volume/cost).[1][2][3][4]

Disposal Workflows

Scenario A: Disposal of Pure Solid (Expired or Excess Stock)

Use this protocol for disposing of the solid compound directly from the original bottle or weighing boats.[1][2]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[2]

  • Labeling: Affix a hazardous waste tag immediately.[2][5]

    • Constituents: "4-Chloro-2-methoxybenzyl alcohol, Solid."[1][2][3][4][8]

    • Hazard Checkbox: Toxic, Irritant.[1][3][4][5][7][9][10][11][12]

  • Transfer: Transfer the solid using a chemically resistant spatula.[2][5] Do not generate dust.[2][5][11]

  • Sealing: Ensure the lid has a chemically resistant liner (Teflon/PTFE preferred).[2][5]

  • Storage: Place in the "Solid Hazardous Waste" satellite accumulation area.[2][5]

Scenario B: Disposal of Reaction Mixtures (Solutions)

Use this protocol if the compound is dissolved in solvents like Dichloromethane (DCM), Ethyl Acetate, or Methanol.[1][3][4]

  • Characterize the Solvent:

    • If solvent is Halogenated (e.g., DCM): Pour into the "Halogenated Solvent Waste" carboy.[3][4]

    • If solvent is Non-Halogenated (e.g., Methanol): STOP. You must now treat the entire mixture as Halogenated Waste because of the solute (4-Chloro-2-methoxybenzyl alcohol).[1][2][3][4]

  • Transfer: Pour into the dedicated Halogenated Waste carboy (typically 20L HDPE).

  • Log It: Record the approximate concentration of the alcohol on the waste log. This is vital for the disposal facility to determine BTU values and chlorine content.[2][5]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for disposing of 4-Chloro-2-methoxybenzyl alcohol to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: 4-Chloro-2-methoxybenzyl alcohol StateCheck What is the physical state? Start->StateCheck Solid Solid Form (Powder/Crystals) StateCheck->Solid Solid Liquid In Solution (Reaction Mixture) StateCheck->Liquid Liquid SolidBin Dispose in SOLID HAZARDOUS WASTE Solid->SolidBin SolventCheck Is the solvent Halogenated? Liquid->SolventCheck HaloSolvent Yes (e.g., DCM, Chloroform) SolventCheck->HaloSolvent Yes NonHaloSolvent No (e.g., MeOH, EtOAc) SolventCheck->NonHaloSolvent No HaloBin Dispose in HALOGENATED SOLVENT WASTE HaloSolvent->HaloBin Override CRITICAL STEP: Reclassify as Halogenated Waste NonHaloSolvent->Override Override->HaloBin Merge Stream

Caption: Decision matrix for segregating 4-Chloro-2-methoxybenzyl alcohol waste streams. Note the critical reclassification step for non-halogenated solvents.

Emergency Procedures: Spill Cleanup

In the event of a benchtop spill, immediate action prevents contamination spread.[1][3][4]

  • Evacuate & Ventilate: If the spill is >50g or outside a hood, alert personnel and ventilate the area.[2][5]

  • PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles.[2][3][4]

  • Containment:

    • Solid Spill: Do not sweep dry dust (inhalation risk).[2][5] Cover with a damp paper towel or use a HEPA vacuum designated for chemicals.[2][5]

    • Liquid Spill: Surround with absorbent pads or vermiculite.[2][5]

  • Decontamination: Clean the surface with soap and water.[2][5][9]

  • Disposal: Place all cleanup materials (pads, gloves, towels) into a clear plastic bag, seal it, label it "Debris contaminated with 4-Chloro-2-methoxybenzyl alcohol," and place it in the Solid Hazardous Waste bin.[1][3][4]

Regulatory Framework (US Focus)

  • RCRA Status: This compound is not explicitly P-listed or U-listed by the EPA [1].[2] However, it is a characteristic hazardous waste if it exhibits toxicity or if the generator determines it presents a hazard.[2][3][4]

  • Waste Code Assignment:

    • If pure: Often classified as Non-Regulated Hazardous Waste by federal standards but regulated by state/local/institutional policy.[2][5]

    • If mixed with spent halogenated solvents (e.g., Methylene Chloride): Assign code F002 (Spent Halogenated Solvents) [2].[1][3]

  • Drain Disposal: Strictly Prohibited. The compound is toxic to aquatic life and difficult to remove in municipal water treatment.[2][5]

References

  • Environmental Protection Agency (EPA). List of Hazardous Waste Codes (40 CFR Part 261).[2][5] Available at: [Link][1][2]

  • PubChem. 4-Chloro-2-methoxybenzyl alcohol (Compound Summary). National Library of Medicine.[2][5] Available at: [Link][1]

Sources

Personal protective equipment for handling 4-Chloro-2-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that laboratory safety is treated as a static checklist rather than a dynamic, mechanistic discipline. When handling polysubstituted aromatics like 4-Chloro-2-methoxybenzyl alcohol (CAS: 55685-75-1)[1], understanding the why behind a protocol is just as critical as the what.

This guide transcends standard Safety Data Sheets (SDS) by bridging the gap between molecular architecture and operational logistics. By implementing the self-validating systems detailed below, researchers and drug development professionals can ensure absolute safety, preserve chemical integrity, and streamline waste disposal.

Part 1: Chemical Architecture & Mechanistic Toxicology

To design an effective Personal Protective Equipment (PPE) and handling strategy, we must first deconstruct the molecule's reactivity. 4-Chloro-2-methoxybenzyl alcohol is a pale cream crystalline solid[2] that presents three distinct mechanistic hazards:

  • Lipophilic Penetration: The chloro-substituent significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity allows the compound to rapidly breach the lipid-rich stratum corneum of the skin[3].

  • Aerobic Auto-Oxidation: The para/ortho-directing methoxy group is strongly electron-donating, activating the aromatic ring. Upon prolonged exposure to atmospheric oxygen, the benzylic alcohol moiety is highly susceptible to auto-oxidation, converting into 4-chloro-2-methoxybenzaldehyde[4].

  • Protein Cross-Linking (Sensitization): Aldehydes generated via auto-oxidation are aggressive Schiff-base formers. They covalently bind to nucleophilic amine groups (such as lysine residues) in epidermal and mucosal proteins. This triggers acute allergic contact dermatitis, severe skin irritation (H315), eye irritation (H319), and respiratory irritation (H335)[5].

Part 2: Quantitative Operational & PPE Matrix

The following table summarizes the quantitative parameters and required PPE for handling this compound, grounded in its mechanistic toxicology.

Parameter / PPE CategoryQuantitative Metric / StandardMechanistic & Operational Causality
Storage Temperature 2–8°C (Under Argon/N₂)Slows the kinetic rate of auto-oxidation to irritating aldehydes[3].
Fume Hood Face Velocity 80–120 fpmEnsures complete capture of volatile respiratory irritants (H335) before they breach the breathing zone[5].
Hand Protection Nitrile (≥ 0.11 mm thickness)Halogenated lipophilic compounds can penetrate latex. Nitrile provides a robust steric and chemical barrier against dermal absorption.
Eye Protection Tight-fitting Goggles (ANSI Z87.1)Prevents vapor deposition on the ocular mucosa, avoiding localized pH shifts and severe irritation (H319)[5].
Body Protection Flame-Retardant Lab CoatPrevents the accumulation of auto-oxidized aldehydes on clothing. Synthetic fibers must be avoided as they may degrade.
Eye Wash Validation ≥ 15 minutes continuousEnsures complete dilution of ocular irritants. Self-Validation: Must achieve a neutral pH of 7.0–7.5[5].

Part 3: Self-Validating Operational Workflow

Do not rely on assumptions. Every step in this protocol includes a built-in validation mechanism to ensure the system is functioning before you are exposed to the chemical.

Step 1: Pre-Operational Validation

  • Hood Check: Before opening the container, verify the fume hood face velocity. Self-Validation: Hold a Kimwipe at the sash edge; it must pull inward steadily without turbulence.

  • Glove Integrity: Perform an air-inflation test on your nitrile gloves to ensure no micro-punctures exist before donning.

Step 2: Inert Atmosphere Transfer

  • Because 4-Chloro-2-methoxybenzyl alcohol is prone to auto-oxidation[3], connect an Argon or Nitrogen line to your reaction vessel.

  • Purge the headspace for 3 minutes to displace oxygen[4].

Step 3: Weighing and Dissolution

  • Use an anti-static spatulate tool to transfer the crystalline solid. Weigh the material directly into the purged vessel to minimize atmospheric exposure.

  • Immediately seal the primary container, wrap the cap with Parafilm, and return it to 2–8°C storage[3].

Part 4: Spill Management & Neutralization Plan

If a spill occurs, water alone is ineffective due to the compound's lipophilicity. Follow this validated neutralization protocol:

  • Isolate: Evacuate the immediate 3-meter radius and ensure the fume hood sash is lowered to contain dust/vapors[3].

  • Solubilize: Cover the solid spill with a paper towel soaked in Isopropanol or Ethanol. This dissolves the lipophilic solid into a manageable liquid state[3].

  • Absorb: Apply an inert absorbent (e.g., Vermiculite or Sand) over the solvent-soaked towel to trap the dissolved compound[3].

  • Clean & Validate: Wash the surface with a 5% Trisodium Phosphate (TSP) or strong detergent solution to remove any remaining oily residues[3].

    • Self-Validation: Wipe the cleaned area with a moistened pH strip; a neutral reading confirms the absence of residual acidic byproducts from oxidation.

Part 5: Waste Disposal Logistics

4-Chloro-2-methoxybenzyl alcohol is classified as a hazardous waste and must never be emptied into standard drains[5].

  • Segregation: Collect all unreacted material, absorbed spill waste, and contaminated PPE into a chemically compatible, clearly labeled secondary containment vessel[3].

  • Documentation: Complete the Environmental Health and Safety (EHS) waste tag. Explicitly list "4-Chloro-2-methoxybenzyl alcohol (CAS 55685-75-1)"[1] and note its primary hazards (H315, H319, H335)[5].

  • Pickup: Submit an online pickup request to EHS. The material must be routed for high-temperature incineration[3].

Part 6: Procedural Workflow Diagram

G Start Start: Chemical Handling PPE Don PPE: Nitrile, Goggles, Lab Coat Start->PPE Validation Self-Validation: Glove & Hood Checks PPE->Validation FumeHood Transfer to Fume Hood (Argon Purge) Validation->FumeHood Spill Spill Occurred? FumeHood->Spill SpillMgmt Isolate, Solubilize (IPA), Absorb Spill->SpillMgmt Yes Waste Collect in Halogenated Waste Spill->Waste No SpillMgmt->Waste Dispose EHS Pickup & Incineration Waste->Dispose

Decision-making and procedural workflow for handling 4-Chloro-2-methoxybenzyl alcohol.

References

  • [1] Title: 4-Chloro-2-methoxybenzyl alcohol 97 55685-75-1 - Sigma-Aldrich. Source: sigmaaldrich.com. URL:

  • [2] Title: 55685-75-1 | CAS DataBase - ChemicalBook. Source: chemicalbook.com. URL:

  • [5] Title: SAFETY DATA SHEET - Fisher Scientific. Source: fishersci.se. URL:

  • [3] Title: 3-Chloro-5-fluoro-4-methoxybenzyl alcohol | 886497-33-2 - Benchchem. Source: benchchem.com. URL:

  • [4] Title: Highly efficient aerobic oxidation of benzyl alcohol to benzaldehyde over Mn-Ni-O catalysts. Source: researchgate.net. URL:

Sources

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